molecular formula C6H6O4S B156009 4-Hydroxybenzenesulfonic acid CAS No. 98-67-9

4-Hydroxybenzenesulfonic acid

Cat. No.: B156009
CAS No.: 98-67-9
M. Wt: 174.18 g/mol
InChI Key: FEPBITJSIHRMRT-UHFFFAOYSA-N
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Description

4-hydroxybenzenesulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-4. It is functionally related to a phenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)
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InChI Key

FEPBITJSIHRMRT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O
Source PubChem
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Molecular Formula

C6H6O4S
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DSSTOX Substance ID

DTXSID1046421
Record name 4-Hydroxyphenylsulfonic acid
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Molecular Weight

174.18 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline]
Record name Benzenesulfonic acid, 4-hydroxy-
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Record name p-Phenolsulfonic acid
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Solubility

MISCIBLE WITH WATER, ALCOHOL
Record name 4-HYDROXYPHENYLSULFONIC ACID
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Density

1.337
Record name 4-HYDROXYPHENYLSULFONIC ACID
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Vapor Pressure

0.00000033 [mmHg]
Record name p-Phenolsulfonic acid
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Color/Form

NEEDLES

CAS No.

98-67-9
Record name 4-Hydroxybenzenesulfonic acid
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Record name PHENOLSULFONIC ACID
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Foundational & Exploratory

4-Hydroxybenzenesulfonic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as p-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1] Structurally, it is a phenolsulfonic acid, featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group attached to a benzene ring at the para (1,4) positions.[1][2] This bifunctional nature makes it a versatile intermediate in a wide range of chemical syntheses.[3] It is a crucial component in the production of dyes, pharmaceuticals, and specialized polymers.[4][5] Additionally, it finds applications as an additive in electroplating baths, a redox-mediator in catalytic processes, and a component in the manufacture of synthetic tanning agents.[2]

Core Chemical and Physical Properties

This compound typically appears as a white to light yellow crystalline solid or a yellowish oily liquid, often available commercially as a 65% aqueous solution.[2][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4][7]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₆O₄S[8]
Molecular Weight 174.17 g/mol [8]
Density 1.337 g/mL at 25 °C[6][8]
Melting Point 52 °C[9][10]
Boiling Point 275.14 °C (rough estimate)[8][9]
pKa 9.11 at 25 °C[2][8][9]
Water Solubility Soluble[2][4][8]
Refractive Index (n20/D) 1.489[6][8]
Vapor Pressure 0.00000033 mmHg[1]
LogP (Octanol/Water Partition Coefficient) 0.41 at 25 °C[9]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.[3] The reported chemical shifts are indicative of the distinct carbon environments within the aromatic ring, influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

NucleusChemical Shift (δ, ppm)Reference
¹³C158.56[3]
¹³C136.54[3]
¹³C127.22[3]
¹³C114.40[3]

Note: Further spectral data, including ¹H NMR, IR, and Mass Spectrometry, are available in various chemical databases.[11][12]

Experimental Protocols

Synthesis of this compound via Direct Sulfonation of Phenol

The most common industrial method for synthesizing this compound is the direct electrophilic aromatic substitution of phenol using concentrated sulfuric acid.[3][13] The hydroxyl group directs the incoming sulfonic acid group primarily to the para position, especially under thermodynamic control at higher temperatures.[3]

Methodology:

  • Reactant Charging: In a suitable reaction vessel, 1.0 molar equivalent of phenol (25 kg) is combined with approximately 1.1 molar equivalents of 96% sulfuric acid (28 kg).[1][14]

  • Initial Heating: The mixture is heated to 50 °C. An additional small portion of sulfuric acid (1.25 kg) is then added.[1][14]

  • Main Reaction: The reaction temperature is increased to and maintained at 110 °C for a period of 5 to 6 hours.[1][14] During this phase, the kinetically favored ortho-isomer, 2-hydroxybenzenesulfonic acid, which forms at lower temperatures, undergoes thermal rearrangement to the more stable para-isomer.[3]

  • Water Removal: Throughout the heating period, reaction water is continuously distilled off, along with a small amount of unreacted phenol (approx. 5%), to drive the equilibrium towards the product side.[1][14]

  • Completion and Yield: The reaction typically proceeds to a high yield, often around 95%.[1][14] The crude product is often a mixture with the 2-hydroxybenzenesulfonic acid isomer and is used directly in some applications, such as in the manufacture of synthetic tanning agents.[2]

G Experimental Workflow: Synthesis of this compound Reactants Reactants: - Phenol - 96% Sulfuric Acid Mixing 1. Mix Reactants Reactants->Mixing Heating1 2. Heat to 50°C Add more H₂SO₄ Mixing->Heating1 Heating2 3. Heat at 110°C for 5-6 hours Heating1->Heating2 Distillation 4. Distill off H₂O (Drives reaction) Heating2->Distillation Isomerization (ortho to para) occurs Product Product: This compound (Yield ~95%) Distillation->Product

Caption: Workflow for the direct sulfonation of phenol.

Reactivity and Chemical Behavior

  • Acidity: The presence of the sulfonic acid group makes this compound a strong acid.[5][7] It readily reacts exothermically with bases, such as amines and inorganic hydroxides, to form salts.[7]

  • Stability: The compound is stable under normal conditions.[2][8] However, it is incompatible with strong oxidizing agents and strong bases.[8][15]

  • Reactivity Profile: As a bifunctional molecule, its reactivity is diverse. The sulfonic acid group can undergo reactions typical of sulfonic acids, while the hydroxyl group and the aromatic ring can participate in various other transformations, such as etherification.[1][2] For example, it reacts with 2-halogenomalonic esters to form ethers used in polyester manufacturing.[1][2]

  • Combustibility: The substance is combustible.[2][8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides.[15][16]

G Logical Relationships: Reactivity of this compound Main This compound Acid Strong Acid Main->Acid Intermediate Bifunctional Intermediate Main->Intermediate Incompatible Incompatibilities Main->Incompatible Base_Reaction Reacts with Bases (e.g., Amines, Hydroxides) Acid->Base_Reaction Etherification Etherification Reactions (via -OH group) Intermediate->Etherification Oxidizer_Reaction Avoid Strong Oxidizing Agents Incompatible->Oxidizer_Reaction

Caption: Key reactivity aspects of this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

  • Primary Hazards: It is corrosive and causes severe skin burns and eye damage.[15][17]

  • Personal Protective Equipment (PPE): When handling, it is mandatory to wear appropriate protective gear, including chemical safety goggles or a face shield, protective gloves, and suitable clothing.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[15][17]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[15]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[17]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[15][17]

  • Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container.[15][17] Keep containers tightly closed and store locked up.[15][17]

References

A Technical Guide to 4-Hydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzenesulfonic acid, a significant aromatic sulfonic acid, plays a crucial role as a versatile intermediate and reagent in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical identity, structural details, physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this document elucidates key chemical reactions and visualizes the synthetic workflow, offering valuable insights for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group at the para (4) position.[1][2][3]

  • IUPAC Name: this compound[2][4][5]

  • Synonyms: p-Phenolsulfonic acid, Sulfocarbolic acid, p-Hydroxybenzenesulfonic acid, Phenol-4-sulfonic acid[2]

  • CAS Number: 98-67-9[2][6]

  • Molecular Formula: C₆H₆O₄S[3][6][7]

  • Molecular Weight: 174.17 g/mol [5][8]

The structure of this compound is depicted by the following SMILES notation and InChIKey:

  • SMILES: C1=CC(=CC=C1O)S(=O)(=O)O[2]

  • InChIKey: FEPBITJSIHRMRT-UHFFFAOYSA-N[2][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is typically a yellowish, oily liquid or a white to light yellow crystalline solid.[1][3] It is soluble in water and stable under normal conditions, though incompatible with strong oxidizing agents.[1][9]

PropertyValue
Melting Point52 °C[1]
Boiling Point275.14 °C (estimate)[1]
Density1.337 g/mL at 25 °C[1][7]
pKa9.11 at 25 °C[1]
Refractive Indexn20/D 1.489[1][7]
Vapor Pressure69.8 Pa at 20 °C[1]

Experimental Protocols

Synthesis via Direct Sulfonation of Phenol

A primary method for synthesizing this compound is through the direct sulfonation of phenol, which is an electrophilic aromatic substitution reaction.[10]

Materials:

  • Phenol

  • 96% Sulfuric acid

Procedure:

  • 25 kg of phenol and 28 kg of 96% sulfuric acid are combined and heated to 50 °C.[1][11]

  • An additional 1.25 kg of sulfuric acid is then added to the mixture.[1][11]

  • The reaction mixture is subsequently heated to 110 °C for a duration of 5 to 6 hours.[1][11]

  • During this heating period, reaction water and approximately 5% of the unreacted phenol are removed by distillation.[1][2][11]

  • This process typically yields a 95% pure product.[1][2][11]

The hydroxyl group of phenol directs the incoming sulfonic acid group to both the ortho and para positions.[10] At lower temperatures, the ortho-isomer (2-hydroxybenzenesulfonic acid) is kinetically favored. However, at higher temperatures, the ortho-isomer can undergo thermal rearrangement to form the more stable para-isomer, this compound.[10]

G phenol Phenol heat50 Heat to 50°C phenol->heat50 h2so4 96% H₂SO₄ h2so4->heat50 add_h2so4 Add more H₂SO₄ heat50->add_h2so4 heat110 Heat to 110°C for 5-6 hours add_h2so4->heat110 distill Distill off H₂O and excess Phenol heat110->distill product 4-Hydroxybenzenesulfonic Acid (95% Yield) distill->product

Synthesis workflow of this compound.
Reaction with Excess Bromine Water

When this compound is treated with an excess of bromine water, it undergoes an electrophilic aromatic substitution reaction. The strong activating effect of the hydroxyl group directs the bromine atoms to the ortho positions relative to it. This results in the formation of 2,6-dibromo-4-hydroxybenzenesulfonic acid. Some sources suggest the formation of a tribrominated product, which would imply the displacement of the sulfonic acid group, a reaction that can occur under certain conditions. However, the more direct substitution product is the dibrominated compound.

G start 4-Hydroxybenzenesulfonic Acid reaction Electrophilic Aromatic Substitution start->reaction reagent Excess Bromine Water (Br₂/H₂O) reagent->reaction product 2,6-dibromo-4-hydroxybenzenesulfonic acid reaction->product

Reaction of this compound with excess bromine.

Applications

This compound has a range of applications in different industrial sectors:

  • Dye and Tanning Agent Intermediate: It is used in the manufacturing of synthetic tanning agents and as an intermediate for dyes.[1]

  • Electroplating: A significant portion of its production is utilized as an additive in electroplating baths.[1]

  • Catalysis: It serves as a redox-mediator in the laccase-catalyzed degradation of the textile dye indigo and is also used as a polymerization catalyst.[1][5]

  • Chemical Synthesis: It is a precursor for producing other chemicals, such as plasticizers and emulsifiers, through reactions with ethylene oxide.[1] It is also used in the manufacture of polyesters with improved dye affinity.[1][2]

  • Mass Spectrometry: It has been explored as a matrix material in liquid secondary-ion mass spectrometry due to its good solvent properties and ability to inhibit the reduction of certain peptides.[1]

Conclusion

This compound is a compound of considerable industrial and research interest. Its synthesis is well-established, primarily through the sulfonation of phenol, and its physicochemical properties make it suitable for a variety of applications, from chemical synthesis to materials science. This guide provides foundational technical information intended to support researchers and professionals in their work with this versatile chemical.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonic Acid from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzenesulfonic acid from phenol, a cornerstone reaction in organic chemistry with significant industrial applications. The document details the underlying principles of electrophilic aromatic substitution, reaction mechanisms, and the critical role of temperature in directing the regioselectivity of the sulfonation. Detailed experimental protocols for the synthesis of both the kinetically favored ortho-isomer and the thermodynamically stable para-isomer are presented. Furthermore, this guide includes a thorough discussion on purification techniques and analytical methods for the characterization of the final product. Quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized through logical diagrams to facilitate understanding.

Introduction

This compound, also known as p-phenolsulfonic acid, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and specialized polymers. The primary route for its synthesis is the direct sulfonation of phenol, a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of two primary isomers: 2-hydroxybenzenesulfonic acid (ortho-isomer) and this compound (para-isomer). The distribution of these isomers is highly dependent on the reaction conditions, particularly temperature, showcasing a classic case of kinetic versus thermodynamic control.

Reaction Mechanism and Thermodynamic vs. Kinetic Control

The sulfonation of phenol proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which can be generated in situ from concentrated sulfuric acid.

Reaction Mechanism Pathway

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2 H2SO4 2 H2SO4 SO3 SO3 2 H2SO4->SO3 Self-ionization H3O+ H3O+ HSO4- HSO4- Phenol Phenol Arenium_Ion Arenium Ion (Intermediate) Phenol->Arenium_Ion + SO3 Product Hydroxybenzenesulfonic Acid Arenium_Ion->Product - H+

Caption: General mechanism of electrophilic aromatic sulfonation of phenol.

The regioselectivity of the reaction is dictated by a balance between kinetic and thermodynamic factors.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, favoring the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid. The transition state leading to the ortho product is of lower energy, resulting in a faster reaction rate.

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-110 °C), the sulfonation reaction becomes reversible.[1][2] This allows for the isomerization of the initially formed, less stable ortho-product to the more thermodynamically stable para-isomer, this compound.[1][2] The para-isomer is more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group.

Temperature-Dependent Isomer Formation

G Phenol Phenol Ortho_Product 2-Hydroxybenzenesulfonic Acid (Kinetic Product) Phenol->Ortho_Product Low Temp. (e.g., 25°C) Para_Product This compound (Thermodynamic Product) Phenol->Para_Product High Temp. (e.g., 100°C) Ortho_Product->Para_Product High Temp. (Isomerization)

Caption: Influence of temperature on the major product of phenol sulfonation.

Experimental Protocols

Synthesis of this compound (Thermodynamic Product)

This protocol is optimized for the synthesis of the para-isomer.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (96-98%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional)

Procedure: [2][3][4][5]

  • In a round-bottom flask, melt phenol (e.g., 25 kg).

  • With stirring, slowly add concentrated sulfuric acid (e.g., 28 kg) to the molten phenol. The initial reaction is exothermic.

  • After the initial addition, add an additional amount of sulfuric acid (e.g., 1.25 kg).

  • Heat the reaction mixture to 110 °C and maintain this temperature for 5-6 hours.

  • During the reaction, water formed, along with a small amount of unreacted phenol, may be removed by distillation.

  • After the reaction is complete, cool the mixture to room temperature. The crude this compound will solidify.

Work-up and Purification:

  • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

  • Alternatively, the product can be purified by converting it to a salt (e.g., calcium or sodium salt), followed by fractional crystallization and subsequent acidification to regenerate the free sulfonic acid.

Synthesis of 2-Hydroxybenzenesulfonic Acid (Kinetic Product)

This protocol is designed to favor the formation of the ortho-isomer.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (96-98%)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, place molten phenol.

  • Cool the flask in an ice bath to maintain a low temperature (e.g., room temperature or slightly below).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid.

  • Continue stirring at low temperature for several hours.

Work-up and Purification:

  • The resulting mixture will contain the ortho-isomer as the major product, along with some para-isomer.

  • Separation of the isomers can be achieved by fractional crystallization of their salts.

Data Presentation

ParameterSynthesis of this compoundReference
Reactants Phenol, Concentrated Sulfuric Acid[2][3][4][5]
Molar Ratio (Phenol:H₂SO₄) Approximately 1:1.05 - 1.1[2][3][4][5]
Temperature 110 °C[2][3][4][5]
Reaction Time 5 - 6 hours[2][3][4][5]
Yield ~95%[2][3][4][5]
ParameterSynthesis of 2-Hydroxybenzenesulfonic AcidReference
Reactants Phenol, Concentrated Sulfuric Acid
Temperature Room Temperature (~25 °C)
Major Product 2-Hydroxybenzenesulfonic Acid
Minor Product This compound

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, the aromatic protons typically appear as two doublets in the ¹H NMR spectrum, characteristic of a para-substituted benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonic acid group, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural identification.

Experimental Workflow

G Start Start Reactants Phenol + Conc. H2SO4 Start->Reactants Reaction Sulfonation Reaction (Controlled Temperature) Reactants->Reaction Crude_Product Crude Hydroxybenzenesulfonic Acid Reaction->Crude_Product Purification Purification (Recrystallization / Fractional Crystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenol is a well-established and efficient process. The ability to control the regioselectivity by manipulating the reaction temperature makes it a valuable and illustrative example of kinetic and thermodynamic control in organic synthesis. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and professionals working in the fields of chemical synthesis and drug development. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining a high yield of the desired isomer with high purity.

References

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxybenzenesulfonic acid (CAS 98-67-9), also known as p-phenolsulfonic acid. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety information. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group at the para position.[1][2] This bifunctional nature imparts unique properties, making it a versatile intermediate in organic synthesis.[1] It is typically available as a white to light yellow crystalline solid or, more commonly, as an aqueous solution.[2][3]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 98-67-9[1][4]
Molecular Formula C₆H₆O₄S[4][5]
Molecular Weight 174.17 g/mol [4][5]
Appearance White to light yellow crystalline solid; often supplied as a liquid solution.[2][6][2][6]
Density 1.337 g/mL at 25 °C (for 65 wt. % solution in water)[3][7]
Solubility Miscible with water and alcohol.[4]
pKa 9.11 (at 25 °C)[7]
Refractive Index (n20/D) 1.489 (for 65 wt. % solution in water)[3]
Stability Stable under recommended storage conditions. Combustible.[7][8]

Spectroscopic and Analytical Data

The identification and quantification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical method.[9][10] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[1][11]

Table 2: Spectroscopic Data for this compound
TechniqueData SummaryReference(s)
¹³C NMR Chemical shifts reported at 158.56 δ, 136.54 δ, 127.22 δ, and 114.40 δ, corresponding to the different carbon environments in the benzene ring.[1]
Mass Spectrometry (EI) Key fragments and mass-to-charge ratios are available in public databases like the NIST WebBook.[12]
IR Spectroscopy Characteristic absorption bands for O-H, S=O, and aromatic C-H stretching are used for identification.[11]
UV-Vis Spectroscopy Used to monitor reaction kinetics, with a characteristic absorption at 254 nm.[1]
HPLC Reverse-phase HPLC-UV is widely used for identification and quantification.[1] A typical limit of quantification (LOQ) is approximately 5-10 mg/L, depending on the method.[9][10][1][9][10]

Synthesis of this compound

The primary industrial method for producing this compound is the direct sulfonation of phenol with concentrated sulfuric acid.[1][13] This electrophilic aromatic substitution reaction is highly dependent on temperature to control the isomeric distribution of the product.[13] At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product, while higher temperatures favor the formation of the thermodynamically more stable para-isomer.[13][14]

G Logical Relationship of Isomer Formation phenol Phenol + H₂SO₄ low_temp Low Temperature (e.g., 25-30°C) phenol->low_temp Reaction Condition high_temp High Temperature (e.g., 100-110°C) phenol->high_temp Reaction Condition ortho 2-Hydroxybenzenesulfonic Acid (Ortho Isomer) Kinetically Favored low_temp->ortho Predominantly Forms para This compound (Para Isomer) Thermodynamically Favored high_temp->para Predominantly Forms

Caption: Temperature-dependent formation of hydroxybenzenesulfonic acid isomers.

Experimental Protocol: Synthesis of this compound (Para-Isomer)

This protocol is optimized for the synthesis of the para-isomer, which is thermodynamically favored at higher temperatures.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (96-98% H₂SO₄)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Distillation apparatus (condenser, receiving flask)

Procedure:

  • Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer and thermometer, carefully charge 1.0 mole equivalent of phenol.[5][15]

  • Initial Sulfonation: Begin stirring and gently heat the phenol to 50 °C using a heating mantle.[4][5]

  • Acid Addition: Slowly add approximately 1.1 mole equivalents of concentrated sulfuric acid to the phenol.[5] An exothermic reaction will occur; control the addition rate to maintain the temperature.

  • Heating to Completion: After the initial addition, add a small additional amount of sulfuric acid (approx. 0.05 mole equivalents).[4][5] Increase the temperature of the reaction mixture to 100-110 °C and maintain for 5-6 hours.[4][5]

  • Water Removal: During this heating period, reaction water and a small amount of unreacted phenol (approx. 5%) will distill off.[5][16] This can be collected in a receiving flask via a distillation setup.

  • Work-up and Isolation: The resulting product is a mixture containing predominantly this compound. For many applications, it can be used directly. For purification, the reaction mixture can be diluted with water and neutralized with a base like calcium hydroxide.[15] The precipitated calcium sulfate is filtered off, and the resulting calcium 4-hydroxybenzenesulfonate salt can be isolated or converted back to the free acid using an acid source.

G Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction Sulfonation Reaction cluster_isolation Product Work-up charge_phenol 1. Charge Phenol into 3-neck flask heat_phenol 2. Heat to 50°C charge_phenol->heat_phenol add_h2so4 3. Slowly add conc. H₂SO₄ heat_phenol->add_h2so4 heat_reaction 4. Heat to 100-110°C for 5-6 hours add_h2so4->heat_reaction distill 5. Distill off water/excess phenol heat_reaction->distill product 6. Crude Product (p-HBSA) distill->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a key building block in various chemical processes. Its applications are diverse, ranging from catalysis to the synthesis of advanced materials.

  • Chemical Intermediate: It serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[4][17]

  • Polymerization and Resins: It is used as a polymerization catalyst and in the preparation of strong acid cation exchange resins through condensation with formaldehyde.[18][19] These resins are valued for their high ion-exchange capacity and thermal stability.[18]

  • Electroplating: It is a vital additive in acidic tin plating processes.[4][17][20]

  • Surfactants and Detergents: The sulfonic acid group provides surfactant properties, leading to its use in certain detergent formulations.

  • Drug Development: While not a therapeutic agent itself, its derivatives are explored in medicinal chemistry. For instance, it is used in the synthesis of novel sulfonated diamines for creating proton exchange membranes, which have applications in fuel cells.[17]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][21] It is also harmful if swallowed and may cause respiratory irritation.[4]

Table 3: GHS Hazard Information
Hazard ClassCategorySignal WordHazard StatementReference(s)
Skin Corrosion/Irritation1B / 1CDangerH314: Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage.[4]
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[4]
Specific target organ toxicity (single exposure)3WarningH335: May cause respiratory irritation.[4][21]
Corrosive to Metals1WarningH290: May be corrosive to metals.[4]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[21]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[22]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[22]

  • Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

  • Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container. Keep away from strong bases and oxidizing agents.[3][21]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[21]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[21]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[21]

This guide provides essential technical information on this compound. For detailed toxicological and ecological data, refer to the full Safety Data Sheet (SDS) from a certified supplier.[21][22]

References

A Comprehensive Technical Guide to the Physical Properties of p-Phenolsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenolsulfonic acid, also known as 4-hydroxybenzenesulfonic acid, is an important organic compound with the chemical formula C₆H₆O₄S. It is a monosubstituted derivative of phenol, featuring a sulfonic acid group at the para position. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, dyestuffs, and as additives in electroplating processes.[1][2] A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This guide provides an in-depth overview of the core physical properties of p-phenolsulfonic acid, complete with experimental protocols and graphical representations of key concepts.

Core Physical and Chemical Properties

p-Phenolsulfonic acid is typically available as a 65% aqueous solution.[1] The pure compound presents as deliquescent needles or a white to light yellow/red crystalline solid.[1][3][4] It is a strong acid, a property conferred by the sulfonic acid group.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of p-phenolsulfonic acid.

PropertyValueNotes
Molecular Weight 174.17 g/mol [1][3]
Melting Point 52 °C[2][3][4]
Boiling Point ~270-275 °C (decomposes)[2][3][5]
Density 1.337 g/mL at 25 °C[3][4][6]
pKa 9.11 at 25 °CFor the phenolic hydroxyl group.[3][4][6]
Solubility Miscible with water and alcohol.[1]Soluble in hot alcohol and glycerol.[4]
Vapor Pressure 69.8 Pa at 20 °C[3][4]
Refractive Index n20/D 1.489[4][6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. Below are protocols for key experimental procedures related to p-phenolsulfonic acid.

Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

The sulfonation of phenol yields a mixture of ortho and para isomers. The formation of the p-isomer is thermodynamically favored and can be achieved by conducting the reaction at elevated temperatures.

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Heating mantle

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, place one mole equivalent of phenol.

  • Slowly add one mole equivalent of concentrated sulfuric acid to the phenol while stirring continuously. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to approximately 100-110 °C using a heating mantle.

  • Maintain this temperature and continue stirring for 5-6 hours to ensure the reaction goes to completion and favors the formation of the more stable para isomer.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the p-phenolsulfonic acid.

  • The crude product can be collected by filtration and purified by recrystallization from hot water.

G phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture h2so4 Conc. H₂SO₄ h2so4->reaction_mixture heating Heat (100-110 °C) Thermodynamic Control reaction_mixture->heating product p-Phenolsulfonic Acid (Major Product) heating->product workup Workup (Precipitation in Ice Water) product->workup purification Purification (Recrystallization) workup->purification final_product Pure p-Phenolsulfonic Acid purification->final_product

Synthesis of p-Phenolsulfonic Acid.
Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Materials and Equipment:

  • p-Phenolsulfonic acid sample

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the p-phenolsulfonic acid sample is completely dry.

  • Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (52 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start grind Grind Sample start->grind pack Pack Capillary Tube grind->pack place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end End observe->end

Workflow for Melting Point Determination.
Determination of pKa (Phenolic Hydroxyl) by UV-Vis Spectrophotometry

The pKa of the phenolic hydroxyl group can be determined by measuring the absorbance of solutions at different pH values. The protonated (phenol) and deprotonated (phenolate) forms of the molecule exhibit different UV-Vis absorption spectra.

Materials and Equipment:

  • p-Phenolsulfonic acid

  • UV-Vis spectrophotometer

  • pH meter

  • Buffer solutions of varying pH (e.g., pH 7 to pH 11)

  • Volumetric flasks and cuvettes

  • Hydrochloric acid and sodium hydroxide solutions for pH adjustment

Procedure:

  • Prepare a stock solution of p-phenolsulfonic acid of known concentration in deionized water.

  • Prepare a series of solutions by diluting the stock solution in different buffer solutions to cover a pH range around the expected pKa (approximately 8 to 10).

  • Prepare two reference solutions: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated, and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated.

  • Measure the UV-Vis absorption spectrum for each solution, including the acidic and basic references.

  • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Measure the absorbance of all buffered solutions at this selected wavelength.

  • The pKa can be determined by plotting absorbance versus pH and finding the pH at which the absorbance is halfway between the acidic and basic absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([A⁻]/[HA]), where the ratio of the deprotonated to protonated forms can be calculated from the absorbance values.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of p-phenolsulfonic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of p-phenolsulfonic acid would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (broad, ~3200-3600 cm⁻¹), the S=O stretches of the sulfonic acid group (~1350 and ~1175 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable solvent (e.g., D₂O) would show characteristic signals for the aromatic protons. Due to the para-substitution, a pattern of two doublets would be expected in the aromatic region. For instance, characteristic doublets of para-phenolsulfonic acid have been reported at approximately 6.75 and 7.5 ppm.[7]

  • Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[8]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-phenolsulfonic acid, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory work. The graphical representations of the synthesis and a common analytical workflow aim to enhance the understanding of the practical aspects of working with this versatile compound. Accurate knowledge and application of these physical properties are essential for the successful utilization of p-phenolsulfonic acid in its various industrial and research applications.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative information and providing a detailed experimental protocol for determining solubility.

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvent Classes

Solvent ClassRepresentative SolventsReported SolubilityCitation(s)
Polar Protic WaterMiscible, Soluble[1][2][3]
Alcohols (e.g., Ethanol, Methanol)Miscible, Soluble[1][4][5][6][7]
General Organic General Organic SolventsLimited Solubility[8][9]

Note: "Miscible" implies solubility in all proportions, representing the highest degree of solubility. "Soluble" indicates a significant amount of solute dissolves, though not necessarily in all proportions. "Limited solubility" suggests that the compound is only slightly soluble in these solvents.[8][9]

Experimental Protocols: Determination of a Solid in an Organic Solvent

This section outlines a standard laboratory protocol for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

2.1 Principle

A supersaturated solution of the solute (this compound) in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis).

2.2 Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)

2.3 Detailed Methodology

  • Preparation of the Sample:

    • Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Separation and Dilution:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtrate to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

      • Gravimetric Analysis: A known volume of the filtered, saturated solution can be evaporated to dryness, and the mass of the remaining solid solute measured.

      • Spectroscopic/Chromatographic Analysis: Prepare a series of standard solutions of known concentrations and generate a calibration curve. Use this curve to determine the concentration of the experimental sample.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration, taking into account any dilution factors.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Sample Preparation: Add excess solute to solvent in sealed vial start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-72h) prep->equilibrate settle Settle: Allow undissolved solid to sediment equilibrate->settle filter Separation: Withdraw supernatant and filter (e.g., 0.45 µm) settle->filter analyze Analysis: Determine concentration of filtrate (HPLC, UV-Vis, etc.) filter->analyze calculate Calculation: Calculate solubility from concentration and dilution factor analyze->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

Spectral Analysis of 4-Hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzenesulfonic acid (HBSA), also known as p-phenolsulfonic acid, is an organic compound with the formula C₆H₆O₄S. It is a bifunctional molecule featuring both a hydroxyl and a sulfonic acid group attached to a benzene ring at the para position. This structure imparts acidic and phenolic properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and specialty polymers. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and application in various research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and hydroxyl protons. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group create a characteristic splitting pattern for the aromatic protons. One analysis identified the proton ortho to the hydroxyl group at a higher field (6.662 ppm) and the proton ortho to the sulfonate group at a lower field (7.399 ppm), reflecting the different electronic effects of these functional groups.[1] The hydroxyl proton signal is typically observed as a singlet at a lower field.[1]

Chemical Shift (δ) [ppm]MultiplicityAssignment
6.662Doublet2 x Ar-H (ortho to -OH)
7.399Doublet2 x Ar-H (ortho to -SO₃H)
9.84Singlet1 x -OH
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Chemical Shift (δ) [ppm]Assignment
158.56C-OH
136.54C-SO₃H
127.222 x Ar-C (ortho to -SO₃H)
114.402 x Ar-C (ortho to -OH)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1250-1150StrongS=O stretch (sulfonic acid)
1050-1000StrongS-O stretch (sulfonic acid)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zRelative IntensityAssignment
174High[M]⁺ (Molecular ion)
109High[M - SO₃H]⁺
65Medium[C₅H₅]⁺

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or ethanol).

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire the background spectrum.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isomers of Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of hydroxybenzenesulfonic acid, also known as phenolsulfonic acid. It covers their core physicochemical properties, detailed experimental protocols for synthesis and analysis, and their roles as versatile chemical intermediates.

Introduction to Hydroxybenzenesulfonic Acid Isomers

Hydroxybenzenesulfonic acid (C₆H₆O₄S) is an aromatic organic compound that plays a significant role as an intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] The relative positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the benzene ring give rise to three distinct structural isomers:

  • 2-hydroxybenzenesulfonic acid (ortho-isomer)

  • 3-hydroxybenzenesulfonic acid (meta-isomer)

  • 4-hydroxybenzenesulfonic acid (para-isomer)

The positioning of these functional groups significantly influences the chemical and physical properties of each isomer, dictating their synthesis, stability, and applications.[1] Commercial phenolsulfonic acid is often supplied as a mixture of the ortho and para isomers.[2][3]

Physicochemical Properties

The properties of the hydroxybenzenesulfonic acid isomers are summarized in the tables below for clear comparison. Data for the meta-isomer is less common in literature as it is not the primary product of direct phenol sulfonation.

Table 1: General and Physical Properties of Hydroxybenzenesulfonic Acid Isomers

Property2-Hydroxybenzenesulfonic Acid (ortho)3-Hydroxybenzenesulfonic Acid (meta)This compound (para)
Synonyms o-Phenolsulfonic acidm-Phenolsulfonic acidp-Phenolsulfonic acid, Sulfocarbolic acid[4]
CAS Number 609-46-1585-38-6[5]98-67-9[6]
Molecular Formula C₆H₆O₄SC₆H₆O₄S[5]C₆H₆O₄S[6]
Molecular Weight 174.18 g/mol 174.18 g/mol [5]174.17 g/mol [4]
Appearance Yellowish liquid (often in mixture)[3]Not widely reportedWhite to light yellow crystalline solid[6]
Melting Point 145 °C (decomposes)N/A52 °C (decomposes)[4]
Boiling Point ~275 °C (estimate)N/A~275 °C (estimate)[4]
Solubility Miscible with water and alcoholSoluble in waterSoluble in water and alcohol[1][4]
Density ~1.38 g/cm³ (estimate)~1.57 g/cm³[5]~1.34 g/mL at 25 °C[4]

Table 2: Chemical and Spectroscopic Properties of Hydroxybenzenesulfonic Acid Isomers

Property2-Hydroxybenzenesulfonic Acid (ortho)3-Hydroxybenzenesulfonic Acid (meta)This compound (para)
IUPAC Name 2-hydroxybenzenesulfonic acid3-hydroxybenzenesulfonic acid[5]This compound
pKa -0.60 (Predicted)Not widely reported9.11 (at 25 °C)[4]
LogP 1.72 (Predicted)1.72 (Predicted)[5]0.41 (at 25 °C)[4]
Canonical SMILES C1=CC=C(C(=C1)O)S(=O)(=O)OC1=CC(=CC(=C1)S(=O)(=O)O)O[7]C1=CC(=CC=C1O)S(=O)(=O)O
InChI Key IULJSGIJJZZUMF-UHFFFAOYSA-NZCLXQTGLKVQKFD-UHFFFAOYSA-N[7]FEPBITJSIHRMRT-UHFFFAOYSA-N[6]

Synthesis of Isomers: Experimental Protocols

The primary method for industrial synthesis is the direct sulfonation of phenol, which yields a mixture of ortho and para isomers. The formation of the meta isomer requires a different synthetic strategy.

Synthesis of ortho- and para-Hydroxybenzenesulfonic Acid via Sulfonation of Phenol

The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control.[8] The ratio of ortho to para isomers is highly dependent on the reaction temperature.[8]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 25°C), the reaction is under kinetic control, and the faster-forming ortho-isomer is the major product.[8][9]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100°C), the sulfonation becomes reversible. This allows the initially formed ortho-isomer to revert to phenol and then reform as the more thermodynamically stable para-isomer, which becomes the major product.[7][8][9]

SynthesisWorkflow_Meta cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 3-Aminobenzenesulfonic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5°C C 3-Hydroxybenzenesulfonic Acid B->C  H₂O, H₂SO₄  Heat HPLC_Workflow Sample Sample Preparation (Dilution in Mobile Phase) Injection Injection onto HPLC System Sample->Injection Column Separation on Reverse-Phase Column (e.g., C18) Injection->Column Detection Detection (UV-Vis Detector) Column->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis Logical_Flow cluster_Applications Key Application Areas Start Hydroxybenzenesulfonic Acid Isomers(ortho, meta, para) Dyes Dye & Pigment Synthesis Start->Dyes Pharma Pharmaceutical Intermediates Start->Pharma Polymers Polymer & Resin Production Start->Polymers Plating Electroplating Additives Start->Plating Catalyst Acid Catalysts Start->Catalyst

References

An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's stability profile for applications in synthesis, formulation, and material science.

Introduction

This compound is an aromatic sulfonic acid that plays a significant role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its thermodynamic stability is a critical parameter influencing its synthesis, storage, and application. This guide summarizes key thermodynamic data, outlines experimental protocols for its determination, and visualizes important concepts related to its stability.

Of the three isomers of hydroxybenzenesulfonic acid, the para-isomer (this compound) is generally the most thermodynamically stable. The ortho-isomer, which is kinetically favored at lower temperatures during the sulfonation of phenol, can be thermally rearranged to the more stable para-isomer upon heating.

Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. It is important to note that the quantitative data presented are primarily based on computational models (Joback and Crippen methods) and should be considered as estimated values.

Table 1: Calculated Thermodynamic Properties
PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (g_f)-647.93kJ/molJoback Method
Standard Enthalpy of Formation (h_f)-713.53kJ/molJoback Method
Enthalpy of Fusion (h_fus)26.59kJ/molJoback Method
Enthalpy of Vaporization (h_vap)79.55kJ/molJoback Method
Melting Point (T_fus)394.90K (121.75 °C)Joback Method
Boiling Point (T_boil)583.94K (310.79 °C)Joback Method
Critical Temperature (T_c)792.32KJoback Method
Critical Pressure (P_c)8783.57kPaJoback Method
Critical Volume (V_c)0.374m³/kmolJoback Method
McGowan's Characteristic Volume (McVol)111.470ml/molMcGowan Method
Octanol/Water Partition Coefficient (logP)0.639-Crippen Method
Water Solubility (log10ws)-0.61-Crippen Method
Table 2: Physical and Stability Properties from Experimental Observations
PropertyValueSource
AppearanceWhite to light yellow crystalline solid[1]
Melting Point52 °C (often cited for a hydrated form)
StabilityStable under normal conditions.[2] Combustible.[2]
IncompatibilitiesStrong bases, Oxidizing agent.[2][2]
Thermal DecompositionThermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3] Aromatic sulfonic acids generally decompose in the range of 200-300 °C.[3]
Decomposition TemperatureThe decomposition temperature for ionic liquids based on the closely related p-toluenesulfonic acid has been observed to be in the range of 213 °C to 286 °C.[4][4]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).

Experimental Procedure:

  • Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

    • The initial temperature is set to ambient (e.g., 25 °C).

  • Thermal Program:

    • The sample is heated from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residual material.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to assess the purity of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3).

Experimental Procedure:

  • Sample Preparation: A small sample (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile components.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • The sample is first cooled to a low temperature (e.g., 0 °C) to ensure a stable baseline.

    • The sample is then heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above its melting point (e.g., 150 °C).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine:

    • Melting Point (T_m): The onset temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔH_fus): The area under the melting peak.

    • Purity: The purity of the sample can be estimated based on the shape of the melting peak using the van't Hoff equation.[5]

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Isomer_Stability Phenol Phenol + H₂SO₄ Ortho 2-Hydroxybenzenesulfonic acid (ortho-isomer) Kinetically Favored Phenol->Ortho Low Temp. Para This compound (para-isomer) Thermodynamically Favored Ortho->Para High Temp. (Rearrangement) TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of 4-HBS into TGA pan purge Purge with N₂ (50-100 mL/min) weigh->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat from 25°C to 600°C at 10°C/min equilibrate->heat record Record Mass vs. Temp. heat->record analyze Analyze TGA/DTG curves for decomposition temperature record->analyze DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation weigh_dsc Weigh 2-5 mg of 4-HBS into aluminum pan seal_dsc Hermetically seal pan weigh_dsc->seal_dsc purge_dsc Purge with N₂ (20-50 mL/min) seal_dsc->purge_dsc cool_dsc Cool to 0°C purge_dsc->cool_dsc heat_dsc Heat from 0°C to 150°C at 10°C/min cool_dsc->heat_dsc record_dsc Record Heat Flow vs. Temp. heat_dsc->record_dsc analyze_dsc Determine Melting Point, Enthalpy of Fusion, and Purity record_dsc->analyze_dsc

References

An In-depth Technical Guide to the Reaction Mechanism of Phenol Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism governing the sulfonation of phenol. Phenol sulfonation is a cornerstone reaction in organic synthesis, pivotal for the introduction of the sulfonic acid moiety (-SO₃H) onto the aromatic ring. The regioselectivity of this reaction is highly sensitive to reaction conditions, a factor of critical importance in the synthesis of pharmaceutical intermediates and other fine chemicals. This document details the underlying mechanistic principles, presents relevant quantitative data, provides detailed experimental protocols, and visualizes key pathways to offer a thorough understanding for professionals in the field.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the nucleophilicity of the benzene ring and directs incoming electrophiles to the ortho and para positions.[1][2][3] The reaction is also notably reversible, a characteristic that is central to controlling the product outcome.[1][4]

The mechanism proceeds through several key steps:

  • Generation of the Electrophile : The true electrophile in this reaction is sulfur trioxide (SO₃). When using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent, SO₃ is generated through an acid-base equilibrium between two molecules of sulfuric acid.[1] Using fuming sulfuric acid (oleum, H₂SO₄·SO₃) provides a higher concentration of the SO₃ electrophile, which can accelerate the reaction.[4]

  • Electrophilic Attack : The electron-rich π system of the phenol ring attacks the sulfur trioxide molecule. This attack can occur at the ortho or para position relative to the hydroxyl group.[1] This step is the slowest and therefore the rate-determining step of the reaction.[1]

  • Formation of the Arenium Ion (Sigma Complex) : The attack on the electrophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the reaction pathway.

  • Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final phenolsulfonic acid product.

Caption: Overall mechanism of phenol sulfonation.

Kinetic vs. Thermodynamic Control

A defining feature of phenol sulfonation is the temperature-dependent regioselectivity, which serves as a classic illustration of kinetic versus thermodynamic control.[4][5][6] By manipulating the reaction temperature, one can selectively favor the formation of either the ortho or para isomer.

  • Kinetic Control (Low Temperature) : At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, and the major product is o-phenolsulfonic acid.[6][7] This isomer is formed faster because the activation energy for the ortho attack is lower.[6] The transition state leading to the ortho arenium ion is believed to be stabilized by the adjacent hydroxyl group, accelerating its formation.[4][8]

  • Thermodynamic Control (High Temperature) : At higher temperatures (e.g., 100-110°C), the reaction is under thermodynamic control.[6] The favored product is the more stable p-phenolsulfonic acid.[7][9] At elevated temperatures, the sulfonation reaction becomes significantly reversible.[8] This allows the initially formed, less stable ortho product to revert back to phenol. Over time, the reaction equilibrium shifts to favor the formation of the most thermodynamically stable isomer, the para product, which experiences less steric hindrance between the two bulky functional groups.[9]

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Phenol + H₂SO₄ kinetic_path Low Temperature (~25°C) start->kinetic_path thermo_path High Temperature (~100°C) start->thermo_path ortho_product o-phenolsulfonic acid (Major Product) kinetic_path->ortho_product Faster reaction rate Lower activation energy ortho_product->thermo_path Reverts at high temp para_product p-phenolsulfonic acid (Major Product) thermo_path->para_product Reversible reaction More stable product

Caption: Product distribution based on reaction control.

Quantitative Data

The optimization of phenol sulfonation relies on understanding the reaction kinetics and the influence of various parameters on product yield.

Table 1: Kinetic Parameters for Phenol Sulfonation

A kinetic study of phenol sulfonation by concentrated sulfuric acid in a stirred tank reactor provided the following values for pre-exponential factors and activation energies.[10][11]

ParameterReaction StepValueUnits
Pre-exponential Factor
k₁Ortho-isomer formation5.74 × 10³(varies)
k₋₁Ortho-isomer reversion6.95 × 10³(varies)
k₂Para-isomer formation1.43 × 10¹⁰(varies)
k₋₂Para-isomer reversion0.05 × 10³(varies)
Activation Energy
E₁Ortho-isomer formation8.17kJ/mol
E₋₁Ortho-isomer reversion6.18kJ/mol
E₂Para-isomer formation69.35kJ/mol
E₋₂Para-isomer reversion14.17kJ/mol

Data sourced from a study on phenol sulfonation kinetics and process optimization.[10]

Table 2: Optimized Reaction Conditions and Yields

Process optimization studies have identified conditions to maximize the yield of the desired p-hydroxybenzenesulfonic acid (p-HBSA).

Reactor TypeKey ParametersYield of p-HBSAReference
Stirred Tank Reactor (STR)Optimized conditions including temperature, molar ratio, feeding rate, and stirring speed.89.85%[10]
Rotating Packed Bed (RPB)N = 2250 rpm, Q = 300 mL/min, T = 100°C, η (H₂SO₄/Phenol molar ratio) = 1.1, τ (ageing time) = 25 min, ζ (solvent/phenol molar ratio) = 1.25, t (cycle time) = 3 min.96.52%[10]

Experimental Protocols

The following protocols provide methodologies for the selective synthesis of ortho- and para-phenolsulfonic acid.

Protocol 1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

This procedure favors the formation of the ortho isomer by maintaining a low reaction temperature.[6]

  • Materials :

    • Phenol (1.0 mol, 94 g), molten

    • Concentrated Sulfuric Acid (96-98%, 1.06 mol, 104 g)

    • Round-bottom flask

    • Mechanical stirrer

    • Cooling bath (e.g., water or ice bath)

  • Procedure :

    • In a round-bottom flask equipped with a mechanical stirrer, carefully add 1.0 mol of molten phenol.

    • Place the flask in a cooling bath to maintain a temperature between 25-40°C.

    • Slowly and with vigorous stirring, add 1.06 mol of concentrated sulfuric acid. The addition is exothermic; control the rate to keep the temperature within the specified range.[6]

    • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.[6]

    • The resulting product is a mixture containing o-phenolsulfonic acid as the major product.

  • Workup and Purification :

    • Separation of the isomers can be challenging due to similar physical properties.[6]

    • Fractional crystallization of their salts (e.g., barium or lead salts) is a common method for separation on a laboratory scale.

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

This procedure favors the formation of the more stable para isomer by using a higher reaction temperature.[6]

  • Materials :

    • Phenol (1.0 mol, 94 g), molten

    • Concentrated Sulfuric Acid (96-98%, 1.06 mol, 104 g)

    • Round-bottom flask with distillation setup

    • Mechanical stirrer

    • Heating mantle or oil bath

  • Procedure :

    • In a round-bottom flask equipped with a stirrer and distillation head, combine 1.0 mol of molten phenol and 1.06 mol of concentrated sulfuric acid.

    • Heat the reaction mixture to 100-110°C using an oil bath.[6]

    • Maintain this temperature and continue stirring for 5-6 hours.[6] During this period, water formed during the reaction may be distilled off.[12]

    • The reaction equilibrium will shift to favor the para isomer.

  • Workup and Purification :

    • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, may solidify.[6]

    • Carefully pour the mixture into cold water to precipitate the product and dilute the remaining acid.[5]

    • The crude product can be purified by recrystallization from a suitable solvent.[5]

G start Start prep 1. Preparation - Add phenol to flask - Set up stirring and temp control start->prep reaction 2. Reaction - Slowly add H₂SO₄ - Maintain specific temperature (Low for ortho, High for para) - Stir for 4-6 hours prep->reaction workup 3. Workup - Cool reaction mixture - Pour into cold water reaction->workup purification 4. Purification - Isolate crude product - Recrystallize or perform fractional crystallization of salts workup->purification end End (Pure Isomer) purification->end

Caption: Generalized experimental workflow.

Common Byproducts and Troubleshooting

Several side reactions can occur, leading to the formation of byproducts and potential challenges in purification.

  • Disulfonation : Under forcing conditions, such as a high concentration of the sulfonating agent or prolonged reaction times, disulfonated products like phenol-2,4-disulfonic acid can form.[6] To minimize this, use a controlled molar ratio of the sulfonating agent to phenol.[5]

  • Sulfone Formation : Bis(hydroxyphenyl) sulfones can be formed as byproducts, particularly at higher temperatures.[6]

  • Oxidation : Concentrated sulfuric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize phenol, leading to the formation of dark, colored quinone-like structures and other polymeric materials.[6] Conducting the reaction under an inert atmosphere and avoiding excessive temperatures can mitigate this issue.[6]

This guide provides a foundational understanding of the phenol sulfonation reaction, emphasizing the mechanistic details and practical considerations essential for its application in research and development. Precise control over reaction parameters, particularly temperature, is paramount for achieving high selectivity and yield of the desired isomeric product.

References

The Synthesis of 4-Hydroxybenzenesulfonic Acid: An In-depth Technical Guide to Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzenesulfonic acid (4-HBSA), a key intermediate in the pharmaceutical and chemical industries. The focus of this document is the electrophilic aromatic substitution (EAS) reaction between phenol and sulfuric acid, detailing the underlying mechanisms, experimental protocols, and critical process parameters.

Introduction

This compound, also known as p-phenolsulfonic acid, is an organic compound of significant interest due to its versatile applications. It serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and specialty polymers. The primary route for its industrial production is the direct sulfonation of phenol, a classic example of electrophilic aromatic substitution. This guide will explore the nuances of this reaction, providing researchers and professionals with the detailed knowledge required for its successful implementation and optimization.

The Core of the Reaction: Electrophilic Aromatic Substitution

The sulfonation of phenol is a quintessential electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making it more susceptible to attack by an electrophile.

The electrophile in this reaction is sulfur trioxide (SO₃), which is either used directly or generated in situ from concentrated sulfuric acid.[1] The mechanism proceeds through the attack of the electron-rich phenol ring on the electrophilic sulfur atom of SO₃.

Mechanism of Electrophilic Aromatic Substitution in Phenol Sulfonation

The reaction mechanism can be broken down into three key stages:

  • Generation of the Electrophile: In the presence of concentrated sulfuric acid, an equilibrium is established, generating sulfur trioxide (SO₃), a potent electrophile.

    2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

  • Electrophilic Attack and Formation of the Sigma Complex: The π electrons of the phenol ring act as a nucleophile, attacking the sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack can occur at the ortho or para position.

  • Deprotonation and Restoration of Aromaticity: A base, typically the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring, yielding the final product, hydroxybenzenesulfonic acid.

dot

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control low_temp Low Temperature (25-40°C) ortho_product o-Hydroxybenzenesulfonic Acid (Major Product) low_temp->ortho_product Faster Formation para_product This compound (Major Product) ortho_product->para_product Isomerization (Reversible) high_temp High Temperature (100-110°C) high_temp->para_product More Stable G start Start reactants Charge Phenol and Concentrated H₂SO₄ start->reactants heat1 Heat to 50°C reactants->heat1 add_acid Add additional H₂SO₄ heat1->add_acid heat2 Heat to 110°C for 5-6 hours add_acid->heat2 distill Distill off water and unreacted phenol heat2->distill cool Cool to Room Temperature distill->cool solid_product Crude 4-HBSA Solidifies cool->solid_product

References

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid Derivatives: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybenzenesulfonic acid and its derivatives, focusing on their nomenclature, synthesis, and potential applications, particularly in the realm of drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working in medicinal chemistry, organic synthesis, and pharmacology.

Nomenclature and Structure

This compound, also known as p-phenolsulfonic acid, is an organic compound with the chemical formula C₆H₆O₄S.[1] Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group at the para (1,4) positions.[2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]

Isomers of hydroxybenzenesulfonic acid also exist, with the hydroxyl and sulfonic acid groups at ortho (2-hydroxybenzenesulfonic acid) and meta (3-hydroxybenzenesulfonic acid) positions. The para isomer is generally the most thermodynamically stable.[2]

Common synonyms for this compound include:

  • p-Phenolsulfonic acid[1]

  • Sulfocarbolic acid[1]

  • p-Sulfophenol[1]

  • Phenol-4-sulfonic acid[1]

Derivatives are named based on the modification of the hydroxyl or sulfonic acid functional groups. For instance, esterification of the hydroxyl group with an acyl chloride would yield a 4-(sulfophenyl) alkanoate, while conversion of the sulfonic acid to a sulfonamide would result in a 4-hydroxybenzenesulfonamide derivative.

Synthesis of this compound and its Derivatives

The primary industrial synthesis of this compound involves the direct sulfonation of phenol with concentrated sulfuric acid.[2] The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the product. Lower temperatures tend to favor the formation of the ortho-isomer, which can be thermally rearranged to the more stable para-isomer at higher temperatures.[2]

A general synthetic workflow for the preparation of this compound and its subsequent conversion to amide and ester derivatives is depicted below.

Synthesis_Workflow Phenol Phenol HBSA 4-Hydroxybenzenesulfonic Acid Phenol->HBSA Sulfonation H2SO4 H₂SO₄ HBS_Cl 4-Hydroxybenzenesulfonyl Chloride HBSA->HBS_Cl Chlorination Ester 4-Hydroxybenzenesulfonic Acid Ester Derivative HBSA->Ester Esterification SOCl2 SOCl₂ Sulfonamide 4-Hydroxybenzenesulfonamide Derivative HBS_Cl->Sulfonamide Amination Amine Amine (R-NH₂) Alcohol Alcohol (R'-OH) JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Benzenesulfonamide Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor

References

A Comprehensive Technical Guide to the History and Science of Phenolsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolsulfonic acid, a key organic intermediate, holds a significant place in the annals of chemical research and industrial synthesis. This technical guide provides an in-depth exploration of the history of phenolsulfonic acid research, from its early discovery to its modern applications. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of its synthesis, properties, and analytical methodologies, supported by quantitative data, detailed experimental protocols, and process visualizations.

A Historical Overview of Phenolsulfonic Acid Research

The story of phenolsulfonic acid is intrinsically linked to the pioneering work of 19th-century chemists who first explored the reactions of aromatic compounds.

Early Discovery and Synthesis

Phenol itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] In the decades that followed, chemists like Auguste Laurent and Charles Gerhardt were instrumental in elucidating the structure and reactivity of phenol and other aromatic compounds.[1] The reaction of phenol with sulfuric acid, leading to the formation of phenolsulfonic acid, was an early example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.[1][2] This reaction demonstrated that the properties of an aromatic ring could be modified by the introduction of functional groups, paving the way for the synthesis of a vast array of new compounds.

Elucidation of Isomerism and Reaction Control

A critical development in phenolsulfonic acid research was the understanding of isomerism and the factors controlling the position of the sulfonic acid group on the phenol ring. Researchers discovered that the reaction temperature plays a crucial role in determining the ratio of the ortho and para isomers.[3] This phenomenon is a classic example of kinetic versus thermodynamic control in organic reactions. At lower temperatures, the formation of o-phenolsulfonic acid is favored (kinetic control), while at higher temperatures, the more stable p-phenolsulfonic acid is the predominant product (thermodynamic control).[3]

Industrial Significance and Applications

The industrial importance of phenolsulfonic acid grew significantly in the 20th century. A notable early application was in the production of ion-exchange resins. As detailed in patents from the 1940s, phenolsulfonic acid condensed with formaldehyde creates a robust, water-insoluble resin capable of cation exchange.[4] These resins found widespread use in water softening and other purification processes. Over time, the applications of phenolsulfonic acid have expanded to include its use as a catalyst in various organic reactions, an intermediate in the synthesis of dyes and pharmaceuticals, and a component in the formulation of agrochemicals and surfactants.[5][6]

Synthesis and Experimental Protocols

The primary method for the synthesis of phenolsulfonic acid remains the direct sulfonation of phenol with concentrated sulfuric acid. The specific isomer desired dictates the reaction conditions.

Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

Experimental Protocol:

  • Materials:

    • Phenol (94 g, 1.0 mol)

    • Concentrated sulfuric acid (98 g, 1.0 mol)

    • Ice bath

    • Three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.[7]

  • Procedure:

    • Place the phenol in the three-neck flask and cool it in an ice bath to a temperature of approximately 5-10°C.

    • Slowly add the concentrated sulfuric acid dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously. The addition should take approximately 1-2 hours.

    • After the addition is complete, continue to stir the reaction mixture at a low temperature (around 20°C) for several hours to ensure the reaction goes to completion.[7]

    • The resulting product will be a mixture of primarily o-phenolsulfonic acid with some p-phenolsulfonic acid.

Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

Experimental Protocol:

  • Materials:

    • Phenol (94 g, 1.0 mol)

    • Concentrated sulfuric acid (98 g, 1.0 mol)

    • Heating mantle or oil bath

    • Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser.[8]

  • Procedure:

    • Combine the phenol and concentrated sulfuric acid in the three-neck flask.

    • Heat the mixture with stirring to a temperature of 100-110°C.[8]

    • Maintain this temperature for 2-3 hours.

    • The reaction mixture will primarily contain p-phenolsulfonic acid.

Separation of ortho and para Isomers by Fractional Crystallization

The separation of the ortho and para isomers can be achieved through fractional crystallization, which exploits the lower solubility of the para isomer in water.[7][9]

Experimental Protocol:

  • Dilute the reaction mixture containing the phenolsulfonic acid isomers with a minimum amount of hot water to dissolve the solids.

  • Allow the solution to cool slowly to room temperature.

  • Crystals of p-phenolsulfonic acid, being less soluble, will precipitate out first.

  • Collect the p-phenolsulfonic acid crystals by filtration.

  • The mother liquor, now enriched with o-phenolsulfonic acid, can be concentrated by evaporation and cooled again to induce the crystallization of the o-isomer.

  • Further purification of each isomer can be achieved by recrystallization from water.

Quantitative Data

Physicochemical Properties of Phenolsulfonic Acid Isomers
Propertyo-Phenolsulfonic Acidm-Phenolsulfonic Acidp-Phenolsulfonic Acid
CAS Number 609-46-1585-38-698-67-9
Molecular Formula C₆H₆O₄SC₆H₆O₄SC₆H₆O₄S
Molecular Weight 174.18 g/mol 174.18 g/mol 174.17 g/mol [10]
Appearance Yellowish liquid, turns brown on exposure to air[11]Data not readily availableDeliquescent needles[10]
Melting Point ~50 °C (as hemihydrate)Data not readily available53 °C (as dihydrate)
Solubility Soluble in water and alcohol[11]Soluble in waterMiscible with water and alcohol[10]
Isomer Distribution in Phenol Sulfonation

The temperature dependence of the product distribution in the sulfonation of phenol is a well-documented example of kinetic versus thermodynamic control.

Reaction TemperatureMajor ProductTypical Yield of Major ProductMinor Product
20°C o-Phenolsulfonic Acid~60-70%p-Phenolsulfonic Acid
100°C p-Phenolsulfonic Acid>90%o-Phenolsulfonic Acid

Visualizations of Key Processes

Synthesis and Separation Workflow

Synthesis_and_Separation cluster_synthesis Synthesis cluster_separation Separation Phenol Phenol Reaction Sulfonation Reaction Phenol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Isomer_Mixture Mixture of o- and p-Isomers Reaction->Isomer_Mixture Temp. Dependent Fractional_Crystallization Fractional Crystallization Isomer_Mixture->Fractional_Crystallization p_Isomer p-Phenolsulfonic Acid (Less Soluble) Fractional_Crystallization->p_Isomer First Crystals o_Isomer o-Phenolsulfonic Acid (More Soluble) Fractional_Crystallization->o_Isomer Mother Liquor

Caption: Workflow for the synthesis and separation of phenolsulfonic acid isomers.

Kinetic vs. Thermodynamic Control in Phenol Sulfonation

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) Reactants Phenol + H₂SO₄ TS_ortho Transition State (ortho) Reactants->TS_ortho Lower Activation Energy TS_para Transition State (para) Reactants->TS_para Higher Activation Energy Product_ortho o-Phenolsulfonic Acid (Kinetically Favored) TS_ortho->Product_ortho Product_para p-Phenolsulfonic Acid (Thermodynamically Stable) Product_ortho->Product_para Rearrangement at High Temp TS_para->Product_para

Caption: Energy profile illustrating kinetic vs. thermodynamic control in phenol sulfonation.

Historical Analytical Methods

The analysis of phenolsulfonic acid has evolved alongside analytical chemistry. An early example is a volumetric method described in 1912.

Volumetric Determination (1912)

Principle: This method, developed by Carl E. Smith and Henry C. Prey, is based on the quantitative bromination of the phenolsulfonic acid to form a dibromophenolsulfonic acid. The excess bromine is then determined by iodometric titration.[12]

Experimental Protocol:

  • A known quantity of the phenolsulfonate sample is dissolved in water.

  • An excess of a standard potassium bromate-bromide solution is added, followed by hydrochloric acid to liberate bromine.

  • The mixture is allowed to stand for a defined period to allow for the complete bromination of the phenolsulfonic acid.

  • Potassium iodide is then added, which reacts with the excess bromine to form iodine.

  • The liberated iodine is titrated with a standard sodium thiosulfate solution.

  • The amount of phenolsulfonic acid is calculated from the amount of bromine consumed in the reaction.

Role in Drug Development

Phenolsulfonic acid and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds.[6][13] The sulfonic acid group can be used to increase the water solubility of a drug molecule, which can improve its bioavailability. Furthermore, the phenolic hydroxyl group and the aromatic ring provide a scaffold for further chemical modifications to create molecules with desired therapeutic activities. While specific blockbuster drugs directly derived from simple phenolsulfonic acid are not prominently cited, its role as a building block in the broader class of sulfonamide drugs is significant. The development of sulfa drugs in the 1930s was a landmark in medicine, representing the first class of effective systemic antibacterial agents.[2]

Conclusion

The history of phenolsulfonic acid research is a testament to the progress of organic chemistry, from the foundational discoveries of the 19th century to its enduring importance in modern industrial and pharmaceutical applications. A deep understanding of its synthesis, the nuances of isomeric control, and its chemical properties remains crucial for chemists and chemical engineers. This guide has provided a comprehensive overview of these aspects, with the aim of serving as a valuable resource for professionals in the field.

References

4-Hydroxybenzenesulfonic Acid: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Hydroxybenzenesulfonic acid (CAS No. 98-67-9). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary protocols for its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive nature, causing severe skin burns and eye damage.[1][2][3] It is crucial to understand the GHS classifications to appreciate the potential risks.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[3]
Acute Toxicity, Oral (Harmful)Category 4H302: Harmful if swallowed[3]
Specific target organ toxicity (single exposure), Respiratory tract irritationCategory 3H335: May cause respiratory irritation[2][3]

Signal Word: Danger[1][2]

Hazard Pictograms:

  • GHS05: Corrosion

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H6O4S[3]
Molecular Weight174.17 g/mol
AppearanceYellowish oily liquid or needles[3][4]
SolubilityMiscible with water and alcohol[3]
Flash PointNot applicable

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.

Handling
  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4]

  • Do not get in eyes, on skin, or on clothing.[2][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

  • Wash hands thoroughly after handling.[1][4]

  • Keep the substance in its original, corrosion-resistant container.[1][4]

Storage
  • Store in a locked-up, corrosive-resistant container with a resistant inner liner.[1][4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store at room temperature.

  • Incompatible materials to avoid during storage include strong bases and oxidizing agents.[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] Face shield may also be necessary.[2]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Methods for Cleaning Up: Absorb the spillage with inert absorbent material (e.g., sand, earth). Collect and place in a suitable, closed container for disposal.[1][2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are typically developed and validated by regulatory bodies and specialized laboratories. These protocols are not publicly available in the general safety literature. Researchers should consult specific guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) for standardized testing methods for chemical hazards.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_response Emergency Response cluster_disposal Waste & Disposal Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Work in Ventilated Area Work in Ventilated Area Store Properly->Work in Ventilated Area Use Correct PPE Use Correct PPE Work in Ventilated Area->Use Correct PPE Spill Spill Work in Ventilated Area->Spill Exposure Exposure Work in Ventilated Area->Exposure Fire Fire Work in Ventilated Area->Fire Segregate Waste Segregate Waste Use Correct PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxybenzenesulfonic Acid and its Analogs as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzenesulfonic acid (4-HBSA), also known as p-hydroxybenzenesulfonic acid, is an organic compound featuring both a hydroxyl and a sulfonic acid functional group attached to a benzene ring. This bifunctionality makes it a solid Brønsted acid catalyst with potential applications in various organic transformations. While its use is noted in polymerization and esterification reactions, detailed protocols for its application in complex multicomponent reactions for the synthesis of heterocyclic scaffolds are not extensively documented in readily available literature.[1][2][3]

This document provides detailed application notes and protocols for key organic syntheses where sulfonic acid catalysts are pivotal. The following sections detail the synthesis of 1,8-dioxo-octahydroxanthenes and 3,4-dihydropyrimidin-2(1H)-ones using well-established sulfonic acid catalysts like p-toluenesulfonic acid (p-TsOH) and p-dodecylbenzenesulfonic acid (DBSA). These protocols serve as a valuable reference and a starting point for employing 4-HBSA in similar synthetic strategies.

Application 1: Synthesis of 1,8-Dioxo-octahydroxanthenes

The synthesis of 1,8-dioxo-octahydroxanthenes is a significant transformation in organic chemistry, yielding compounds with a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The reaction is typically a one-pot condensation of an aromatic aldehyde with 5,5-dimethyl-1,3-cyclohexanedione (dimedone), catalyzed by an acid.

General Reaction Scheme:

reagents ArCHO + 2 product reagents->product Heat dimedone catalyst 4-HBSA (or analog)

Caption: General synthesis of 1,8-dioxo-octahydroxanthenes.

Data Presentation: Synthesis of 1,8-Dioxo-octahydroxanthenes using an Analogous Sulfonic Acid Catalyst

The following table summarizes the results for the synthesis of various 1,8-dioxo-octahydroxanthene derivatives using p-dodecylbenzenesulfonic acid (DBSA) as the catalyst in an aqueous medium.

EntryAldehyde (Ar-CHO)Time (h)Yield (%)
1Benzaldehyde2.595
24-Chlorobenzaldehyde2.098
34-Methylbenzaldehyde3.092
44-Methoxybenzaldehyde3.590
54-Nitrobenzaldehyde1.596
63-Nitrobenzaldehyde2.094
72-Chlorobenzaldehyde2.593

Data is illustrative and based on reactions catalyzed by analogous sulfonic acids.

Experimental Protocol (Representative for DBSA)

Materials:

  • Aromatic aldehyde (1 mmol)

  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)

  • p-Dodecylbenzenesulfonic acid (DBSA) (0.1 mmol, 10 mol%)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), dimedone (2 mmol), and DBSA (10 mol%) in water (10 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to reflux and stirred for the time indicated in the data table.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product precipitates out of the solution and is collected by vacuum filtration.

  • The crude product is washed with cold water and then purified by recrystallization from ethanol to afford the pure 1,8-dioxo-octahydroxanthene derivative.

Workflow Diagram

G A Mix Aldehyde, Dimedone, and DBSA in Water B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Filter the Solid Product D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Pure 1,8-Dioxo-octahydroxanthene G->H

Caption: Experimental workflow for xanthene synthesis.

Application 2: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

General Reaction Scheme:

reagents ArCHO + Ethyl Acetoacetate + Urea product reagents->product Heat catalyst 4-HBSA (or analog)

Caption: General scheme of the Biginelli reaction.

Data Presentation: Biginelli Reaction Catalyzed by an Analogous Sulfonic Acid

The following table presents data for the synthesis of various DHPMs using p-toluenesulfonic acid (p-TsOH) as the catalyst under solvent-free conditions.

EntryAldehyde (Ar-CHO)Time (min)Yield (%)
1Benzaldehyde2095
24-Chlorobenzaldehyde1598
34-Methylbenzaldehyde2592
44-Methoxybenzaldehyde3090
54-Nitrobenzaldehyde1096
63-Nitrobenzaldehyde1594
72-Chlorobenzaldehyde2093

Data is illustrative and based on reactions catalyzed by analogous sulfonic acids.

Experimental Protocol (Representative for p-TsOH)

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.15 mmol, 15 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and p-TsOH (15 mol%) is placed in a round-bottom flask.

  • The mixture is heated at 100°C under solvent-free conditions for the specified time.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • Cold water is added to the reaction mixture, and the resulting solid is stirred for 10 minutes.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Proposed Reaction Mechanism

G cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization and Dehydration A Aldehyde + Urea B Acyliminium Ion A->B H+ D Open-chain Intermediate B->D Addition C Enol of Ethyl Acetoacetate C->D E Cyclized Intermediate D->E Cyclization F DHPM Product E->F -H2O

Caption: Proposed mechanism for the Biginelli reaction.

Conclusion

While specific and detailed protocols for the use of this compound as a catalyst in the synthesis of complex heterocyclic molecules like xanthenes and dihydropyrimidinones are not extensively reported, its properties as a solid Brønsted acid suggest its potential efficacy in these transformations. The provided detailed protocols and data for analogous and widely used sulfonic acid catalysts, such as p-dodecylbenzenesulfonic acid and p-toluenesulfonic acid, offer a robust framework for developing synthetic methodologies using 4-HBSA. Researchers can adapt these procedures as a starting point, optimizing reaction conditions such as catalyst loading, temperature, and reaction time to achieve desired outcomes. The use of solid acid catalysts like 4-HBSA aligns with the principles of green chemistry, offering advantages such as potential reusability and simplified work-up procedures.

References

Application Notes and Protocols: 4-Hydroxybenzenesulfonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzenesulfonic acid, also known as p-phenolsulfonic acid, is a versatile and effective solid acid catalyst for esterification reactions. Its strong Brønsted acidity, conferred by the sulfonic acid group, facilitates the formation of esters from carboxylic acids and alcohols.[1] This application note provides detailed protocols and quantitative data for the use of this compound in esterification, offering a valuable tool for researchers in organic synthesis and drug development. The use of solid acid catalysts like this compound is advantageous as it can simplify product purification and reduce corrosive waste compared to traditional mineral acid catalysts.

Catalytic Activity and Mechanism

This compound catalyzes esterification via the Fischer-Speier mechanism.[2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][3]

The catalytic cycle, initiated by the protonation of the carboxylic acid's carbonyl oxygen by this compound, is depicted in the following signaling pathway diagram.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant reactant intermediate intermediate product product catalyst H+ Carboxylic_Acid Carboxylic Acid catalyst->Carboxylic_Acid Protonation water H2O Protonated_Acid Protonated Carboxylic Acid Alcohol Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->water Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water Elimination Ester Ester Protonated_Ester->Ester Deprotonation

Caption: Fischer Esterification Mechanism.

Data Presentation

The catalytic performance of this compound has been evaluated in the esterification of fatty acids. The following tables summarize the quantitative data from a comparative study involving p-toluenesulfonic acid and p-sulfonic acid calix[4]arene.

Table 1: Esterification of Palmitic Acid with Methanol - Kinetic Data

CatalystTemperature (°C)Catalyst conc. (mol%)Initial Rate (mol L⁻¹ min⁻¹)
This compound601.00.0035
p-Toluenesulfonic acid601.00.0042
p-Sulfonic acid calix[4]arene601.00.0058

Table 2: Esterification of Palmitic Acid with Methanol - Thermodynamic Data

CatalystActivation Energy (Ea) (kJ/mol)
This compound55.4
p-Toluenesulfonic acid52.1
p-Sulfonic acid calix[4]arene45.3

Experimental Protocols

The following are general protocols for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst. These protocols can be adapted for various substrates.

Protocol 1: General Procedure for the Esterification of a Fatty Acid with a Simple Alcohol

This protocol is suitable for the synthesis of fatty acid methyl esters (FAMEs), which are common components of biodiesel.

Materials:

  • Fatty acid (e.g., palmitic acid, oleic acid)

  • Alcohol (e.g., methanol, ethanol)

  • This compound (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Addition of Reactants: Add the alcohol in excess (typically 5-10 eq), which also serves as the solvent.

  • Catalyst Addition: Add this compound (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 1 to 10 hours depending on the substrates.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is volatile, remove the excess alcohol using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography if necessary.

Protocol 2: Esterification of Glycerol with a Fatty Acid

This protocol is designed for the synthesis of monoglycerides and diglycerides, which are valuable emulsifiers.

Materials:

  • Glycerol

  • Fatty acid (e.g., oleic acid)

  • This compound (catalyst)

  • Toluene (for azeotropic water removal, optional)

  • Dean-Stark apparatus (optional)

  • High-vacuum distillation apparatus for purification

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (or a Dean-Stark apparatus if removing water azeotropically), add glycerol (1.0-3.0 eq) and the fatty acid (1.0 eq).

  • Catalyst Addition: Add this compound (typically 0.5-2.0 wt% relative to the fatty acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 160-180 °C) with vigorous stirring.[5] A vacuum can be applied to aid in the removal of water. Monitor the reaction by measuring the acid value of the reaction mixture.

  • Work-up:

    • Cool the reaction mixture.

    • The product mixture, containing monoglycerides, diglycerides, unreacted starting materials, and the catalyst, can be used directly in some applications or purified.

  • Purification: The catalyst can be neutralized with a base. The product can be purified by high-vacuum distillation to separate the glycerides from the unreacted starting materials.

Experimental Workflow

The following diagram illustrates a general workflow for a laboratory-scale esterification reaction using this compound.

Esterification_Workflow start_end start_end process process decision decision output output Start Start Setup Reaction Setup: - Add Carboxylic Acid - Add Alcohol - Add this compound Start->Setup Reaction Heat to Reflux (1-10 hours) Setup->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reaction No Workup Work-up: - Cool - Neutralize - Extract Complete->Workup Yes Crude_Product Crude Ester Workup->Crude_Product Purify Purification: (Distillation or Chromatography) Pure_Product Pure Ester Purify->Pure_Product Characterize Characterize Product (NMR, IR, MS) End End Characterize->End Crude_Product->Purify Pure_Product->Characterize

Caption: General Experimental Workflow.

Conclusion

This compound is a competent and practical catalyst for a range of esterification reactions. Its solid nature and strong acidity make it a viable alternative to traditional mineral acids, particularly in applications where catalyst recovery and minimization of corrosive waste are important. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of esters for various applications, including pharmaceuticals and biofuels. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivities.

References

Application Notes and Protocols: The Role of 4-Hydroxybenzenesulfonic Acid in Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 4-Hydroxybenzenesulfonic acid (4-HBSA), also known as phenolsulfonic acid (PSA), in electroplating baths. The information compiled herein is intended to guide researchers and scientists in understanding its functions, optimizing bath compositions, and implementing relevant experimental protocols.

Introduction to this compound in Electroplating

This compound is a key additive in various electroplating processes, most notably in acid tin plating, commonly referred to as the Ferrostan process.[1][2] It also finds application in nickel and zinc electroplating baths.[3] Its primary functions include acting as a primary electrolyte, enhancing conductivity, preventing the oxidation of metal ions, and influencing the properties of the deposited metallic layer.[3]

Key Functions:

  • Electrolyte and Conductivity Enhancer: 4-HBSA provides the necessary conductivity for the electroplating bath, facilitating the flow of current between the anode and the cathode.

  • Prevention of Stannous Ion Oxidation: In tin plating, a crucial role of 4-HBSA is to inhibit the oxidation of stannous ions (Sn²⁺) to their stannic state (Sn⁴⁺). The formation of stannic ions leads to the precipitation of sludge, which results in the loss of tin and can negatively impact the quality of the deposit.

  • Grain Refiner and Brightener: By influencing the crystal growth of the depositing metal, 4-HBSA can act as a grain refiner, leading to a smoother, more uniform, and brighter metallic finish.

  • Complexing Agent: It can form complexes with metal ions in the bath, which can affect the deposition potential and the overall quality of the plated layer.

Quantitative Data on Bath Performance and Deposit Properties

While extensive research has been conducted on the impact of various parameters in electroplating, specific quantitative data directly correlating the concentration of this compound to deposit properties is not always presented in a consolidated format. The following tables summarize typical compositions and the observed effects of key parameters in phenolsulfonic acid-based tin plating baths.

Table 1: Typical Composition of a Ferrostan Tin Plating Bath

ComponentConcentration RangePurpose
Stannous Tin (Sn²⁺)20 - 80 g/L[4]Source of tin for deposition
This compound (Free Acid) Varies; influences conductivity and Sn²⁺ stabilityPrimary electrolyte, prevents Sn⁴⁺ formation
Additives (e.g., grain refiners, brighteners)Varies based on desired deposit propertiesTo modify crystal growth and appearance

Table 2: Effect of Operating Parameters on Tin Deposit Properties in a Phenolsulfonic Acid Bath

ParameterVariationObserved EffectReference
Stannous Ion Concentration Increasing from 20 g/L to 80 g/LIncreases limiting current density, widens bright current density range.[4][4]
Current Density IncreasingAffects deposit morphology (bright, gray, or powdery).[4][4]
Electrolyte Flow Rate IncreasingIncreases limiting current density.[4][4]
Temperature 40 - 60 °C (Typical Operating Range)Affects solution conductivity and deposit brightness.[5][5]

Note: The concentration of free phenolsulfonic acid is a critical parameter that is typically maintained to ensure bath stability and conductivity. However, publicly available literature often focuses on the effects of other components like stannous ion concentration and additives, with the PSA concentration assumed to be within an optimal, but often unstated, range.

Experimental Protocols

Preparation of a Laboratory-Scale Phenolsulfonic Acid-Based Tin Electroplating Bath

This protocol outlines the preparation of a stock solution for a phenolsulfonic acid-based tin electroplating bath.

Materials:

  • This compound (65% solution)

  • Stannous sulfate (SnSO₄)

  • Deionized water

  • Appropriate additives (e.g., grain refiners, brighteners) as required

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate (if necessary)

  • Graduated cylinders

  • pH meter

Procedure:

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Acid Dilution: In a large beaker, add the required volume of deionized water. Slowly and carefully, while stirring, add the calculated amount of this compound solution to the water. Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Dissolution of Tin Salt: Gently heat the diluted acid solution (if required for dissolution) to the recommended operating temperature (typically 40-50°C) while stirring continuously.

  • Addition of Stannous Sulfate: Slowly add the calculated amount of stannous sulfate to the warm, stirring solution. Continue stirring until the stannous sulfate is completely dissolved. The solution may appear cloudy initially but should clear upon complete dissolution.[6]

  • Introduction of Additives: Once the primary components are dissolved, add the desired organic additives according to the specific formulation being tested.

  • Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • pH Measurement and Adjustment: Measure the pH of the bath and adjust if necessary using either a more concentrated solution of 4-HBSA or a suitable alkaline solution, depending on the target pH.

  • Bath Analysis: Before use, it is recommended to analyze the concentration of the main components (stannous tin and free acid) to ensure they are within the desired range.

Hull Cell Test for Bath Evaluation

The Hull cell is a miniature plating cell used to evaluate the quality of an electroplating bath over a range of current densities on a single test panel.[7][8]

Equipment:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Anode (pure tin for tin plating)

  • Cathode panels (typically polished brass or steel)

  • Heater and thermostat (if operating at elevated temperatures)

  • Agitation source (e.g., magnetic stirrer or air agitation)

  • Timer

Procedure:

  • Bath Preparation: Fill the Hull cell with 267 mL of the electroplating solution to be tested.[7]

  • Temperature Control: Heat the solution to the desired operating temperature and maintain it throughout the test.

  • Panel Preparation: Clean and prepare the cathode panel according to standard procedures to ensure a clean, active surface for plating.

  • Cell Assembly: Place the tin anode and the prepared cathode panel into their respective slots in the Hull cell.

  • Electrical Connection: Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Plating: Apply a specific total current (e.g., 1-3 Amperes) for a set duration (e.g., 5-10 minutes).[7] The angled design of the Hull cell will create a current density gradient across the cathode panel.

  • Post-Plating Treatment: After the set time, turn off the power supply, remove the cathode panel, and rinse it thoroughly with deionized water.

  • Evaluation: Visually inspect the plated panel. The appearance of the deposit at different positions along the panel corresponds to different current densities. This allows for the determination of the bright current density range, identification of plating defects (e.g., burning, dullness, pitting), and assessment of the effect of additive concentrations.

Analytical Method for this compound

The concentration of this compound in an electroplating bath can be determined using High-Performance Liquid Chromatography (HPLC).[5]

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where 4-HBSA has significant absorbance (e.g., around 230 nm).

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration in the bath sample can then be determined by comparing its peak area to the calibration curve.

Visualizations

G cluster_bath Electroplating Bath cluster_process Electrochemical Process 4HBSA This compound Sn2 Stannous Ions (Sn²⁺) 4HBSA->Sn2 Prevents Oxidation to Sn⁴⁺ Cathode Cathode (Workpiece) 4HBSA->Cathode Provides Conductivity Sn2->Cathode Reduction Additives Additives Sn_Deposit Tin Deposit (Sn) Additives->Sn_Deposit Refines Grain Structure Cathode->Sn_Deposit Forms Anode Anode (Tin) Anode->Sn2 Oxidation

Caption: Role of 4-HBSA in a Tin Electroplating Bath.

G start Start prep_bath Prepare Electroplating Bath start->prep_bath hull_cell_setup Set up Hull Cell prep_bath->hull_cell_setup pre_treat_panel Pre-treat Cathode Panel hull_cell_setup->pre_treat_panel plating Apply Current (Electroplate) pre_treat_panel->plating post_treat Rinse and Dry Panel plating->post_treat evaluate Evaluate Deposit Quality post_treat->evaluate end End evaluate->end

Caption: Experimental Workflow for Hull Cell Testing.

G concentration 4-HBSA Concentration conductivity Bath Conductivity concentration->conductivity Increases stability Sn²⁺ Stability concentration->stability Increases current_efficiency Current Efficiency conductivity->current_efficiency Improves deposit_quality Deposit Quality (Brightness, Uniformity) stability->deposit_quality Improves current_efficiency->deposit_quality Impacts

Caption: Logical Relationship of 4-HBSA Concentration and Bath Performance.

Conclusion

This compound is an indispensable component in many electroplating baths, particularly for tin plating. Its multifaceted role in providing conductivity, stabilizing the electrolyte, and influencing the final deposit quality makes its proper control essential for achieving desired plating outcomes. The protocols and data presented in these application notes serve as a foundational guide for researchers and scientists working in this field. Further experimentation is encouraged to quantify the precise effects of 4-HBSA concentration on specific deposit properties such as internal stress, hardness, and throwing power for various plating formulations.

References

Application of 4-Hydroxybenzenesulfonic Acid in the Production of Synthetic Tanning Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-Hydroxybenzenesulfonic acid (4-HBS) in the synthesis of synthetic tanning agents, commonly known as syntans. These application notes and protocols are designed to guide researchers and professionals in the development and evaluation of these crucial components in the leather and other industries.

Introduction

This compound is a key aromatic compound utilized in the production of phenolic and sulfonic-based synthetic tanning agents. The crude form of 4-HBS, often a mixture with its 2-hydroxy isomer, is typically condensed with formaldehyde to produce these syntans.[1] The resulting polymeric structures possess the ability to interact with collagen fibers in animal hides, imparting desirable properties such as fullness, grain tightness, and improved lightfastness to the leather.[2][3][4] The sulfonic acid groups enhance the water solubility of the syntan and facilitate its penetration into the leather matrix.

The synthesis of these tanning agents involves a two-step process: the sulfonation of phenol to produce 4-HBS, followed by the condensation of the resulting product with formaldehyde. The molecular weight and the degree of sulfonation of the final polymer are critical parameters that influence its tanning efficacy.[5]

Synthesis of this compound

The production of 4-HBS is the initial step in the synthesis of the corresponding synthetic tanning agent. The most common method involves the sulfonation of phenol with sulfuric acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the sulfonation of phenol.

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Heating mantle with a stirrer

  • Reaction vessel equipped with a condenser and a distillation setup

  • Beakers and other standard laboratory glassware

Procedure:

  • In a reaction vessel, combine phenol and concentrated sulfuric acid in a specific molar ratio (refer to Table 1 for typical quantities).

  • Gently heat the mixture to approximately 50°C with continuous stirring.[1]

  • Carefully add an additional amount of sulfuric acid to the reaction mixture.[1]

  • Increase the temperature to 110°C and maintain it for 5-6 hours to ensure the completion of the sulfonation reaction.[1]

  • During this period, reaction water, along with a small percentage of unreacted phenol, will distill off.[1]

  • The resulting product is crude this compound, which can be used directly in the subsequent condensation step.

Quantitative Data:

ParameterValueReference
Phenol25 kg[1]
96% Sulfuric Acid (initial)28 kg[1]
Additional Sulfuric Acid1.25 kg[1]
Reaction Temperature110 °C[1]
Reaction Time5 - 6 hours[1]
Yield ~95% [1]

Table 1: Typical Reaction Parameters for the Synthesis of this compound.

Synthesis of 4-HBS Based Synthetic Tanning Agent

The crude this compound is subsequently condensed with formaldehyde to form the polymeric synthetic tanning agent. This reaction is typically carried out under controlled temperature and pH conditions.

Experimental Protocol: Condensation of 4-HBS with Formaldehyde

Objective: To synthesize a synthetic tanning agent by the condensation of this compound with formaldehyde.

Materials:

  • Crude this compound (from the previous step)

  • Formaldehyde solution (e.g., 37% aqueous solution)

  • Reaction vessel with a stirrer and reflux condenser

  • Heating source

  • pH meter and neutralization agent (e.g., sodium hydroxide solution)

  • Water

Procedure:

  • Charge the reaction vessel with the crude this compound.

  • Add water to achieve the desired concentration.

  • Slowly add the formaldehyde solution to the reaction mixture while stirring. The molar ratio of 4-HBS to formaldehyde is a critical parameter that influences the molecular weight of the final polymer.

  • Heat the reaction mixture to a temperature between 80°C and 100°C and maintain it for several hours under reflux.[6]

  • Monitor the reaction progress.

  • After the condensation is complete, cool the mixture.

  • Neutralize the resulting syntan solution to a pH of approximately 4.0-5.0 with a suitable base, such as sodium hydroxide solution.

Quantitative Data:

ParameterValueReference
Molar Ratio of Sulfuric Acid to Phenol (in sulfonation)1.15 to 1.5[7]
Condensation Temperature80 - 100 °C[6]
Condensation Time4+ hours[6]
Final pH of Syntan Solution4.0 - 5.0

Table 2: General Reaction Parameters for the Synthesis of 4-HBS Based Syntan.

Characterization and Performance Evaluation

The synthesized tanning agent should be characterized to determine its properties and assess its tanning performance.

Analytical Methods for Characterization
  • Infrared Spectroscopy (IR): To identify the functional groups present in the polymer structure.

  • Molecular Weight Determination: Techniques like Gel Permeation Chromatography (GPC) can be used to determine the average molecular weight and molecular weight distribution of the syntan, which significantly impacts its tanning properties.[2][5][8]

Performance Evaluation Protocol: Tanning Trial

Objective: To evaluate the tanning efficacy of the synthesized 4-HBS based syntan.

Materials:

  • Pickled animal hide (e.g., goatskin)

  • Synthesized 4-HBS based syntan solution

  • Standard tanning drum or laboratory shaker

  • Water

  • Other standard tanning chemicals (e.g., sodium formate, sodium bicarbonate for neutralization; fatliquors)

  • Shrinkage temperature testing apparatus

Procedure:

  • Wash the pickled hide to remove excess salt and acid.

  • Neutralize the hide to a pH of around 4.5-5.0 using sodium formate and sodium bicarbonate.

  • Introduce the synthesized 4-HBS syntan solution into the tanning drum with the hide. The amount of syntan is typically based on the weight of the hide.

  • Run the tanning drum for several hours to allow for the penetration and fixation of the syntan.

  • After tanning, drain the liquor and wash the leather.

  • The leather can then be fatliquored to impart softness.

  • Finally, the leather is dried and conditioned.

Performance Metrics:

  • Shrinkage Temperature (Ts): This is a critical parameter that indicates the hydrothermal stability of the tanned leather. A higher shrinkage temperature signifies a more effective tanning process. Leathers tanned with phenolic syntans typically exhibit a shrinkage temperature in the range of 71-74°C.[2]

  • Physical Properties: The tanned leather should be assessed for properties such as fullness, softness, grain tightness, and lightfastness.[2][3]

  • Dyeing Properties: The uniformity and intensity of dye uptake on the leather can also be evaluated.

Performance MetricTypical Value/ObservationReference
Shrinkage Temperature (Ts)71 - 74 °C[2]
Leather QualityGood softness and fullness[3]
LightfastnessImproved compared to some other syntans[2]

Table 3: Expected Performance Characteristics of Leather Tanned with 4-HBS Based Syntan.

Visualizations

Synthesis Pathway of 4-HBS Based Synthetic Tanning Agent

Synthesis_Pathway Phenol Phenol HBS 4-Hydroxybenzenesulfonic acid (4-HBS) Phenol->HBS Sulfonation (110°C, 5-6h) H2SO4 H₂SO₄ H2SO4->HBS Syntan Synthetic Tanning Agent (Polymer) HBS->Syntan Condensation (80-100°C, 4+h) Formaldehyde Formaldehyde Formaldehyde->Syntan

Caption: Synthesis of 4-HBS based syntan.

Experimental Workflow for Syntan Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Syntan Synthesis cluster_evaluation Performance Evaluation Sulfonation Sulfonation of Phenol Condensation Condensation with Formaldehyde Sulfonation->Condensation Neutralization Neutralization Condensation->Neutralization Tanning Tanning of Pickled Hide Neutralization->Tanning Syntan Product Characterization Characterization of Leather Tanning->Characterization Shrinkage Shrinkage Temperature Test Characterization->Shrinkage Physical Physical Properties Assessment Characterization->Physical Tanning_Action cluster_properties Resulting Properties Syntan 4-HBS Syntan TannedLeather Tanned Leather Syntan->TannedLeather Cross-linking Collagen Collagen Fibers (in Hide) Collagen->TannedLeather Stability Increased Hydrothermal Stability (Ts) TannedLeather->Stability Fullness Improved Fullness TannedLeather->Fullness Lightfastness Enhanced Lightfastness TannedLeather->Lightfastness

References

Application Notes and Protocols for the Preparation of 4-Hydroxybenzenesulfonic Acid-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 4-hydroxybenzenesulfonic acid-formaldehyde resins, also known as sulfonated phenol-formaldehyde (SPF) resins. These polymers are of significant interest due to their versatile applications, including as ion exchangers, coating materials, and selective adsorbents.[1][2][3] The introduction of the sulfonic acid group enhances the resin's hydrophilicity, thermal stability, and ion-exchange capabilities.[2][4]

Synthesis Overview

The preparation of this compound-formaldehyde resins typically involves a two-step process:

  • Sulfonation of Phenol: Phenol is reacted with a sulfonating agent, such as sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring, primarily at the para position, yielding this compound.[5][6]

  • Polycondensation: The resulting this compound is then polymerized with formaldehyde under controlled temperature and pH conditions.[4][7] The reaction can be catalyzed by either acids or bases, leading to resins with different properties. Alkaline conditions are commonly used for the synthesis of resol-type resins.[4][8][9]

The molar ratio of formaldehyde to the phenolic monomer is a critical parameter that influences the properties of the final resin, such as its molecular weight, cross-linking density, and storage stability.[4][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the sulfonation of phenol with sulfuric acid.[5][6]

Materials:

  • Phenol

  • Concentrated sulfuric acid (96%)

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Reaction flask

Procedure:

  • In a reaction flask, combine 25 kg of phenol and 28 kg of 96% sulfuric acid.

  • Heat the mixture to 50°C with continuous stirring.

  • Carefully add an additional 1.25 kg of sulfuric acid to the reaction mixture.

  • Increase the temperature to 110°C and maintain it for 5-6 hours.

  • During this period, water produced from the reaction, along with approximately 5% of the unreacted phenol, will distill off.

  • The resulting product is crude this compound, which can be used directly in the subsequent polymerization step. A yield of approximately 95% can be expected.[5][6]

Protocol 2: Preparation of this compound-Formaldehyde Resin under Alkaline Conditions

This protocol describes the synthesis of a sulfonated phenol-formaldehyde (SPF) resin using an alkaline catalyst.[4][8]

Materials:

  • This compound (from Protocol 1)

  • Formaldehyde solution (37% w/w in water)

  • Sodium hydroxide (NaOH) solution (50% w/w)

  • Reaction vessel with a mechanical agitator, thermometer, and reflux condenser

  • Heating mantle

Procedure:

  • Charge the reaction vessel with the desired amount of this compound.

  • Slowly add the formaldehyde solution to the vessel while stirring. The molar ratio of formaldehyde to the phenolic monomer can be varied to control the resin's properties (see Table 1).

  • Heat the mixture to 60°C.

  • Add a portion (e.g., two-thirds) of the 50% NaOH solution as a catalyst.

  • Increase the temperature to 90°C and maintain it for 60 minutes with continuous stirring.

  • Cool the mixture back down to 60°C.

  • Add the remaining NaOH solution to adjust the pH to a range of 11.0–12.0.

  • Allow the reaction mixture to cool to room temperature. The resulting product is the this compound-formaldehyde resin.

Data Presentation

The properties of the synthesized resin are highly dependent on the molar ratios of the reactants. The following table summarizes the influence of the formaldehyde/phenol (F/P) and sodium formaldehyde sulfoxylate/phenol (S/P) molar ratios on the properties of sulfonated phenol-formaldehyde resins, as reported in the literature.[4][10]

Molar RatioStorage Time (days)Coagulation Value (x 10⁴ mg/L)Molecular Size (nm)Zeta Potential (mV)
F/P = 1.2 873.2912.7-3.02
F/P = 2.0 65.0455.3-7.70
S/P = 0.1 151.9276.3-
S/P = 0.35 865.2693.0-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the preparation of this compound-formaldehyde resins.

SynthesisWorkflow Phenol Phenol Sulfonation Sulfonation (110°C, 5-6h) Phenol->Sulfonation H2SO4 Sulfuric Acid H2SO4->Sulfonation HBSA 4-Hydroxybenzene- sulfonic Acid Sulfonation->HBSA Yield ~95% Polycondensation Polycondensation (90°C, 1h) HBSA->Polycondensation Formaldehyde Formaldehyde Formaldehyde->Polycondensation NaOH NaOH (catalyst) NaOH->Polycondensation Resin 4-Hydroxybenzenesulfonic Acid-Formaldehyde Resin Polycondensation->Resin Purification Purification/ Characterization Resin->Purification FinalProduct Final Resin Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound-formaldehyde resin.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the key reactants and reaction conditions leading to the final resin product.

LogicalRelationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate cluster_product Final Product Phenol Phenol HBSA This compound Phenol->HBSA Formaldehyde Formaldehyde Resin This compound- Formaldehyde Resin Formaldehyde->Resin SulfuricAcid Sulfuric Acid SulfuricAcid->HBSA NaOH NaOH NaOH->Resin Temp_Sulfonation Temperature (Sulfonation) Temp_Sulfonation->HBSA Time_Sulfonation Time (Sulfonation) Time_Sulfonation->HBSA Temp_Poly Temperature (Polycondensation) Temp_Poly->Resin pH_Poly pH (Polycondensation) pH_Poly->Resin HBSA->Resin

Caption: Key factors influencing the synthesis of the target resin.

References

Application Notes and Protocols for the Quantification of 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxybenzenesulfonic acid (4-HBS), also known as p-Phenolsulfonic acid. The methods described herein are essential for quality control, stability studies, and research and development involving this compound.

Introduction

This compound is an aromatic sulfonic acid used as an intermediate in the synthesis of dyes and pharmaceuticals, an additive in electroplating baths, and a component in the production of synthetic tanning agents.[1][2] Accurate and reliable quantification of 4-HBS is critical to ensure product quality, monitor reaction kinetics, and assess environmental samples. This document outlines three common analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a highly specific, sensitive, and widely used method for the quantification of this compound.[3][4] The technique separates 4-HBS from other components in a sample mixture using a reverse-phase column, followed by detection and quantification based on its ultraviolet absorbance.[3]

Principle of Separation

The workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis. The separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (the column).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample 1. Weigh Sample dissolve_sample 2. Dissolve in Diluent prep_sample->dissolve_sample filter_sample 3. Filter (0.45 µm) dissolve_sample->filter_sample inject 4. Inject into HPLC filter_sample->inject Transfer to vial separate 5. Isocratic Elution on C18 Column inject->separate detect 6. UV Detection separate->detect integrate 7. Integrate Peak Area detect->integrate Chromatogram calibrate 8. Plot Calibration Curve integrate->calibrate quantify 9. Calculate Concentration calibrate->quantify

Caption: HPLC analysis workflow for 4-HBS quantification.

Experimental Protocol

This protocol is based on established methods for similar aromatic acids and provides a robust starting point for method development and validation.[5]

2.2.1. Reagents and Materials

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

2.2.2. Equipment

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The method can be run isocratically or with a gradient depending on the sample matrix. A typical starting point is an isocratic mixture of 95:5 (v/v) Mobile Phase A to Mobile Phase B.[5][6]

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 4-HBS reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by serially diluting the stock solution with the diluent.

2.2.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing 4-HBS.

  • Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.5. HPLC Conditions

  • Column: C18 (150 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: 95:5 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm[5]

  • Run Time: Approximately 15 minutes

2.2.6. Data Analysis

  • Inject the calibration standards and the sample solutions.

  • Record the peak area responses for 4-HBS.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 4-HBS in the sample solution from the calibration curve using its peak area.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for a similar compound, 4-Hydroxybenzoic acid, which can be expected for 4-HBS analysis.[5] A reported Limit of Quantification (LOQ) for 4-HBS is approximately 5 mg/L.[4]

ParameterTypical Value
Linearity Range0.5 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL[5]
Limit of Quantification (LOQ)~0.5 µg/mL[5]
Accuracy (% Recovery)95% - 107%[5]
Precision (% RSD)< 2%[5]

Acid-Base Titration

Acid-base titration is a classic analytical method that can be used for the quantification of 4-HBS by neutralizing its sulfonic acid group with a standardized basic titrant. This method is cost-effective and does not require sophisticated instrumentation, making it suitable for assaying bulk material.

Principle of Titration

The sulfonic acid group (-SO₃H) of 4-HBS is a strong acid and will react with a strong base (e.g., NaOH) in a 1:1 stoichiometric ratio. The endpoint of the titration, where all the acid has been neutralized, can be determined potentiometrically (using a pH meter) or with a colorimetric indicator.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_sample 1. Weigh Sample dissolve_sample 2. Dissolve in Water prep_sample->dissolve_sample add_indicator 3. Add pH Indicator dissolve_sample->add_indicator titrate 4. Titrate with Standardized NaOH add_indicator->titrate endpoint 5. Observe Endpoint (Color Change) titrate->endpoint record_vol 6. Record Titrant Volume endpoint->record_vol calc_moles 7. Calculate Moles of NaOH Used record_vol->calc_moles stoichiometry 8. Apply 1:1 Stoichiometry to find Moles of 4-HBS calc_moles->stoichiometry calc_purity 9. Calculate % Purity of Sample stoichiometry->calc_purity

Caption: General workflow for acid-base titration of 4-HBS.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

3.2.2. Equipment

  • Burette (50 mL)

  • Analytical balance

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

3.2.3. Titration Procedure

  • Accurately weigh approximately 0.4 g of the 4-HBS sample into a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titrate the 4-HBS solution with standardized 0.1 M NaOH from the burette while continuously stirring.

  • Continue the titration until the endpoint is reached, indicated by the first persistent faint pink color.

  • Record the volume of NaOH solution used.

  • Perform the titration in triplicate.

3.2.4. Calculation The percentage purity of 4-HBS can be calculated using the following formula:

% Purity = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH used (mL)

  • M = Molarity of NaOH solution (mol/L)

  • MW = Molecular weight of 4-HBS (174.17 g/mol )[7]

  • W = Weight of the sample (g)

Quantitative Data Summary

This method is suitable for high-concentration samples (assay/purity testing).

ParameterTypical Value
ApplicabilityAssay of raw material, >85% purity[8]
Precision (% RSD)< 1%
AccuracyDependent on standardization of titrant
Key AdvantageLow cost, no specialized equipment
Key DisadvantageLow specificity, not suitable for trace analysis

UV-Vis Spectrophotometry (Total Phenolic Content)

Direct UV-Vis spectrophotometry for 4-HBS can be challenging due to interference from other UV-absorbing species. A more robust spectrophotometric approach is to quantify it as part of the total phenolic content using the Folin-Ciocalteu (F-C) method. This method is based on the reduction of the F-C reagent by phenolic compounds in an alkaline medium, which produces a blue-colored complex.[9]

Principle of F-C Assay

The hydroxyl group on the 4-HBS molecule reacts with the Folin-Ciocalteu reagent. The intensity of the resulting blue color is proportional to the concentration of phenolic compounds and can be measured spectrophotometrically. Gallic acid is typically used as the standard for calibration.

Spectro_Workflow start Prepare Sample and Gallic Acid Standards mix_reagent Add Folin-Ciocalteu Reagent start->mix_reagent incubate1 Incubate (e.g., 5 min) mix_reagent->incubate1 add_base Add Sodium Carbonate Solution incubate1->add_base incubate2 Incubate (e.g., 2 hours) for Color Development add_base->incubate2 measure Measure Absorbance at ~765 nm incubate2->measure calculate Calculate Concentration from Calibration Curve measure->calculate

Caption: Workflow for total phenolic content assay.

Experimental Protocol

4.2.1. Reagents and Materials

  • 4-HBS sample

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Deionized water

4.2.2. Equipment

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Test tubes

4.2.3. Procedure

  • Standard Curve: Prepare a series of gallic acid standards (e.g., 10 to 100 µg/mL).

  • Sample Preparation: Prepare a solution of the 4-HBS sample in deionized water at a concentration expected to fall within the range of the standard curve.

  • Reaction:

    • Pipette 0.5 mL of each standard or sample solution into a test tube.

    • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

    • After 5 minutes, add 2.0 mL of 7.5% Na₂CO₃ solution.

    • Mix thoroughly and incubate in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance of the solutions at approximately 765 nm against a reagent blank.[9]

  • Calculation: Plot the absorbance of the gallic acid standards versus their concentration to create a standard curve. Determine the concentration of phenolic content in the sample from this curve. Results are expressed as gallic acid equivalents (GAE).

Quantitative Data Summary
ParameterTypical Value
Wavelength (λmax)~765 nm[9]
Linearity Range10 - 100 µg/mL (as GAE)
Correlation Coefficient (r²)> 0.99
Key AdvantageSimple, high throughput for total phenolics
Key DisadvantageNot specific to 4-HBS; measures all phenolic compounds

Summary and Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available equipment.

FeatureHPLC-UVAcid-Base TitrationUV-Vis (F-C Method)
Specificity HighLowLow
Sensitivity High (µg/mL)Low (mg/mL)Moderate (µg/mL)
Application Trace analysis, purity, stabilityAssay of bulk materialTotal phenolic screening
Equipment HPLC SystemBasic glasswareSpectrophotometer
Throughput ModerateLowHigh
Cost per Sample HighLowLow

References

Application Note: HPLC-UV Analysis of 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybenzenesulfonic acid, also known as p-phenolsulfonic acid, is an aromatic sulfonic acid featuring both a hydroxyl and a sulfonic acid group attached to a benzene ring.[1][2] It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other chemical compounds.[2][3] Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes and for various research applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable method for the separation, identification, and quantification of this compound in different sample matrices.[3][4] This application note details a reversed-phase HPLC-UV method for its analysis.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a mixture. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. The analyte's retention is controlled by the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer. The addition of an acid, such as phosphoric acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of the sulfonic acid group.[3][5][6] Following separation, the compound is detected by a UV detector based on its absorbance of ultraviolet light at a specific wavelength.[3] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (CAS No: 98-67-9).[4][7]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (ACS grade or higher).

    • Volumetric flasks, pipettes, and autosampler vials (brown glass recommended).[4]

    • Syringe filters (0.45 µm or 0.22 µm).

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 80% A / 20% B (Adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm[3]
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile). Mix until fully dissolved. This is the stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent to achieve concentrations across the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial before injection to remove any particulate matter.

Results and Data Presentation

The performance of the HPLC method is evaluated based on several parameters. The following tables summarize typical quantitative data gathered from various sources.

Table 1: Chromatographic Performance

ParameterTypical ValueDescription
Retention Time (t_R) ~2-5 minHighly dependent on exact conditions; a time of 2.6 min has been reported.[3]
Tailing Factor (T_f) 0.9 - 1.5Measures peak symmetry. A value of 1.0 is a perfectly symmetrical peak.
Theoretical Plates (N) >2000Indicates the efficiency of the column in separating components.

Table 2: Method Validation Summary

ParameterReported ValueSource Context
Linearity Range 0.5 µg/mL - 4.0 µg/mLBased on analysis of the related 4-Hydroxybenzoic acid.[8][9]
Correlation Coefficient (r²) >0.999Based on analysis of the related 4-Hydroxybenzoic acid.[8][9]
Limit of Detection (LOD) 0.10 µg/mLBased on analysis of the related 4-Hydroxybenzoic acid.[8][9]
Limit of Quantification (LOQ) ≈ 5 mg/L (5 µg/mL)Directly reported for this compound.[4]

Workflow and Process Visualization

The logical flow of the analytical process, from initial preparation to final data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_results 4. Final Report Standard_Prep Prepare Standard Solutions Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Method) Data_Acquisition Chromatogram Acquisition Injection->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Results Generate Results (Concentration, Purity) Data_Analysis->Results

References

Synthesis of 4-Hydroxybenzenesulfonic Acid Functionalized Materials: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzenesulfonic acid (4-HBSA) is a versatile aromatic compound containing both a hydroxyl and a sulfonic acid group. This bifunctionality makes it an excellent candidate for the synthesis of a wide range of functionalized materials. The sulfonic acid group imparts strong acidity and hydrophilicity, while the hydroxyl group allows for further chemical modifications. These properties have led to the development of 4-HBSA functionalized materials for diverse applications, including as catalysts, ion-exchange resins, and, increasingly, in the field of drug delivery and development. The ability to tailor the properties of these materials, such as their porosity, charge density, and biocompatibility, makes them promising platforms for controlled drug release, targeted delivery, and other biomedical applications.

This document provides detailed application notes and experimental protocols for the synthesis of various 4-HBSA functionalized materials, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound (4-HBSA)

The foundational step for creating 4-HBSA functionalized materials is the synthesis of 4-HBSA itself. The most common method is the sulfonation of phenol.

Experimental Protocol: Sulfonation of Phenol

Objective: To synthesize this compound by the direct sulfonation of phenol.

Materials:

  • Phenol

  • Concentrated sulfuric acid (96%)

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Distillation apparatus

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a distillation setup, combine 25 kg of phenol and 28 kg of 96% sulfuric acid.

  • Heat the mixture to 50°C with continuous stirring.

  • Once the initial mixture is homogeneous, add an additional 1.25 kg of sulfuric acid.

  • Increase the reaction temperature to 110°C and maintain for 5-6 hours.[1][2]

  • During this period, water formed during the reaction, along with approximately 5% of the unreacted phenol, will distill off.

  • After the reaction is complete, the crude product can be used directly for some applications or purified further by recrystallization.

Expected Yield: Approximately 95%.[1][2]

Safety Precautions: Phenol and concentrated sulfuric acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

II. 4-HBSA-Formaldehyde Resins for Drug Delivery and Catalysis

Condensation polymerization of 4-HBSA with formaldehyde yields a solid acid resin. These resins can be used as catalysts or as matrices for the controlled release of therapeutic agents. The porous structure and ion-exchange capabilities of the resin can be tuned by adjusting the reaction conditions.

Application Note:

4-HBSA-formaldehyde resins possess a high density of sulfonic acid groups, making them effective solid acid catalysts for various organic transformations. In the context of drug development, these resins can serve as carriers for cationic drugs, where the drug molecules are loaded onto the resin via ion exchange and released in a controlled manner in response to changes in pH or ionic strength. The biocompatibility of these resins would need to be assessed for specific drug delivery applications. A novel solid p-hydroxybenzenesulfonic acid–formaldehyde resin (SPFR) has been prepared via a hydrothermal method for catalytic applications.[3]

Experimental Protocol: Synthesis of 4-HBSA-Formaldehyde Resin

Objective: To synthesize a 4-HBSA-formaldehyde solid acid resin.

Materials:

  • This compound (synthesized as per Protocol I or commercially available)

  • Formaldehyde solution (37 wt% in water)

  • Deionized water

  • Round bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a round bottom flask, dissolve 350 parts by weight of this compound in a minimal amount of deionized water.

  • With stirring, add 80 parts by weight of a 37% formaldehyde solution to the 4-HBSA solution.

  • Heat the mixture to 55-65°C with continuous stirring.

  • After the initial reaction, increase the temperature to approximately 100°C and continue heating for 30 minutes.

  • Cool the mixture to 80°C and add an additional 120 parts by weight of the formaldehyde solution.

  • Heat the mixture at 90°C until a solid black resinous mass is formed.[4]

  • Cool the reaction mixture to room temperature and break up the solid resin.

  • Wash the resin thoroughly with deionized water to remove any unreacted monomers and soluble oligomers.

  • Collect the resin by vacuum filtration and dry in an oven at 100-120°C.

Quantitative Data: Synthesis of 4-HBSA-Formaldehyde Resin
ParameterValueReference
Reactants This compound, Formaldehyde[4]
Initial Formaldehyde Addition 80 parts by weight (37% solution)[4]
Second Formaldehyde Addition 120 parts by weight (37% solution)[4]
Reaction Temperature 55-100°C[4]
Product Form Solid, black resinous mass[4]

III. 4-HBSA Functionalized Nanoparticles for Targeted Drug Delivery

The functionalization of nanoparticles with 4-HBSA or its derivatives can impart desirable properties for drug delivery applications, such as improved stability in biological fluids and the ability to target specific tissues or cells.

Application Note:

Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for biomedical applications due to their magnetic properties, which allow for magnetic targeting and use as contrast agents in magnetic resonance imaging (MRI). Functionalizing SPIONs with a sulfonated phenolic resin derived from 4-HBSA and formaldehyde can enhance their colloidal stability in high salinity environments, a crucial factor for in vivo applications.[5] The sulfonic acid groups provide electrostatic repulsion, preventing aggregation of the nanoparticles.[5]

Experimental Protocol: One-Pot Synthesis of 4-HBSA-Formaldehyde Functionalized Magnetite Nanoparticles

Objective: To synthesize stable, superparamagnetic magnetite nanoparticles functionalized with a sulfonated phenolic resin in a one-pot reaction.

Materials:

  • This compound

  • Formaldehyde solution (37 wt% in water)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Three-neck round bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Permanent magnet for separation

Procedure:

  • Preparation of the Sulfonated Phenolic Resin Solution: In a three-neck round bottom flask, prepare an aqueous solution of the sulfonated phenolic resin by heating a mixture of this compound and formaldehyde at a 1:1 molar ratio.[5]

  • Co-precipitation of Magnetite Nanoparticles:

    • In the flask containing the sulfonated phenolic resin solution, add aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio under vigorous mechanical stirring and an inert atmosphere (e.g., nitrogen).

    • Heat the mixture to 80°C.

    • Slowly add ammonium hydroxide solution to the mixture to raise the pH to ~10-11, inducing the co-precipitation of magnetite (Fe₃O₄) nanoparticles.

    • Continue stirring at 80°C for 1-2 hours to allow for nanoparticle growth and surface functionalization.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized magnetite nanoparticles from the solution using a strong permanent magnet.

    • Decant the supernatant and wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage.

Quantitative Data: Characterization of Functionalized Magnetite Nanoparticles
PropertyMethodTypical ValueReference
Size Distribution Dynamic Light Scattering (DLS)Varies with synthesis conditions[5]
Zeta Potential Electrophoretic Light ScatteringNegative value indicating stability[5]
Magnetic Properties Vibrating Sample Magnetometry (VSM)Superparamagnetic behavior[5]
Surface Functionalization Thermogravimetric Analysis (TGA)Weight loss corresponding to organic coating[5]

IV. 4-HBSA Functionalized Graphene Oxide for Biomedical Applications

Graphene oxide (GO) is a promising nanomaterial for biomedical applications due to its large surface area and ease of functionalization. Functionalization with 4-HBSA derivatives can enhance its dispersibility and biocompatibility.

Application Note:

A one-step method for the simultaneous reduction and functionalization of graphene oxide can be achieved using 4-hydrazinobenzenesulfonic acid (HBS), a derivative of 4-HBSA. The hydrazine group reduces the oxygen-containing functional groups on GO, while the sulfonic acid group is grafted onto the graphene surface, improving its aqueous dispersibility.[6] This functionalized graphene can be explored as a carrier for various drugs.

Experimental Protocol: Synthesis of 4-Hydrazinobenzenesulfonic Acid Reduced Graphene Oxide (HBS-rGO)

Objective: To synthesize hydrophilic functionalized graphene via a one-step reduction and functionalization of graphene oxide.

Materials:

  • Graphene oxide (GO) powder

  • 4-Hydrazinobenzenesulfonic acid (HBS)

  • Distilled water

  • Ethanol (50%)

  • Beaker

  • Ultrasonic bath

  • Magnetic stirrer with hotplate

  • Centrifuge

Procedure:

  • Disperse 0.3 g of GO powder and 1.2 g of HBS in 100 mL of distilled water in a beaker.

  • Sonicate the mixture for 20 minutes in an ultrasonic bath.

  • Stir the mixture for 5 minutes.

  • Heat the mixture at 85°C for 12 hours with continuous stirring.

  • After the reaction, a black graphene product will be formed.

  • Purify the product by washing with 50% ethanol to remove residual impurities. This can be done by centrifugation and redispersion.

  • Dry the final product.

Quantitative Data: Properties of HBS-rGO
PropertyGOHBS-rGOReference
Aqueous Dispersibility 0.58 mg/mL13.49 mg/mL[6]
Interlayer Space (d-spacing) 0.751 nm1.478 nm[6]

V. Visualizations

Synthesis Workflow Diagrams

Synthesis_of_4HBSA Phenol Phenol Reaction Sulfonation (110°C, 5-6h) Phenol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Product 4-Hydroxybenzenesulfonic acid (4-HBSA) Reaction->Product

Caption: Synthesis of this compound.

Resin_Synthesis HBSA 4-HBSA Polymerization Condensation Polymerization HBSA->Polymerization Formaldehyde Formaldehyde Formaldehyde->Polymerization Resin 4-HBSA-Formaldehyde Resin Polymerization->Resin

Caption: Synthesis of 4-HBSA-Formaldehyde Resin.

Nanoparticle_Functionalization cluster_reactants Reactants IronSalts FeCl₃ / FeCl₂ CoPrecipitation One-Pot Co-Precipitation & Functionalization IronSalts->CoPrecipitation HBSA_F 4-HBSA-Formaldehyde Solution HBSA_F->CoPrecipitation Functionalized_NP Functionalized Magnetite Nanoparticles CoPrecipitation->Functionalized_NP

Caption: Functionalization of Magnetite Nanoparticles.

GO_Functionalization GO Graphene Oxide (GO) Reaction Simultaneous Reduction & Functionalization GO->Reaction HBS 4-Hydrazinobenzenesulfonic acid (HBS) HBS->Reaction HBS_rGO HBS-functionalized reduced GO Reaction->HBS_rGO

Caption: Functionalization of Graphene Oxide.

References

Application Notes and Protocols: 4-Hydroxybenzenesulfonic Acid for the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) utilizing 4-hydroxybenzenesulfonic acid. These protic ionic liquids (PILs), formed through a straightforward acid-base neutralization, are of increasing interest due to their potential applications in catalysis, as antimicrobial agents, and in drug delivery systems. The inclusion of the phenolic group in the anion structure offers unique functionalities for further chemical modification and specific interactions.

Introduction to this compound-Based Ionic Liquids

Ionic liquids are organic salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Protic ionic liquids are a subclass formed by the proton transfer from a Brønsted acid to a Brønsted base. This compound (also known as p-phenolsulfonic acid) is a versatile Brønsted acid for the synthesis of functionalized PILs. The resulting 4-hydroxybenzenesulfonate anion incorporates both a sulfonate group, which is key to the ionic nature of the liquid, and a hydroxyl group, which can be leveraged for further functionalization or to impart specific properties such as hydrogen bonding capabilities.

The synthesis of these PILs is typically a simple, high-yield, one-step neutralization reaction, making them accessible for a wide range of research applications.

Key Applications

Ionic liquids with a 4-hydroxybenzenesulfonate anion have shown promise in several areas relevant to pharmaceutical and chemical research:

  • Antimicrobial Agents: Novel 1-methyl-3-octyloxymethylimidazolium derivatives with the 4-hydroxybenzenesulfonate anion have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1] This suggests their potential use in the development of new antimicrobial formulations or materials.

  • Catalysis: The acidic nature of the cation in protic ionic liquids allows them to act as catalysts in various organic reactions, such as esterification. While specific studies on 4-hydroxybenzenesulfonate ILs as catalysts are emerging, the broader class of sulfonic acid-based ILs is well-established in this role.

  • Drug Delivery: The tunability of ionic liquids makes them attractive for pharmaceutical applications, including improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2][3][4] The 4-hydroxybenzenesulfonate anion offers a biocompatible scaffold with potential for specific drug interactions.

  • Specialty Chemicals: this compound is a key intermediate in the synthesis of various chemical products, including dyes and specialized polymers.[1] Ionic liquids derived from it can serve as novel media or building blocks for advanced materials.

Experimental Protocols

The following section details a representative protocol for the synthesis of a protic ionic liquid from this compound and an organic base, specifically triethylamine. This protocol is based on established methods for the synthesis of similar sulfonic acid-based protic ionic liquids.

Synthesis of Triethylammonium 4-Hydroxybenzenesulfonate

Reaction Scheme:

Materials:

  • This compound (solution in water, typically 65%)

  • Triethylamine (≥99%)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for washing

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • High-vacuum line (Schlenk line)

  • Standard glassware for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a known amount of this compound solution. Place the flask in an ice bath and begin stirring.

  • Addition of Base: Slowly add an equimolar amount of triethylamine to the stirred solution via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete neutralization.

  • Solvent Removal: Remove the water from the reaction mixture using a rotary evaporator. The resulting viscous liquid is the crude ionic liquid.

  • Purification:

    • To remove any unreacted starting materials, wash the crude ionic liquid with a non-polar organic solvent such as dichloromethane. Add the solvent, stir vigorously, and then allow the phases to separate. The ionic liquid will typically form the lower phase. Decant the organic layer. Repeat this washing step 2-3 times.

    • Dry the purified ionic liquid under high vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and washing solvent.

  • Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the cation and anion.

    • FT-IR Spectroscopy: To identify the characteristic functional groups.

    • Karl Fischer Titration: To determine the water content.

    • Thermogravimetric Analysis (TGA): To assess thermal stability.

    • Differential Scanning Calorimetry (DSC): To determine the melting point or glass transition temperature.

Safety Precautions:

  • This compound is corrosive.

  • Triethylamine is flammable and has a strong odor.

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Data Presentation

The following tables provide representative data for the synthesis and properties of a this compound-based ionic liquid.

ReactantMolecular Weight ( g/mol )MolesVolume/Mass
This compound174.17XY
Triethylamine101.19XZ
PropertyExpected Value/Range
Appearance Viscous liquid to low-melting solid
Yield >90%
Purity (by NMR) >95%
Water Content (post-drying) <500 ppm
Thermal Decomposition Typically stable up to 200-300°C

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a protic ionic liquid from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants This compound + Organic Base Neutralization Acid-Base Neutralization Reactants->Neutralization Stirring, Ice Bath Crude_IL Crude Ionic Liquid Neutralization->Crude_IL Room Temp, 12-24h Solvent_Removal Rotary Evaporation Crude_IL->Solvent_Removal Washing Solvent Washing Solvent_Removal->Washing Drying High Vacuum Drying Washing->Drying Pure_IL Pure Ionic Liquid Drying->Pure_IL Characterization NMR, FT-IR, TGA, DSC, Karl Fischer Pure_IL->Characterization

Caption: General workflow for the synthesis and purification of this compound-based protic ionic liquids.

Logical Relationship of IL Components and Properties

This diagram shows the relationship between the choice of acid and base and the resulting properties and applications of the ionic liquid.

IL_Properties cluster_components Ionic Liquid Components cluster_properties Tunable Properties cluster_applications Potential Applications Acid This compound (Anion Precursor) Ionic_Liquid Protic Ionic Liquid Acid->Ionic_Liquid Base Organic Base (Cation Precursor) e.g., Amine, Imidazole Base->Ionic_Liquid Physicochemical Melting Point Viscosity Density Solubility Catalysis Catalysis Physicochemical->Catalysis Drug_Delivery Drug Delivery Physicochemical->Drug_Delivery Chemical Acidity/Basicity Hydrogen Bonding Reactivity Chemical->Catalysis Antimicrobial Antimicrobial Agents Chemical->Antimicrobial Chemical->Drug_Delivery Materials Advanced Materials Ionic_Liquid->Physicochemical Ionic_Liquid->Chemical Ionic_Liquid->Materials

Caption: Relationship between ionic liquid components, their properties, and potential applications.

References

Application Notes and Protocols: 4-Hydroxybenzenesulfonic Acid as a Derivatizing Agent for Chromatographic Analysis of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique used to modify analytes to enhance their detection and improve separation.[1][2] Analytes that lack a suitable chromophore for UV-Vis detection or have poor chromatographic retention can be chemically modified to introduce a desirable tag.[1][2]

While 4-Hydroxybenzenesulfonic acid (4-HBSA) itself is not typically used as a direct derivatizing agent due to the low reactivity of the sulfonic acid group, its activated form, 4-hydroxybenzenesulfonyl chloride , presents a viable, albeit not widely documented, reagent for the derivatization of primary and secondary amines. This application note outlines a proposed methodology for the use of 4-hydroxybenzenesulfonyl chloride as a pre-column derivatizing agent for the HPLC-UV analysis of aliphatic and aromatic amines.

Principle of Derivatization

The proposed derivatization involves the reaction of the sulfonyl chloride group of 4-hydroxybenzenesulfonyl chloride with the nucleophilic primary or secondary amine group of the analyte. This reaction, a sulfonylation, forms a stable sulfonamide linkage. The introduction of the 4-hydroxybenzenesulfonyl moiety provides a strong chromophore, enabling sensitive UV detection of the derivatized amines.[3][4]

The presence of the hydroxyl group on the benzene ring can also be exploited for fluorescence detection with an appropriate derivatizing agent in a secondary step or may influence the polarity and retention characteristics of the derivative.

Application: Determination of Amines in Pharmaceutical Preparations

This method can be applied to the quantitative analysis of primary and secondary amine-containing active pharmaceutical ingredients (APIs), impurities, or degradation products in bulk drug substances and formulated pharmaceutical products.

Experimental Protocols

Reagents and Materials
  • Analytes: Standard primary and secondary amines (e.g., methylamine, diethylamine, aniline)

  • Derivatizing Agent: 4-Hydroxybenzenesulfonyl chloride (synthesis required or custom synthesis)

  • Internal Standard (IS): A structurally similar amine not expected to be in the sample (e.g., propylamine)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Dichloromethane (DCM, ACS grade), Water (HPLC grade)

  • Buffers: Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Other Reagents: Thionyl chloride (for synthesis of the derivatizing agent), Triethylamine (TEA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Equipment: HPLC system with UV detector, analytical balance, vortex mixer, centrifuge, pH meter, rotary evaporator, standard laboratory glassware.

Preparation of Derivatizing Reagent: 4-Hydroxybenzenesulfonyl Chloride

(This is a prerequisite step as 4-hydroxybenzenesulfonyl chloride is not commonly available commercially.)

A standard laboratory procedure for the conversion of a sulfonic acid to a sulfonyl chloride would be followed. For example, this compound can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent under controlled temperature conditions to yield 4-hydroxybenzenesulfonyl chloride. The product would then be purified and its identity confirmed by spectroscopic methods (e.g., NMR, IR).

Preparation of Standard Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.

  • Working Standard Mixture: Prepare a mixed standard solution containing all analytes and the internal standard at a concentration of 10 µg/mL by diluting the stock solutions with methanol.

Derivatization Procedure
  • To 100 µL of the working standard mixture in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 5 mg/mL solution of 4-hydroxybenzenesulfonyl chloride in acetonitrile.

  • Add 10 µL of triethylamine to catalyze the reaction.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Neutralize the excess derivatizing reagent by adding 50 µL of 0.1 M NaOH and vortexing for 1 minute.

  • Acidify the solution with 50 µL of 0.1 M HCl.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Sample Preparation (from a solid dosage form)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the amine analyte and transfer to a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water) and sonicate for 15 minutes to extract the amines.

  • Dilute to volume with the extraction solvent and mix well.

  • Centrifuge a portion of the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Take 100 µL of the filtered extract and proceed with the Derivatization Procedure as described in section 4.

HPLC-UV Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

Data Presentation

The following table presents hypothetical performance data for the described method, which should be validated experimentally.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Methylamine Derivative5.20.99950.050.15
Diethylamine Derivative7.80.99920.040.12
Aniline Derivative10.50.99980.020.06
Internal Standard Derivative8.9---

Visualizations

Derivatization Reaction

G amine R-NH₂ (Primary Amine) sulfonamide R-NH-SO₂-C₆H₄-OH (Sulfonamide Derivative) amine->sulfonamide + Derivatizing Agent (in basic medium) derivatizing_agent 4-Hydroxybenzenesulfonyl Chloride hcl HCl

Caption: Derivatization of a primary amine with 4-hydroxybenzenesulfonyl chloride.

Experimental Workflow

G start Sample Collection (e.g., Pharmaceutical Tablet) extraction Amine Extraction (Sonication in Methanol) start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation derivatization Derivatization with 4-Hydroxybenzenesulfonyl Chloride (60°C, 30 min) centrifugation->derivatization Filtered Extract analysis HPLC-UV Analysis derivatization->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Workflow for amine analysis using 4-HBSA derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxybenzenesulfonic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via the sulfonation of phenol.

Q1: My reaction is complete, but the yield of this compound is lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has gone to completion. Typical reaction times range from 5 to 6 hours at 100-110°C.[1][2] Monitor the reaction progress using techniques like TLC or HPLC if possible.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. To favor the formation of the desired para-isomer (this compound), the temperature should be maintained at 100-110°C.[2][3] Lower temperatures (e.g., 25-40°C) will favor the formation of the ortho-isomer (2-hydroxybenzenesulfonic acid), the kinetic product.[2][3]

  • Incorrect Molar Ratio of Reactants: The stoichiometry of phenol to sulfuric acid is crucial. An insufficient amount of sulfuric acid will lead to incomplete conversion of phenol. Conversely, a large excess can promote the formation of disubstituted byproducts.[4] A common starting point is a slight excess of sulfuric acid.[1][5]

  • Presence of Water: The use of concentrated sulfuric acid (96-98%) is recommended. The presence of significant amounts of water can dilute the acid and hinder the formation of the active sulfonating agent, sulfur trioxide (SO₃).[4] Ensure your phenol is as dry as possible.

  • Inefficient Mixing: Poor mixing can create localized "hot spots" and concentration gradients, leading to inconsistent reaction conditions and the formation of byproducts. Ensure vigorous and continuous stirring throughout the reaction.

Q2: The reaction mixture has turned a dark brown or black color. What causes this discoloration and can I still obtain a pure product?

A2: The development of a dark color in the reaction mixture is a frequent observation and is typically caused by:

  • Oxidation of Phenol: Phenol is susceptible to oxidation, especially at elevated temperatures in the presence of a strong oxidizing agent like concentrated sulfuric acid. This oxidation can lead to the formation of colored byproducts such as quinones.[2]

  • Impurities in Phenol: The purity of the starting phenol is important. If the phenol itself is discolored or contains impurities, these can contribute to the dark coloration of the reaction mixture.[2] Consider purifying the phenol by distillation before use if it is not of high purity.

  • Side Reactions: At higher temperatures, various side reactions can occur, leading to the formation of polymeric materials that are often dark in color.[2]

To mitigate discoloration:

  • Use High-Purity Reagents: Start with the highest purity phenol and concentrated sulfuric acid available.

  • Conduct the Reaction Under an Inert Atmosphere: To minimize oxidation, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Control Temperature Carefully: Avoid excessive temperatures that can accelerate oxidation and side reactions.

Even if the reaction mixture is dark, it is often still possible to isolate the desired product through proper work-up and purification, such as recrystallization.

Q3: I am observing the formation of significant amounts of byproducts, such as 2-hydroxybenzenesulfonic acid and disubstituted products. How can I improve the selectivity for the desired 4-isomer?

A3: Improving the selectivity for this compound involves carefully controlling the reaction conditions to favor the thermodynamically more stable para-product and minimize over-sulfonation.

  • Temperature Control: As mentioned, higher temperatures (100-110°C) favor the formation of the para-isomer.[2][3] At these temperatures, the initially formed ortho-isomer can undergo a reversible reaction and rearrange to the more stable para-isomer.[6]

  • Molar Ratio of Reactants: To minimize the formation of phenol-2,4-disulfonic acid, avoid using a large excess of the sulfonating agent. A molar ratio of phenol to sulfuric acid of approximately 1:1.1 is a good starting point.[7]

  • Reaction Time: While a sufficient reaction time is necessary for the conversion of the ortho- to the para-isomer, excessively long reaction times, especially with an excess of sulfuric acid, can increase the likelihood of disulfonation. Monitoring the reaction progress is key to finding the optimal reaction time.

Q4: How can I effectively separate the ortho- and para-isomers of hydroxybenzenesulfonic acid?

A4: The separation of 2-hydroxybenzenesulfonic acid and this compound can be challenging due to their similar physical properties.[2] Common laboratory and industrial techniques include:

  • Fractional Crystallization: This is a common method for separating the isomers. The isomers or their salts may have different solubilities in specific solvents, which can be exploited for separation through careful crystallization.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be an effective technique.[8]

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in Phenol Sulfonation

Reaction Temperature (°C)Major ProductProduct TypeReference(s)
25-402-Hydroxybenzenesulfonic acid (ortho-isomer)Kinetic[2][3]
100-110This compound (para-isomer)Thermodynamic[2][3]

Table 2: Summary of Optimized Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionRationaleReference(s)
Temperature 100-110°CFavors thermodynamic para-product formation.[1][2]
Reaction Time 5-6 hoursAllows for conversion of ortho- to para-isomer.[1]
Reactant Ratio (Phenol:H₂SO₄) ~1:1.1 to 1:1.2Slight excess of H₂SO₄ ensures complete conversion of phenol while minimizing disulfonation.[1][5]
Sulfuric Acid Concentration 96-98%Maximizes the concentration of the active sulfonating agent (SO₃).[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial and laboratory procedures for the synthesis of the para-isomer.[1][2][5]

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully melt the desired amount of phenol. For example, start with 25 kg of phenol.[1]

  • Initial Addition of Sulfuric Acid: While stirring, slowly add an initial portion of concentrated sulfuric acid. For 25 kg of phenol, add 28 kg of 96% sulfuric acid.[1] The addition is exothermic, so control the rate to maintain a manageable temperature. Heat the mixture to 50°C.[1]

  • Second Addition and Heating: Add an additional smaller portion of sulfuric acid (e.g., 1.25 kg).[1]

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 5-6 hours with continuous stirring.[1] During this time, water formed during the reaction and a small amount of unreacted phenol may distill off.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude this compound may solidify upon cooling.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water.

Mandatory Visualizations

experimental_workflow start Start setup Reaction Setup: - Melt Phenol - Equip flask with stirrer, condenser, dropping funnel start->setup add_h2so4_1 Initial H₂SO₄ Addition: - Slowly add main portion of H₂SO₄ - Heat to 50°C setup->add_h2so4_1 add_h2so4_2 Second H₂SO₄ Addition: - Add smaller portion of H₂SO₄ add_h2so4_1->add_h2so4_2 react Reaction: - Heat to 110°C for 5-6 hours - Continuous stirring add_h2so4_2->react workup Work-up: - Cool to room temperature react->workup purify Purification: - Recrystallization workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check wrong_temp Incorrect Temperature? low_yield->wrong_temp Check bad_ratio Incorrect Molar Ratio? low_yield->bad_ratio Check solution1 Solution: - Increase reaction time - Monitor reaction progress (TLC/HPLC) incomplete_reaction->solution1 If Yes solution2 Solution: - Maintain temperature at 100-110°C for para-isomer wrong_temp->solution2 If Yes solution3 Solution: - Use a slight excess of H₂SO₄ (e.g., Phenol:H₂SO₄ ≈ 1:1.1) bad_ratio->solution3 If Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

isomer_control phenol Phenol + H₂SO₄ low_temp Low Temperature (25-40°C) phenol->low_temp high_temp High Temperature (100-110°C) phenol->high_temp ortho_isomer 2-Hydroxybenzenesulfonic Acid (Ortho-isomer) Kinetic Product low_temp->ortho_isomer para_isomer This compound (Para-isomer) Thermodynamic Product high_temp->para_isomer rearrangement Rearrangement ortho_isomer->rearrangement rearrangement->para_isomer

Caption: Temperature control of isomer formation in phenol sulfonation.

References

Technical Support Center: Separation of Hydroxybenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of ortho- and para-hydroxybenzenesulfonic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating ortho- and para-hydroxybenzenesulfonic acid isomers?

The separation of ortho- and para-hydroxybenzenesulfonic acid isomers is primarily based on the differences in their physical properties, which arise from their distinct molecular structures. The ortho isomer can form intramolecular hydrogen bonds, while the para isomer engages in intermolecular hydrogen bonding. This key difference influences their volatility and solubility, which are exploited in various separation techniques.

Q2: How does reaction temperature affect the ratio of ortho and para isomers during the sulfonation of phenol?

The ratio of ortho to para isomers is a classic example of kinetic versus thermodynamic control.[1][2]

  • Low Temperatures (Kinetic Control): At lower temperatures (e.g., ~25°C), the reaction is under kinetic control, favoring the formation of the ortho-isomer as the major product because it has a lower activation energy.[1][3]

  • High Temperatures (Thermodynamic Control): At higher temperatures (e.g., 100-110°C), the reaction is under thermodynamic control.[4][5] The sulfonation reaction is reversible, and with sufficient thermal energy, the initially formed ortho isomer can convert to the more thermodynamically stable para-isomer.[2][4]

Q3: I am getting a low yield of the desired isomer. What are the common causes?

Low yields can stem from several factors:

  • Incorrect Temperature Control: As explained above, temperature is crucial for isomer distribution. Ensure your reaction temperature is appropriate for the desired isomer.

  • Suboptimal Molar Ratio of Reactants: An excess of sulfuric acid can lead to the formation of byproducts. A molar ratio of sulfuric acid to phenol of around 1.1 to 4.5 is often optimal, depending on the specific setup.[4]

  • Insufficient Reaction Time: Particularly when targeting the para isomer at high temperatures, a longer reaction time is necessary to allow for the thermal rearrangement from the ortho to the para form.[4]

  • Poor Mixing: Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in a mixture of products.

Q4: How can I monitor the progress of the sulfonation reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of reactants and products over time.[1]

Troubleshooting Guides

Fractional Crystallization

Problem: Poor separation of isomers during fractional crystallization.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent The ideal solvent should have a significant difference in solubility for the ortho and para isomers at different temperatures. Water is a common solvent for hydroxybenzenesulfonic acids. Experiment with solvent mixtures to optimize selectivity.
Cooling Rate is Too Fast Rapid cooling can lead to the co-crystallization of both isomers. Employ a slow and controlled cooling process to allow for the selective crystallization of the less soluble isomer.
Impure Starting Material The presence of significant impurities can interfere with the crystallization process. Consider purifying the initial mixture before attempting fractional crystallization.
High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution between the ortho and para isomer peaks in HPLC.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Adjust the polarity of the mobile phase. For a C18 column, if peaks elute too quickly, decrease the polarity (e.g., increase the aqueous component). If they elute too slowly, increase the polarity (e.g., increase the organic modifier like acetonitrile or methanol). The addition of an acid (e.g., formic acid or TFA) to the mobile phase can improve peak shape for these acidic compounds.[6][7]
Incorrect Column Type While C18 columns are versatile, for closely related isomers, a column that offers different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, might provide better resolution due to pi-pi interactions.
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.

Quantitative Data

Table 1: Temperature-Dependent Yields in Phenol Sulfonation

TemperaturePredominant IsomerYieldControl Type
~25°C (298 K)ortho-Hydroxybenzenesulfonic acid76-82%Kinetic
100-110°C (373-383 K)para-Hydroxybenzenesulfonic acidup to 95%Thermodynamic

Note: Yields are approximate and can vary based on specific reaction conditions.[3][5]

Table 2: Physical Properties of Hydroxybenzenesulfonic Acid Isomers

Propertyortho-Hydroxybenzenesulfonic acidpara-Hydroxybenzenesulfonic acid
Molecular Formula C₆H₆O₄SC₆H₆O₄S
Molecular Weight 174.18 g/mol [8]174.17 g/mol [9]
Hydrogen Bonding IntramolecularIntermolecular
Volatility More volatileLess volatile
Solubility in Water Miscible[3]Miscible[9]

Experimental Protocols

Protocol 1: Synthesis of para-Hydroxybenzenesulfonic Acid (Thermodynamic Control)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole equivalent of phenol.

  • Reagent Addition: While stirring, slowly add 1.1 mole equivalents of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to 100-110°C.

  • Reaction: Maintain the temperature and continue stirring for 5-6 hours to ensure the conversion of the ortho isomer to the para isomer.[5]

  • Work-up: After cooling, the reaction mixture can be poured into ice-cold water to precipitate the product. The crude product can then be purified by recrystallization from water.

Protocol 2: Separation of Isomers by Fractional Crystallization
  • Dissolution: Dissolve the mixture of hydroxybenzenesulfonic acid isomers in a minimum amount of hot water.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath. The less soluble para-isomer is expected to crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration.

  • Purification: The purity of the isolated crystals can be improved by repeated recrystallization. The ortho-isomer will be enriched in the mother liquor.

Protocol 3: HPLC Analysis of Isomer Mixture
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is recommended.

  • Gradient: Start with a high aqueous percentage and gradually increase the organic modifier concentration.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 254 nm).

  • Injection Volume: 10-20 µL of a diluted sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis: Sulfonation of Phenol cluster_separation Separation of Isomers cluster_analysis Analysis and Purification phenol Phenol + Conc. H₂SO₄ low_temp Low Temp (~25°C) Kinetic Control phenol->low_temp high_temp High Temp (100-110°C) Thermodynamic Control phenol->high_temp ortho_product ortho-Hydroxybenzenesulfonic Acid (Major Product) low_temp->ortho_product para_product para-Hydroxybenzenesulfonic Acid (Major Product) high_temp->para_product mixture Mixture of o- and p-isomers ortho_product->mixture para_product->mixture fractional_crystallization Fractional Crystallization mixture->fractional_crystallization hplc HPLC Analysis mixture->hplc steam_distillation Steam Distillation mixture->steam_distillation pure_para Pure p-isomer fractional_crystallization->pure_para Crystals mother_liquor Mother Liquor (Enriched in o-isomer) fractional_crystallization->mother_liquor steam_distillation->pure_para Residue distillate Distillate (Enriched in o-isomer) steam_distillation->distillate pure_ortho Pure o-isomer

Caption: Workflow for the synthesis and separation of hydroxybenzenesulfonic acid isomers.

signaling_pathway cluster_kinetic Kinetic Control (Low Temperature) cluster_thermodynamic Thermodynamic Control (High Temperature) phenol_k Phenol transition_state_o Ortho Transition State (Lower Activation Energy) phenol_k->transition_state_o ortho_isomer o-Hydroxybenzenesulfonic Acid (Kinetic Product) transition_state_o->ortho_isomer para_isomer p-Hydroxybenzenesulfonic Acid (Thermodynamic Product, More Stable) ortho_isomer->para_isomer Reversible Reaction (High Temp) phenol_t Phenol transition_state_p Para Transition State (Higher Activation Energy) phenol_t->transition_state_p transition_state_p->para_isomer

Caption: Kinetic vs. Thermodynamic control in the sulfonation of phenol.

References

Technical Support Center: Synthesis of 4-hydroxy-3-(N-succinimidyl)-benzenesulfonic acid (4-HBSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a dark reaction mixture during the synthesis of 4-hydroxy-3-(N-succinimidyl)-benzenesulfonic acid (4-HBSA).

Troubleshooting Guide: Dark Reaction Mixture

Q1: My reaction mixture turned dark brown or black during the sulfonation of phenol. What is the likely cause?

A dark reaction mixture during the sulfonation of phenol is often indicative of side reactions such as oxidation and polysubstitution.[1] The primary causes include:

  • High Reaction Temperatures: Excessive heat can promote oxidative side reactions, leading to the degradation of the starting material and the formation of colored byproducts.[1]

  • High Concentration of Sulfuric Acid: The use of fuming sulfuric acid (oleum) or highly concentrated sulfuric acid increases the concentration of sulfur trioxide (SO₃), a highly reactive electrophile. This can lead to more aggressive, less selective, and often exothermic reactions that generate colored impurities.[1]

  • Prolonged Reaction Times: Extended reaction times, particularly under harsh conditions, increase the likelihood of side reactions and degradation.[1]

  • Presence of Impurities: Impurities in the starting phenol or sulfuric acid can also contribute to discoloration.

To mitigate this, consider the following:

  • Carefully control the reaction temperature. For the synthesis of the para-isomer (4-hydroxybenzenesulfonic acid), a temperature of around 100-110°C is typically required.[2][3]

  • Use the appropriate concentration of sulfuric acid and a controlled molar ratio relative to phenol to favor monosubstitution.[1]

  • Monitor the reaction's progress to determine the optimal reaction time and avoid unnecessary heating.

Q2: The reaction mixture became discolored during the N-hydroxysuccinimide (NHS) esterification step. What could be the problem?

Discoloration during the NHS esterification of this compound can be attributed to several factors, primarily related to the stability and reactivity of the NHS ester.

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, which is accelerated by moisture and high pH.[4][5] The hydrolysis product, a carboxylic acid, is inactive for conjugation and its formation can be accompanied by the degradation of other components, leading to discoloration.

  • Incompatible Buffer: The use of buffers containing primary amines, such as Tris or glycine, will compete with the desired reaction, leading to low yields and potential side reactions that may cause discoloration.[6][7]

  • Degraded Solvent: If using dimethylformamide (DMF) to dissolve the NHS ester, be aware that it can degrade over time to form dimethylamine. This primary amine will react with the NHS ester, reducing the efficiency of the desired reaction.[5][6] A "fishy" odor is an indicator of DMF degradation.[5][6]

  • High pH: While a slightly basic pH (7.2-8.5) is optimal for the reaction of NHS esters with amines, pH values above 8.5 can significantly increase the rate of hydrolysis, potentially leading to side reactions and discoloration.[4][8]

To address these issues:

  • Ensure all glassware is dry and use anhydrous solvents (e.g., DMSO or DMF) to prepare stock solutions of the NHS ester.[4][6]

  • Use a buffer that does not contain primary amines, such as a phosphate or borate buffer, and maintain the pH in the optimal range of 7.2-8.5.[4]

  • Prepare fresh solutions of the NHS ester immediately before use.[6]

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature for the sulfonation of phenol to obtain this compound?

The sulfonation of phenol is temperature-dependent. At lower temperatures (around 25°C), the ortho-isomer is favored (kinetic control). To obtain the desired para-isomer (this compound), a higher temperature of approximately 100-110°C is required (thermodynamic control).[1][2][3]

Q4: How can I improve the selectivity for monosulfonation of phenol?

To favor monosubstitution and avoid the formation of disubstituted products, you can:

  • Control the Molar Ratio: Use a molar ratio of sulfuric acid to phenol that favors monosubstitution, typically starting with a 1:1 ratio.[1]

  • Control the Reaction Time: Monitor the reaction's progress and stop it once the desired level of monosubstitution has been achieved.[1]

Q5: What is the optimal pH for NHS ester conjugation?

The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4][9] This range represents a compromise between ensuring the amine is sufficiently nucleophilic and minimizing the rate of NHS ester hydrolysis.[4]

Q6: How can I test if my NHS ester reagent is still active?

You can assess the activity of your NHS ester by measuring the amount of NHS released upon intentional hydrolysis. The NHS leaving group has a strong absorbance between 260-280 nm.[6][10] By comparing the absorbance at 260 nm before and after forced hydrolysis with a mild base, a significant increase in absorbance will indicate that the reagent is still active.[6][10]

Data Presentation

Table 1: Reaction Conditions for the Sulfonation of Phenol

ParameterConditionExpected OutcomeReference
Temperature25°CFavors ortho-isomer[1][3]
Temperature100-110°CFavors para-isomer[2][3]
Molar Ratio (H₂SO₄:Phenol)1:1 (starting point)Favors monosubstitution[1]

Table 2: pH Influence on NHS Ester Reactions

pH RangeEffect on NHS EsterEffect on Primary AmineOverall RecommendationReference
< 7.0More stable, lower hydrolysis rateProtonated, less nucleophilicSuboptimal for conjugation[5][9]
7.2 - 8.5Moderate stabilityDeprotonated, nucleophilicOptimal for conjugation [4][8][9]
> 8.5Rapid hydrolysisDeprotonated, nucleophilicRisk of low yield due to hydrolysis[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 28 kg of 96% sulfuric acid to 25 kg of phenol.

  • Heat the mixture to 50°C.

  • Add an additional 1.25 kg of sulfuric acid.

  • Increase the temperature and heat the reaction mixture at 110°C for 5-6 hours. During this time, reaction water and a small amount of phenol will distill off.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to ensure the formation of the desired para-isomer.

  • Upon completion, cool the reaction mixture to room temperature. The product can be purified by methods such as "liming out," which involves neutralization with a calcium salt to precipitate calcium sulfate, followed by filtration and further purification.[11]

Protocol 2: Synthesis of 4-HBSA via NHS Esterification

  • Dissolve the synthesized this compound in an appropriate anhydrous solvent.

  • In a separate, dry flask, dissolve N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent (e.g., DMF or DCM).[12]

  • Add the this compound solution to the NHS/DCC mixture.

  • Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • The crude 4-HBSA can then be purified, for example, by HPLC, to obtain the final product.[13]

Mandatory Visualization

TroubleshootingWorkflow start Dark Reaction Mixture Observed step1 Identify Synthesis Step start->step1 sulfonation Sulfonation of Phenol step1->sulfonation Step 1 esterification NHS Esterification step1->esterification Step 2 sulf_q1 Check Reaction Temperature sulfonation->sulf_q1 sulf_q2 Check Reagent Concentration and Ratio sulfonation->sulf_q2 sulf_q3 Check Reaction Time sulfonation->sulf_q3 est_q1 Check for Moisture esterification->est_q1 est_q2 Check Buffer Composition esterification->est_q2 est_q3 Check pH esterification->est_q3 sulf_a1_high Too high (>120°C)? Leads to oxidation/degradation. sulf_q1->sulf_a1_high sulf_sol1 Action: Reduce and maintain temperature at ~100-110°C. sulf_a1_high->sulf_sol1 sulf_a2_high Using oleum or excess H₂SO₄? Leads to polysubstitution. sulf_q2->sulf_a2_high sulf_sol2 Action: Use ~96% H₂SO₄ and adjust molar ratio towards 1:1. sulf_a2_high->sulf_sol2 sulf_a3_long Prolonged heating? Increases side reactions. sulf_q3->sulf_a3_long sulf_sol3 Action: Monitor reaction progress and stop when complete. sulf_a3_long->sulf_sol3 est_a1 Anhydrous conditions not maintained? Leads to NHS ester hydrolysis. est_q1->est_a1 est_sol1 Action: Use dry glassware and anhydrous solvents (DMSO/DMF). est_a1->est_sol1 est_a2 Buffer contains primary amines (Tris, glycine)? Competes with reaction. est_q2->est_a2 est_sol2 Action: Use amine-free buffer (e.g., phosphate, borate). est_a2->est_sol2 est_a3 pH outside 7.2-8.5 range? Affects hydrolysis and amine reactivity. est_q3->est_a3 est_sol3 Action: Adjust and maintain pH within the optimal range. est_a3->est_sol3

Caption: Troubleshooting workflow for a dark reaction mixture in 4-HBSA synthesis.

ReactionPathway cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: NHS Esterification phenol Phenol hbsa 4-Hydroxybenzenesulfonic acid phenol->hbsa 100-110°C sulfuric_acid H₂SO₄ sulfuric_acid->hbsa hbsa_reac 4-Hydroxybenzenesulfonic acid nhs N-Hydroxysuccinimide (NHS) final_product 4-HBSA nhs->final_product dcc DCC dcc->final_product Coupling Agent dcu DCU (byproduct) final_product->dcu forms hbsa_reac->final_product

Caption: Reaction pathway for the two-step synthesis of 4-HBSA.

References

Technical Support Center: Managing Disulfonation in 4-Hydroxybenzenesulfonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the formation of disulfonated byproducts during the synthesis of 4-Hydroxybenzenesulfonic acid (4-HBS).

Frequently Asked Questions (FAQs)

Q1: What are the primary disulfonated byproducts in 4-HBS production?

The most common disulfonated byproduct is Phenol-2,4-disulfonic acid.[1][2] Under more aggressive reaction conditions, trisulfonated phenols may also be formed.[1]

Q2: What are the key reaction parameters that influence the formation of disulfonated byproducts?

The formation of disulfonated byproducts is primarily influenced by the concentration of the sulfonating agent, the reaction temperature, and the reaction time.[1] Using a high concentration of the sulfonating agent, such as fuming sulfuric acid (oleum), or a large excess of concentrated sulfuric acid, significantly increases the likelihood of disulfonation.[1][3] Elevated temperatures and prolonged reaction times also favor the formation of these byproducts.[1]

Q3: How does temperature control affect the selectivity between the desired 4-HBS and disulfonated products?

While higher temperatures (around 100-110°C) are necessary to favor the formation of the thermodynamically more stable para-isomer (4-HBS) over the ortho-isomer, excessively high temperatures or prolonged heating can promote further sulfonation to yield disulfonated products.[1][3]

Q4: Is it possible to completely eliminate the formation of disulfonated byproducts?

Completely eliminating the formation of disulfonated byproducts is challenging due to the activating nature of the hydroxyl group on the phenol ring. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, temperature, and reaction time, the formation of these byproducts can be significantly minimized.[3]

Q5: What analytical techniques are recommended for quantifying the amount of disulfonated byproducts in my product?

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for separating and quantifying 4-HBS, its isomers, and disulfonated byproducts.[4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a valuable tool for determining the relative amounts of different sulfonated species in the product mixture.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to excessive disulfonation during the synthesis of this compound.

dot

Caption: Troubleshooting workflow for excessive disulfonation.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution in Phenol Sulfonation

ParameterConditionPredominant Monosulfonated IsomerTendency for DisulfonationReference(s)
Temperature Low (~25-40°C)ortho-Hydroxybenzenesulfonic acidLow[1]
High (~100-110°C)para-Hydroxybenzenesulfonic acidModerate to High[1][3]
Sulfonating Agent Concentrated H₂SO₄ (~98%)Dependent on temperatureModerate[1]
Fuming H₂SO₄ (Oleum)Dependent on temperatureHigh[1][3]
Molar Ratio (H₂SO₄:Phenol) ~1:1Dependent on temperatureLow to Moderate[3]
>1.5:1Dependent on temperatureHigh[1]
Reaction Time ShortKinetic product favoredLow[3]
LongThermodynamic product favored; increased risk of side reactionsHigh[1]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Disulfonation

This protocol is designed to favor the formation of the para-isomer while minimizing the production of disulfonated byproducts.

Materials:

  • Phenol (94.11 g, 1.0 mol)

  • Concentrated sulfuric acid (98%, 102.1 g, 1.04 mol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Ice-water bath

Procedure:

  • In a round-bottom flask, melt the phenol.

  • With vigorous stirring, slowly add the concentrated sulfuric acid to the molten phenol. The addition is exothermic; maintain the temperature of the reaction mixture below 50°C using an ice-water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 100-110°C.

  • Maintain this temperature with continuous stirring for 4-6 hours. During this period, water formed during the reaction and a small amount of unreacted phenol may distill off.

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC (see Protocol 2).

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature. The crude 4-HBS will solidify.

  • The crude product can be purified by fractional crystallization.[4][7] Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly. The less soluble 4-HBS will crystallize first. Filter the crystals and dry them.

Protocol 2: HPLC Analysis of this compound and Disulfonated Byproducts

This method provides a framework for the separation and quantification of 4-HBS and its common byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).[4]

  • Mobile Phase A: Water with 0.1% phosphoric acid.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-17 min: 40% to 5% B (linear gradient)

    • 17-20 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture or purified product.

  • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% phosphoric acid) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject standards of 4-HBS and, if available, Phenol-2,4-disulfonic acid to determine their retention times and create calibration curves for accurate quantification.

Visualizations

ReactionPathway cluster_conditions Phenol Phenol H2SO4 + H₂SO₄ Phenol->H2SO4 Ortho_HBS ortho-Hydroxybenzene- sulfonic Acid H2SO4->Ortho_HBS Para_HBS 4-Hydroxybenzene- sulfonic Acid (Desired Product) H2SO4->Para_HBS LowTemp Low Temp (Kinetic Control) HighTemp High Temp (Thermodynamic Control) Ortho_HBS->Para_HBS Rearrangement at High Temp Excess_H2SO4 + Excess H₂SO₄ / High Temp / Long Time Para_HBS->Excess_H2SO4 Disulfonated Phenol-2,4-disulfonic Acid (Byproduct) Excess_H2SO4->Disulfonated

References

Technical Support Center: 4-Hydroxybenzenesulfonic Acid (4-HBSA) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 4-hydroxybenzenesulfonic acid (4-HBSA) catalysts in your experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 4-HBSA and similar solid acid catalysts.

Question Possible Causes Suggested Solutions
1. Why is my reaction yield lower than expected or the reaction rate significantly slower? Catalyst Deactivation: This is a primary cause. Deactivation can occur through several mechanisms, including fouling (coke formation), poisoning, or leaching of the sulfonic acid groups.[1][2][3] Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Presence of Water: Water in the reactants or solvent can inhibit the reaction, especially in esterification, by shifting the equilibrium back towards the reactants.[4]Regenerate the Catalyst: Refer to the detailed regeneration protocols below. Optimize Catalyst Loading: Incrementally increase the catalyst amount to find the optimal concentration. Ensure Anhydrous Conditions: Use dry solvents and reactants. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[4]
2. My catalyst performance declines after only a few reaction cycles. What is causing this rapid deactivation? Leaching of Active Sites: The sulfonic acid groups (-SO₃H) may be leaching from the catalyst support into the reaction medium, especially if using polar solvents.[5] Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst, reducing its activity. Fouling by High-Molecular-Weight Byproducts: Polymeric or tar-like byproducts can deposit on the catalyst surface, blocking active sites.[6]Test for Leaching: After filtering the catalyst, allow the reaction to continue. If the reaction proceeds, leaching has occurred. Consider using a less polar solvent or a more robust catalyst support. Optimize Reaction Temperature: Operate at the lower end of the effective temperature range to minimize thermal stress on the catalyst. Feedstock Purification: Purify reactants to remove potential coke precursors. Implement a regeneration protocol to remove coke deposits.[6]
3. I observe a color change in my catalyst after the reaction (e.g., darkening). What does this indicate? Coke Formation: The darkening of the catalyst is a strong indicator of coke or carbonaceous material deposition on the surface.[7] This physically blocks the active sites.Implement a Regeneration Protocol: A controlled oxidation or "burn-off" procedure can remove the coke and restore catalyst activity. Refer to the "Regeneration of a Coked Solid Acid Catalyst" protocol below.
4. How can I confirm if my catalyst has been poisoned? Feedstock Impurities: The presence of basic compounds (e.g., nitrogen-containing molecules) or certain metal ions in your reactants can neutralize the acid sites.[3]Feedstock Analysis: Analyze your starting materials for potential poisons. Use of Guard Beds: For continuous flow reactions, consider using a guard bed to trap impurities before they reach the catalyst bed.[1] Regeneration: An acid wash can sometimes restore activity if the poisoning is due to ion exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for 4-HBSA catalysts?

A1: The primary deactivation mechanisms for 4-HBSA and similar solid acid catalysts are:

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.[6]

  • Leaching: Loss of the active sulfonic acid groups into the reaction medium.[5]

  • Poisoning: Neutralization of acid sites by basic impurities in the feedstock.[3]

  • Thermal Degradation: Structural changes or decomposition of the catalyst at high temperatures.

Q2: Can I reuse my 4-HBSA catalyst?

A2: Yes, one of the key advantages of using a solid acid catalyst like 4-HBSA is its potential for reuse. However, a regeneration step is often necessary between cycles to restore its activity. The reusability depends on the reaction conditions and the stability of the catalyst support.

Q3: How do I choose the appropriate solvent for my reaction when using a 4-HBSA catalyst?

A3: The choice of solvent can impact catalyst stability. While polar solvents may be necessary for reactant solubility, they can also promote the leaching of sulfonic acid groups.[8] It is advisable to use the least polar solvent that allows for sufficient reactant solubility and to test for catalyst leaching.

Q4: What is a typical regeneration procedure for a deactivated 4-HBSA catalyst?

A4: A general regeneration procedure involves washing the catalyst with a solvent to remove adsorbed organic species, followed by a drying step. For deactivation by coke, a controlled calcination (heating in the presence of air or oxygen) is effective. For deactivation by ion exchange, an acid wash can be employed. A detailed protocol is provided below.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance, deactivation, and regeneration of solid sulfonic acid catalysts, which can be considered representative for 4-HBSA catalysts.

Table 1: Reusability of Solid Sulfonic Acid Catalysts in Esterification Reactions

Catalyst TypeReactionCycle 1 Conversion (%)Cycle 3 Conversion (%)Cycle 5 Conversion (%)Reference
Sulfonated BiocharOleic Acid Esterification96.362.138.7[7]
Sulfonated Activated CarbonPalmitic Acid Methylation95.281.728.1[9]
Pine Needle-Derived Sulfonated CarbonLevulinic Acid Esterification~95~95 (after 10 cycles)~95 (after 10 cycles)[10]

Table 2: Performance Comparison of Fresh vs. Regenerated Solid Acid Catalysts

| Catalyst Type | Deactivation Cause | Fresh Catalyst Activity | Deactivated Catalyst Activity | Regenerated Catalyst Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Sulfonated Activated Carbon | Leaching/Fouling | 95.2% Conversion | 28.1% Conversion (after 5 cycles) | 95.1% Conversion |[9][11] | | Zeolite ZSM-5 | Coking | ~80% Acidity | Deactivated | ~80% Acidity Recovered |[12] | | Ni-Based Catalyst | Sintering | 98.1% Conversion | Irreversibly Deactivated | 96.0% Conversion (after 5 cycles) |[13] |

Experimental Protocols

Protocol 1: Typical Esterification Reaction using a Solid Acid Catalyst (e.g., 4-HBSA)

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using a solid acid catalyst.

Materials:

  • Carboxylic acid (e.g., oleic acid)

  • Alcohol (e.g., methanol, in excess)

  • 4-HBSA catalyst (or similar solid acid catalyst, typically 1-10 wt% of the carboxylic acid)

  • Anhydrous solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer or temperature probe

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid, alcohol, and a magnetic stir bar. If using a solvent, add it at this stage.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture.

  • Reflux: Assemble the reflux condenser and begin stirring the mixture. Heat the reaction to the desired temperature (e.g., 60-120°C) and maintain a gentle reflux for the desired reaction time (typically 2-8 hours).[14]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as gas chromatography (GC), thin-layer chromatography (TLC), or titration to determine the conversion of the carboxylic acid.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Product Isolation: The liquid phase contains the ester product, unreacted starting materials, and water. The product can be purified by washing with a sodium bicarbonate solution to remove any remaining acid, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.[4]

  • Catalyst Preparation for Reuse: The recovered catalyst should be washed with a solvent (e.g., methanol or acetone) to remove any adsorbed organic species and then dried in an oven before being used in a subsequent reaction or undergoing a more thorough regeneration.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst

This protocol outlines a general procedure for regenerating a solid acid catalyst that has been deactivated by the deposition of coke.

Materials:

  • Deactivated (coked) solid acid catalyst

  • Tube furnace

  • Quartz or ceramic reactor tube

  • Air or a mixture of oxygen and an inert gas (e.g., nitrogen)

  • Gas flow controllers

Procedure:

  • Catalyst Loading: Place the deactivated catalyst in the reactor tube of the furnace.

  • Inert Gas Purge: Purge the reactor with an inert gas, such as nitrogen, while gradually heating the furnace to a temperature of 100-150°C to remove any adsorbed water and volatile organic compounds. Maintain this temperature for 1-2 hours.

  • Controlled Oxidation: While maintaining the temperature, slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture into the reactor. The oxygen concentration should be low initially (e.g., 1-2%) to avoid rapid, uncontrolled combustion of the coke, which can cause thermal damage to the catalyst.

  • Temperature Ramp: Gradually increase the temperature of the furnace to the target regeneration temperature, typically between 400°C and 550°C.[15] The heating rate should be slow and controlled (e.g., 2-5°C/min) to manage the exothermic coke burn-off. Monitor the temperature of the catalyst bed closely for any sudden increases.

  • Hold at Regeneration Temperature: Maintain the catalyst at the final regeneration temperature in the presence of the oxidizing gas stream until the coke has been completely removed. This is typically indicated by the cessation of CO₂ production in the off-gas, which can be monitored with an appropriate gas analyzer. This step can take several hours.

  • Cooling: Once regeneration is complete, switch off the oxidizing gas flow and cool the catalyst to room temperature under a flow of inert gas.

  • Storage: The regenerated catalyst should be stored in a desiccator to prevent moisture adsorption before its next use.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G start Low Reaction Yield or Rate check_leaching Check for Catalyst Leaching start->check_leaching leaching_yes Leaching Confirmed check_leaching->leaching_yes Yes leaching_no No Leaching check_leaching->leaching_no No check_coking Observe Catalyst Color Change coking_yes Coking Observed (Darkening) check_coking->coking_yes Yes coking_no No Color Change check_coking->coking_no No check_poisoning Analyze Feedstock for Impurities poisoning_yes Impurities Detected check_poisoning->poisoning_yes Yes poisoning_no Feedstock is Pure check_poisoning->poisoning_no No solution_leaching Modify Solvent System or Catalyst Support leaching_yes->solution_leaching leaching_no->check_coking solution_coking Perform Coke Burn-off Regeneration coking_yes->solution_coking coking_no->check_poisoning solution_poisoning Purify Feedstock or Use Guard Bed poisoning_yes->solution_poisoning

Caption: A logical workflow for troubleshooting common causes of catalyst deactivation.

General Experimental Workflow for Catalyst Reuse

G start Start Reaction with Fresh Catalyst reaction Perform Catalytic Reaction start->reaction separation Separate Catalyst and Product reaction->separation product_analysis Analyze Product Yield and Purity separation->product_analysis catalyst_analysis Analyze Spent Catalyst separation->catalyst_analysis decision Activity Acceptable? catalyst_analysis->decision regeneration Regenerate Catalyst decision->regeneration No reuse Reuse Catalyst in Next Cycle decision->reuse Yes regeneration->reuse

Caption: An experimental workflow diagram illustrating the cycle of catalyst use, analysis, and regeneration.

References

impact of temperature on isomer distribution in phenol sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the impact of temperature on isomer distribution in phenol sulfonation.

Troubleshooting Guides

This section addresses common issues encountered during the sulfonation of phenol.

Problem ID Issue Potential Causes Recommended Solutions
PS-T01 Low yield of the desired phenolsulfonic acid isomer. 1. Inappropriate Reaction Temperature: The ratio of ortho- to para-phenolsulfonic acid is highly dependent on temperature.[1][2] 2. Inconsistent Temperature Control: Fluctuations in temperature can lead to a mixture of isomers.[2] 3. Insufficient Reaction Time: The reaction may not have reached completion.[1]1. For the ortho-isomer (kinetic product): Maintain a low reaction temperature, around 25°C.[2][3] 2. For the para-isomer (thermodynamic product): Use a higher temperature, around 100-110°C.[1] 3. Ensure Stable Temperature: Use a temperature-controlled water or oil bath. 4. Increase Reaction Time: Allow the reaction to proceed for several hours, monitoring progress with techniques like TLC or HPLC.[2][3]
PS-T02 Formation of a mixture of ortho and para isomers. 1. Reaction has not reached equilibrium (for para-isomer): Insufficient heating time or temperature.[3] 2. Temperature is too high (for ortho-isomer): The reaction is proceeding towards thermodynamic control.[3]1. To favor the para-isomer: Increase the reaction temperature to 100-110°C and/or extend the reaction time to allow the kinetically favored ortho-isomer to revert to phenol and then form the more stable para-isomer.[1][3] 2. To favor the ortho-isomer: Strictly maintain a low reaction temperature (around 25°C).[2][3]
PS-T03 Reaction is very slow or not proceeding at low temperatures (targeting the ortho-isomer). Low temperatures reduce the reaction rate.[3]Consider using a more reactive sulfonating agent, such as fuming sulfuric acid (oleum), to increase the concentration of the SO₃ electrophile. This can enhance the reaction rate at lower temperatures.[3]
PS-T04 Isolated ortho-product converts to the para-isomer during subsequent processing. The sulfonation of phenol is a reversible reaction. Heating the ortho-isomer can cause it to revert to phenol and then re-react to form the more thermodynamically stable para-isomer.[3][4]Avoid high temperatures during the workup and purification of the ortho-phenolsulfonic acid.
PS-T05 Formation of significant amounts of disulfonated byproducts. 1. High concentration of sulfonating agent. 2. High reaction temperature and/or long reaction time. 1. Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to phenol. 2. Optimize Reaction Conditions: Adjust the temperature and time to favor monosulfonation.
PS-T06 The reaction mixture turns dark. Oxidation of phenol: Phenol is susceptible to oxidation, especially at higher temperatures, which can lead to colored byproducts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen). 2. Temperature Control: Avoid excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the product distribution in the sulfonation of phenol?

The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control.[3]

  • At low temperatures (e.g., 25-40°C): The reaction is under kinetic control, and the major product is ortho-phenolsulfonic acid. This isomer is formed faster because the activation energy for the ortho attack is lower.[1]

  • At high temperatures (e.g., 100-110°C): The reaction is under thermodynamic control, and the major product is the more stable para-phenolsulfonic acid. At these temperatures, the sulfonation is reversible, allowing the initially formed ortho-isomer to revert to phenol and then react to form the more stable para-isomer.[1][3]

Q2: Why is the ortho-isomer the kinetic product and the para-isomer the thermodynamic product?

  • Kinetic Product (ortho-isomer): The formation of the ortho-isomer has a lower activation energy. The intermediate carbocation (arenium ion) formed during the ortho attack is believed to be more stabilized by the adjacent hydroxyl group, leading to a faster reaction rate at lower temperatures.[3]

  • Thermodynamic Product (para-isomer): The para-isomer is more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group.[5]

Q3: What are the typical yields for each isomer under their optimal temperature conditions?

The typical yields can vary, but the following provides a general expectation:

  • ortho-Phenolsulfonic acid (at 25-40°C): 60-70%[1]

  • para-Phenolsulfonic acid (at 100-110°C): Approximately 95%[1]

Q4: What are the primary byproducts in phenol sulfonation?

Besides the desired ortho- and para-isomers, common byproducts include:

  • Phenol-2,4-disulfonic acid: Especially at higher temperatures or with an excess of the sulfonating agent.[1]

  • Bis(hydroxyphenyl) sulfones [1]

  • Oxidation products: Such as colored quinone-like structures, particularly at elevated temperatures.[1]

Q5: What safety precautions should be taken during phenol sulfonation?

Both phenol and concentrated sulfuric acid are hazardous. It is crucial to:

  • Work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Handle phenol with care as it is toxic and can be absorbed through the skin.[1]

  • Handle concentrated sulfuric acid with extreme caution as it is highly corrosive.[1]

  • Be aware that the reaction is exothermic and requires careful temperature control to prevent runaways. An ice bath should be readily available for cooling.[1][2]

Data Presentation

The following table summarizes the product distribution in the sulfonation of phenol under different temperature conditions.[1]

Reaction TemperatureMajor ProductTypical Yield of Major ProductByproductsControl Type
25-40°C o-Phenolsulfonic acid60-70%p-Phenolsulfonic acid, Phenol-2,4-disulfonic acidKinetic
100-110°C p-Phenolsulfonic acid~95%o-Phenolsulfonic acid, Phenol-2,4-disulfonic acidThermodynamic

Experimental Protocols

Protocol 1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

  • Materials:

    • Phenol (C₆H₅OH)

    • Concentrated sulfuric acid (H₂SO₄, 96-98%)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 1.0 mole of molten phenol.[1]

    • Slowly and with vigorous stirring, add 1.06 moles of concentrated sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 25-40°C.[1]

    • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.[1]

    • The progress of the reaction can be monitored using techniques such as TLC or HPLC.[2][3]

    • Once the reaction is complete, carefully pour the mixture into cold water to precipitate the product.[3]

    • The isomers can be separated by fractional crystallization of their salts.[1]

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

  • Materials:

    • Phenol (C₆H₅OH)

    • Concentrated sulfuric acid (H₂SO₄, 96-98%)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.0 mole of molten phenol.[1]

    • Slowly and with constant stirring, add 1.06 moles of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.[1]

    • Heat the reaction mixture to 100-110°C using an oil bath.[1]

    • Maintain this temperature and continue stirring for 5-6 hours. During this time, water formed in the reaction and a small amount of unreacted phenol may distill off.[1]

    • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.[1]

    • The crude product can be purified by recrystallization from a suitable solvent or by conversion to a salt, followed by recrystallization and acidification.[1]

Visualizations

G cluster_input Reactants cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_output Major Product phenol Phenol low_temp Low Temperature (e.g., 25°C) high_temp High Temperature (e.g., 100°C) h2so4 Conc. H₂SO₄ kinetic Kinetic Control low_temp->kinetic thermodynamic Thermodynamic Control high_temp->thermodynamic ortho o-Phenolsulfonic Acid kinetic->ortho Faster Formation para p-Phenolsulfonic Acid thermodynamic->para More Stable Product

Caption: Logical workflow of temperature's impact on phenol sulfonation.

References

controlling oxidation of phenol during sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the oxidation of phenol during sulfonation and addressing other common experimental challenges.

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
SP-T01 Dark Brown or Black Reaction Mixture Oxidation of Phenol: Phenol is susceptible to oxidation, especially at elevated temperatures, leading to the formation of colored quinone-type byproducts.[1] Impurities in Phenol: Contaminants in the starting material can discolor upon reaction.[1] Side Reactions: High temperatures can promote polymerization and the formation of other colored side products.[1]Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] Temperature Control: Avoid excessively high temperatures beyond what is necessary for the desired isomer formation.[1] High-Purity Phenol: Use high-purity, colorless phenol. If the phenol is discolored, consider purifying it by distillation before use.[1]
SP-T02 Low Yield of Desired Phenolsulfonic Acid Isomer Suboptimal Temperature Control: The ratio of ortho- to para- phenolsulfonic acid is highly dependent on the reaction temperature.[1][2] Inconsistent temperature can lead to a mixture of isomers. Insufficient Reaction Time: The sulfonation reaction may not have reached completion.[1][2] Improper Molar Ratio: An incorrect molar ratio of sulfuric acid to phenol can lead to incomplete conversion or side reactions.[2] Presence of Water: Excess water can dilute the sulfuric acid, reducing its effectiveness.[2] Inefficient Mixing: Poor mixing can cause localized temperature and concentration gradients, leading to non-uniform reaction conditions.[2]Precise Temperature Control: For the ortho-isomer, maintain a low temperature (around 25°C).[1][2] For the para-isomer, a higher temperature (around 100°C) is required.[1][2] Optimize Reaction Time: Monitor the reaction's progress using techniques like TLC or HPLC to ensure it goes to completion.[2] Control Stoichiometry: A 1:1 molar ratio of sulfuric acid to phenol is a good starting point to favor monosubstitution.[2] Use Concentrated Reagents: Employ concentrated sulfuric acid and ensure the phenol is dry.[2] Ensure Vigorous Mixing: Use effective stirring to maintain a homogeneous reaction mixture.
SP-T03 Formation of Multiple Products (e.g., Disubstituted Phenols) Highly Activating Hydroxyl Group: The -OH group on the phenol ring is strongly activating, making the ring susceptible to further sulfonation. Excess Sulfonating Agent: Using a large excess of sulfuric acid can promote polysubstitution.[2] High Temperature & Long Reaction Time: These conditions can favor the formation of disubstituted and other byproducts.[1]Control Molar Ratio: Use a controlled molar ratio of the sulfonating agent to phenol to favor monosubstitution.[1][2] Monitor Reaction Progress: Stop the reaction once the desired level of monosubstitution is achieved to prevent further reactions.[2] Optimize Reaction Conditions: Adjust the temperature and reaction time to maximize the yield of the desired monosulfonated product.[1]
SP-T04 Difficulty in Separating Ortho- and Para- Isomers Similar Physical Properties: The isomers often have similar solubility profiles, making separation by simple crystallization challenging.[1]Fractional Crystallization of Salts: Convert the sulfonic acids to their salts, which may have different solubility properties, allowing for separation through fractional crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the sulfonation of phenol?

A1: Besides the desired ortho- and para-phenolsulfonic acids, common byproducts include phenol-2,4-disulfonic acid, especially at higher temperatures and with an excess of the sulfonating agent.[1] Bis(hydroxyphenyl) sulfones can also be formed.[1]

Q2: How does reaction temperature affect the product distribution in phenol sulfonation?

A2: The sulfonation of phenol is a classic example of kinetic versus thermodynamic control.[1]

  • Low Temperatures (e.g., 25-40°C): The reaction is under kinetic control, and the major product is the ortho-phenolsulfonic acid, which is formed faster.[1]

  • High Temperatures (e.g., 100-110°C): The reaction is under thermodynamic control, favoring the formation of the more stable para-phenolsulfonic acid.[1]

Q3: What is the role of sulfuric acid concentration?

A3: The concentration of sulfuric acid is crucial. Concentrated (96-98%) sulfuric acid or fuming sulfuric acid (oleum) is required for efficient sulfonation.[1] Diluted sulfuric acid is less effective as it contains more water, which can hinder the formation of the active electrophile, sulfur trioxide (SO₃).[2]

Q4: What safety precautions should be taken during phenol sulfonation?

A4: Phenol is toxic and corrosive and can be absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Concentrated sulfuric acid is highly corrosive and reacts exothermically with water.[2] Always add acid to phenol slowly and with cooling.[2] An ice bath should be readily available for cooling as the reaction is exothermic.[2]

Quantitative Data

Table 1: Effect of Reactor Type on p-HBSA Yield

Reactor TypeOperating ConditionsYield of p-HBSA (%)
Stirred Tank Reactor (STR)T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.2589.85
Rotating Packed Bed (RPB)N = 2250 rpm, Q = 300 mL/min, T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.25, t = 3 min96.52

T = Reaction Temperature, η = Sulfuric acid/phenol molar ratio, τ = Ageing time, ζ = Solvent/phenol molar ratio, N = Rotation speed, Q = Concentrated sulfuric acid feeding rate, t = Cycle time. The data suggests that improved micromixing in an RPB reactor can significantly enhance the yield of p-hydroxybenzenesulfonic acid (p-HBSA).[2]

Table 2: Typical Product Distribution based on Temperature

TemperatureMajor ProductControl Type
25-40°Co-phenolsulfonic acidKinetic
100-110°Cp-phenolsulfonic acidThermodynamic

Experimental Protocols

Protocol 1: Synthesis of o-Phenolsulfonic Acid (Low Temperature)

  • Preparation: In a flask equipped with a magnetic stirrer, add 1 mole of phenol. Place the flask in a water bath to maintain a temperature of approximately 25°C.[2]

  • Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant, vigorous stirring.[2]

  • Monitoring: Allow the reaction to proceed with continuous stirring for several hours.[2] The progress can be monitored by techniques such as TLC or HPLC.[2]

  • Workup: Once the reaction is complete, carefully pour the mixture into cold water to precipitate the product and dilute the remaining sulfuric acid.[2]

  • Purification: The crude product can be purified by recrystallization.[2]

Protocol 2: Synthesis of p-Phenolsulfonic Acid (High Temperature)

  • Preparation: In a flask equipped with a magnetic stirrer and a heating mantle with a temperature controller, add 1 mole of phenol.[2]

  • Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant stirring.[2]

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 5-6 hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may solidify upon cooling.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by converting it to a salt, followed by recrystallization and acidification.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification prep Combine Phenol and Concentrated H₂SO₄ reaction Stir at Controlled Temperature prep->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Pour into Cold Water monitoring->workup purification Recrystallize Product workup->purification

Caption: General experimental workflow for phenol sulfonation.

temperature_control_logic temp_check Reaction Temperature? low_temp Low Temp (25-40°C) Kinetic Control temp_check->low_temp Low high_temp High Temp (100-110°C) Thermodynamic Control temp_check->high_temp High ortho_product Major Product: o-phenolsulfonic acid low_temp->ortho_product para_product Major Product: p-phenolsulfonic acid high_temp->para_product

Caption: Influence of temperature on product distribution.

sulfonation_mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) 2H2SO4->SO3 H3O_HSO4 H₃O⁺ + HSO₄⁻ 2H2SO4->H3O_HSO4 Arenium Arenium Ion (Sigma Complex) SO3->Arenium Phenol Phenol Phenol->Arenium + SO₃ Product Phenolsulfonic Acid Arenium->Product - H⁺

Caption: Mechanism of electrophilic aromatic substitution.

References

Navigating the Analytical Challenges of 4-HBSA Detection in Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting 4-hydroxybutylsulfonic acid (4-HBSA) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 4-HBSA and why is its detection in complex matrices challenging?

A1: 4-hydroxybutylsulfonic acid (4-HBSA) is a polar metabolite of the alkylating agent busulfan, a chemotherapy drug. The primary challenge in its detection lies in its high polarity. This characteristic makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, which are designed for less polar compounds. Furthermore, complex biological matrices such as plasma and urine contain numerous endogenous components that can interfere with the analysis, leading to matrix effects and compromising the accuracy and sensitivity of the assay.

Q2: What are the most common analytical techniques for quantifying 4-HBSA?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the quantification of 4-HBSA in biological samples. This method offers high sensitivity and selectivity. Due to the polar nature of 4-HBSA, specialized chromatographic techniques are often employed, including:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, which is effective for retaining and separating polar compounds like 4-HBSA.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering a dual retention mechanism that can be advantageous for retaining and separating polar and charged analytes.

While less common, gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the polar 4-HBSA molecule.

Q3: How can I effectively extract 4-HBSA from plasma or urine samples?

A3: Given the high polarity of 4-HBSA, sample preparation methods must be chosen carefully to ensure efficient recovery and removal of interfering matrix components. Common and effective techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method for plasma samples. It involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma to precipitate proteins. After centrifugation, the supernatant containing 4-HBSA can be further processed or directly injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT. For a polar and acidic compound like 4-HBSA, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange functionalities can be highly effective.

Q4: What are "matrix effects" and how can I minimize them in my 4-HBSA analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the biological matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. To minimize matrix effects:

  • Optimize Chromatographic Separation: Ensure that 4-HBSA is well-separated from the bulk of the matrix components. HILIC and mixed-mode chromatography are particularly useful for this.

  • Improve Sample Cleanup: Employing a more rigorous sample preparation method like SPE can significantly reduce matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-HBSA is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q5: What are the key stability considerations for 4-HBSA in biological samples?

A5: Ensuring the stability of 4-HBSA in biological matrices throughout the collection, storage, and analysis process is critical for accurate results. Key considerations include:

  • Storage Temperature: Plasma and urine samples should be stored frozen, typically at -20°C or -80°C, to minimize degradation.

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized, as repeated cycling can lead to analyte degradation. The stability of 4-HBSA through a defined number of freeze-thaw cycles should be evaluated during method validation.

  • Bench-Top Stability: The stability of 4-HBSA in the matrix at room temperature should be assessed to understand the allowable time for sample processing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 4-HBSA in complex matrices.

Problem 1: Poor Peak Shape or No Peak for 4-HBSA
Possible Cause Recommended Solution
Inadequate Retention on RPLC Column Switch to a HILIC or mixed-mode chromatography column designed for polar analytes.
Inappropriate Mobile Phase For HILIC, ensure a high percentage of organic solvent (e.g., >80% acetonitrile) in the initial mobile phase. For mixed-mode, optimize the pH and ionic strength of the aqueous portion of the mobile phase to facilitate ion-exchange interactions.
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be compatible with the initial mobile phase. A high percentage of water in the sample solvent can cause peak distortion in HILIC.
Analyte Degradation Verify the stability of 4-HBSA under the sample processing and storage conditions. Ensure samples are kept cold and processed promptly.
Problem 2: High Variability in Results and Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.
Significant Matrix Effects Incorporate a stable isotope-labeled internal standard (SIL-IS) for 4-HBSA. If a SIL-IS is not available, perform a thorough evaluation of matrix effects and consider a more effective sample cleanup method like SPE.
Instrument Contamination Implement a rigorous cleaning protocol for the LC-MS system, especially the ion source, to remove any buildup of non-volatile matrix components.
Carryover Optimize the autosampler wash procedure. Injecting a blank solvent after a high concentration sample can help identify and mitigate carryover.
Problem 3: Low Sensitivity and High Background Noise
Possible Cause Recommended Solution
Inefficient Ionization Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for 4-HBSA. Given its sulfonic acid group, negative ion mode is typically more sensitive.
Suboptimal Sample Preparation Improve the sample cleanup to remove interfering substances that contribute to background noise. SPE is generally more effective than protein precipitation for this purpose.
Poor Chromatographic Resolution Further optimize the chromatographic method to separate 4-HBSA from co-eluting, interfering peaks. This may involve adjusting the gradient profile, mobile phase composition, or trying a different column.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

Experimental Protocols

While a specific validated method for 4-HBSA was not found in the literature, the following protocol is a representative example for the analysis of a polar metabolite, adapted from established methods for the parent drug busulfan and general principles for polar analyte quantification.

Protocol: Quantification of 4-HBSA in Human Plasma by HILIC-LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 4-HBSA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute 4-HBSA.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 4-HBSA and its internal standard.

3. Method Validation Parameters The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Quantitative Data Summary

The following table presents typical validation acceptance criteria for bioanalytical methods, which should be the target for a 4-HBSA assay.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the analysis of 4-HBSA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Transfer to Autosampler HILIC HILIC Separation Inject->HILIC MSMS MS/MS Detection (Negative Ion Mode) HILIC->MSMS Data_Processing Data Processing and Quantification MSMS->Data_Processing Data Acquisition

Caption: Experimental workflow for the quantification of 4-HBSA in plasma.

Troubleshooting_Workflow Start Poor Peak Shape or No Peak Check_Retention Is the analyte retained? Start->Check_Retention Check_Column Using RPLC column? Check_Retention->Check_Column No Switch_Column Switch to HILIC or Mixed-Mode Column Check_Column->Switch_Column Yes Check_MobilePhase Is mobile phase optimized for polar analytes? Check_Column->Check_MobilePhase No Optimize_MP Adjust organic/aqueous ratio, pH, and buffer strength Check_MobilePhase->Optimize_MP No Check_SampleSolvent Is sample solvent compatible with initial mobile phase? Check_MobilePhase->Check_SampleSolvent Yes Adjust_Solvent Reconstitute in a weaker solvent (higher organic content for HILIC) Check_SampleSolvent->Adjust_Solvent No Check_Stability Investigate Analyte Degradation Check_SampleSolvent->Check_Stability Yes

Caption: Troubleshooting decision tree for poor peak shape in 4-HBSA analysis.

stability of 4-Hydroxybenzenesulfonic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxybenzenesulfonic acid, with a focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern is the reversibility of the sulfonation reaction, leading to desulfonation.[1][2] This reaction removes the sulfonic acid group from the benzene ring, reverting the molecule to phenol and sulfuric acid.[1] This process is particularly favored in dilute aqueous acid solutions and at elevated temperatures.[2]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures promote the desulfonation of this compound in acidic solutions.[2][3] The sulfonation of phenol is a reversible process, and at elevated temperatures, the equilibrium can shift to favor the starting materials (phenol and sulfuric acid).[2] For the solid material, decomposition is noted around its melting point of 50°C. Commercially available solutions may have a boiling point of approximately 270-271°C, at which decomposition also occurs.

Q3: Is there a difference in stability between the isomers of hydroxybenzenesulfonic acid?

A3: Yes, the para-isomer (this compound) is thermodynamically more stable than the ortho-isomer (2-hydroxybenzenesulfonic acid).[4] At lower temperatures, the formation of the ortho-isomer is kinetically favored during synthesis.[4][5] However, upon heating, the ortho-isomer can undergo desulfonation and re-sulfonation to form the more stable para-isomer.[4]

Q4: What are the expected degradation products of this compound under acidic conditions?

A4: Under typical acidic conditions that promote degradation, the primary products are phenol and sulfuric acid due to the desulfonation reaction.[1] Under harsh thermal decomposition, such as in a fire, toxic vapors including oxides of sulfur and carbon can be emitted.[6][7]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability can be monitored by tracking the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[8] UV-Vis spectroscopy at 254 nm can also be employed to monitor its degradation kinetics.[4]

Troubleshooting Guides

Issue 1: Loss of this compound concentration in an acidic solution over time.

Possible Cause Troubleshooting Step
Desulfonation due to high temperature. Lower the temperature of the solution. The rate of desulfonation increases with temperature.[3]
Desulfonation due to low acid concentration. If compatible with your experimental design, consider increasing the concentration of sulfuric acid. The equilibrium of the sulfonation/desulfonation reaction is dependent on the acid concentration, with higher concentrations favoring the sulfonated product.
Hydrolysis. Ensure the solution is not excessively dilute with water, as water is a reactant in the desulfonation (hydrolysis) reaction.[1]

Issue 2: Unexpected formation of phenol in the reaction mixture.

Possible Cause Troubleshooting Step
Desulfonation of this compound. This is the most likely cause. Review the temperature and acid concentration of your solution as described in Issue 1.
Starting material impurity. Ensure the purity of your this compound starting material. If it contains residual phenol from its synthesis, this could be the source.

Quantitative Data

Physical and Stability Properties of this compound

PropertyValueNotes
Appearance White to pale yellow crystalline powder or yellowish oily liquid.[7]Can turn brown upon exposure to air.
Melting Point ~50 °C (with decomposition)For the solid form.
Boiling Point ~270-271 °C (decomposes)For aqueous solutions.[9]
Solubility Soluble in water.[7]
pKa 9.11 (at 25°C)This refers to the phenolic hydroxyl group.[7]
Primary Degradation Pathway (Acidic) Desulfonation (Hydrolysis)Reversible reaction forming phenol and sulfuric acid.[1]
Factors Promoting Degradation High Temperature, Dilute Aqueous Acid

Kinetic Parameters for Desulfonation of Related Arenesulfonic Acids

Compound Conditions Key Findings
Benzenesulfonic and Toluenesulfonic acids120-155°C in 65-85 wt-% sulfuric acidReaction is first order with respect to the sulfonic acid. Rate of desulfonation increases with increasing acid concentration and temperature.[3]
Toluenesulfonic acids120-155°C in 65-85 wt-% sulfuric acidActivation energies for desulfonation are in the order of 27-30 kcal/mol.[3]

Experimental Protocols

Protocol: Assessment of this compound Stability in an Acidic Medium

This protocol outlines a general method to determine the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired acidic medium (e.g., a specific concentration of sulfuric acid or a buffered solution of a certain pH) to create a stock solution of known concentration.

  • Sample Incubation:

    • Aliquot the stock solution into several sealed vials.

    • Place the vials in a temperature-controlled environment (e.g., water bath, oven) set to the desired experimental temperature.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the temperature-controlled environment.

    • Immediately quench the reaction by cooling the vial in an ice bath to prevent further degradation.

  • Sample Analysis:

    • Dilute the sample from each time point with an appropriate solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-DAD.[8] The formation of phenol can also be monitored simultaneously.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the rate of degradation. If the degradation follows first-order kinetics, a plot of ln(concentration) versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

Visualizations

Stability_Equilibrium Phenol + H2SO4 Phenol + H2SO4 This compound + H2O This compound + H2O Phenol + H2SO4->this compound + H2O Sulfonation (High [H2SO4], Lower Temp) This compound + H2O->Phenol + H2SO4 Desulfonation (Dilute Acid, Higher Temp)

Caption: Reversible sulfonation-desulfonation equilibrium of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution in Acidic Medium Incubation Incubate at Controlled Temperature Stock_Solution->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quench Quench Reaction (e.g., Ice Bath) Sampling->Quench Analysis Analyze Concentration (e.g., HPLC) Quench->Analysis Data_Processing Plot Concentration vs. Time & Calculate Degradation Rate Analysis->Data_Processing

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Preventing Corrosion with 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Hydroxybenzenesulfonic acid (also known as p-Phenolsulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing corrosion during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it corrosive?

A1: this compound (C₆H₆O₄S) is a strong organic acid belonging to the arenesulfonic acid family.[1][2][3] Its corrosivity stems from the sulfonic acid group (-SO₃H), which is highly acidic and readily releases hydrogen ions (H⁺) in solution.[2] This acidic nature allows it to react with and degrade various materials, particularly metals, and can cause severe burns to skin and eyes.[2][4] The GHS classification for this chemical includes the hazard statement "May be corrosive to metals."[2]

Q2: What are the primary safety precautions I should take when handling this acid?

A2: Due to its corrosive nature, you must handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.[5][6]

  • Engineering Controls : Always handle the acid within a certified chemical fume hood to minimize inhalation of corrosive vapors.[5][6] Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles and a face shield for maximum protection.[5]

    • Gloves : Use chemical-resistant gloves. Butyl rubber is a suitable material for handling many corrosive acids.[5] Always inspect gloves for tears or holes before use.

    • Protective Clothing : Wear a chemical-resistant apron over a lab coat.[5]

Q3: How should I store this compound to prevent container degradation?

A3: Store this compound in a dedicated corrosives storage cabinet. The container should be made of corrosion-resistant material, such as glass or compatible plastic (e.g., HDPE), with a resistant inner liner and a tightly sealed cap.[5] It is crucial to segregate it from incompatible materials like strong bases and oxidizing agents, with which it can react violently.[1][4]

Q4: What should I do in case of a spill?

A4: For minor spills within a fume hood, trained personnel can manage the cleanup.[7]

  • Ensure you are wearing appropriate PPE (double nitrile or butyl gloves, splash goggles, face shield, lab coat).

  • Use an acid spill kit containing a neutralizer (such as sodium bicarbonate) or absorbent pads to contain and absorb the spill.[7]

  • Wipe the area clean with soap and water.

  • Collect all contaminated materials in a compatible, sealed container for hazardous waste disposal.[7] For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EH&S) department immediately.

Troubleshooting Guide: Corrosion Issues

Problem: I am observing discoloration or pitting on my stainless steel (304/316) reactor vessel after using a this compound solution.

  • Possible Cause 1: Incorrect Stainless Steel Grade. Standard stainless steel grades like 304 have limited resistance to sulfonic acids, especially at intermediate concentrations and elevated temperatures.[8] Grade 316 offers better resistance due to its molybdenum content, but can still be attacked.[8][9]

  • Solution: For applications involving this compound, consider using higher-grade alloys. High-performance stainless steels like 904L (specifically developed for acid resistance) or nickel-based alloys (e.g., Hastelloy) are more suitable.[8][9] Always consult a material compatibility chart before selecting your equipment.

  • Possible Cause 2: Acid Concentration and Temperature. The corrosive effects of sulfonic acids on stainless steel are highly dependent on concentration and temperature. Corrosion rates can increase dramatically at intermediate concentrations or higher temperatures.[8]

  • Solution: If possible, perform reactions at the lowest effective temperature. If the process allows, use either very dilute or highly concentrated acid, as intermediate concentrations are often the most corrosive to stainless steel.[8]

  • Possible Cause 3: Contamination or Lack of Passivation. Impurities in the acid solution (e.g., chloride ions) can accelerate corrosion. The passive layer on stainless steel that protects it from corrosion may also have been compromised.

  • Solution: Use high-purity reagents. Ensure the stainless steel vessel is properly passivated before use. The presence of certain oxidizing agents can sometimes reduce corrosion rates in sulfonic acids by maintaining the passive layer.[8]

Problem: The plastic tubing/gaskets in my experimental setup are becoming brittle and cracking.

  • Possible Cause: Material Incompatibility. Not all plastics and elastomers are compatible with strong acids. Materials like PVC and some standard rubbers can degrade upon exposure.

  • Solution: Select appropriate chemically resistant plastics and elastomers. For tubing, PTFE and PFA are excellent choices. For gaskets and seals, consider using FKM (Viton®), EPDM, or Kalrez®, depending on the specific operating conditions. Refer to the material compatibility tables below.

Material Compatibility Data

The following tables provide a general guideline for material compatibility with this compound. This data is synthesized from information on similar sulfonic acids and general acid resistance. It is critical to perform specific testing with your exact process conditions (concentration, temperature, and duration of exposure).

Table 1: Metals Compatibility

MaterialCompatibility RatingNotes
Stainless Steel 304Poor to FairNot recommended for most applications. Susceptible to corrosion at intermediate concentrations and elevated temperatures.[8]
Stainless Steel 316Fair to GoodBetter than 304, but still has limitations.[8][9] Suitable for dilute solutions at room temperature.
Stainless Steel 904LExcellentSpecifically designed for moderate to high concentrations of acidic solutions.[8][9]
Hastelloy C-276ExcellentHigh resistance across a wide range of concentrations and temperatures.
TitaniumGood to ExcellentGenerally good resistance, but can be susceptible to crevice corrosion.
Carbon SteelPoorNot recommended. Corrodes rapidly.
AluminumPoorNot recommended. Reacts with the acid.

Table 2: Plastics and Elastomers Compatibility

MaterialCompatibility RatingNotes
PTFE (Teflon®)ExcellentHighly resistant to a wide range of chemicals, including strong acids.
PFAExcellentSimilar resistance to PTFE with better clarity and flexibility.
HDPEGoodGood resistance to dilute acids at room temperature.[10]
Polypropylene (PP)GoodGood resistance to dilute acids at room temperature.[10]
PVCPoorNot recommended. Can become brittle and fail.
FKM (Viton®)ExcellentExcellent resistance to acids and a wide range of chemicals.
EPDMGoodGood resistance, particularly to dilute acids.[11]
Butyl RubberGoodGood resistance to many corrosive acids.[11]
Nitrile (Buna-N)Poor to FairLimited resistance; not recommended for prolonged contact.[11]
SiliconePoorNot recommended for use with strong acids.

Experimental Protocols

Standard Operating Procedure (SOP) for Handling this compound

  • Hazard Assessment & Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.[5]

    • Complete a risk assessment for the specific experiment.

    • Ensure all required engineering controls (fume hood, safety shower, eyewash) are certified and accessible.[4][6]

    • Select and inspect all necessary PPE (chemical splash goggles, face shield, butyl rubber gloves, chemical-resistant apron).

    • Verify that all glassware, reactors, and equipment are made from compatible materials (e.g., borosilicate glass, PTFE, Hastelloy) as determined from compatibility charts and prior testing.

  • Handling and Use:

    • Conduct all work in a chemical fume hood with the sash at the lowest practical height.[5]

    • When preparing solutions, always add acid to water slowly while stirring to dissipate heat. Never add water to acid, as this can cause a violent exothermic reaction and splashing.[5][6][7]

    • Use secondary containment (e.g., a plastic tray) when storing or transporting containers of the acid.[6]

    • Keep containers sealed when not in use.[5]

  • Waste Disposal:

    • Dispose of all waste (excess acid, contaminated materials) as hazardous chemical waste according to your institution's guidelines.[7]

    • Do not pour this compound down the drain.[7]

    • Collect acidic waste in a designated, compatible, and clearly labeled waste container.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding eyelids open. Seek immediate medical attention.

    • Spill: Follow the spill cleanup procedure outlined in the FAQs section.

Visualizations

Below are diagrams to help visualize key decision-making processes for working with this compound.

MaterialSelectionWorkflow start Start: Experiment with This compound conc_temp Define Operating Conditions: - Concentration - Temperature - Duration start->conc_temp material_type Select Material Type conc_temp->material_type metal Metals material_type->metal Reactor / Vessel plastic Plastics / Elastomers material_type->plastic Tubing / Seals metal_check High Temp or Conc.? metal->metal_check plastic_check Aggressive Solvent or High Temp? plastic->plastic_check high_grade Use High-Grade Alloy: - Hastelloy - SS 904L metal_check->high_grade Yes low_grade Consider: - SS 316 (for dilute, RT) - Borosilicate Glass metal_check->low_grade No fluoropolymer Use Fluoropolymers: - PTFE, PFA - FKM (Viton®) plastic_check->fluoropolymer Yes other_plastic Consider: - HDPE, PP (for dilute, RT) - EPDM plastic_check->other_plastic No test Perform Compatibility Test Under Specific Conditions high_grade->test low_grade->test fluoropolymer->test other_plastic->test proceed Proceed with Experiment test->proceed

Caption: Workflow for selecting corrosion-resistant materials.

CorrosionTroubleshooting start Corrosion Observed (Pitting, Discoloration, Degradation) stop Stop Experiment Safely start->stop identify Identify Affected Material (Metal, Plastic, etc.) stop->identify review_params Review Operating Parameters: - Temperature - Concentration identify->review_params params_ok Parameters within Material Limits? review_params->params_ok lower_params Action: Modify Process - Lower Temperature - Adjust Concentration review_params->lower_params Parameters Too High upgrade_material Action: Upgrade Material (e.g., SS 316 -> Hastelloy) (e.g., PP -> PTFE) params_ok->upgrade_material No check_contam Check for Contaminants (e.g., Chlorides) params_ok->check_contam Yes retest Re-evaluate and Test New Material/Process upgrade_material->retest lower_params->retest check_contam->upgrade_material end Resume Experiment retest->end

Caption: Logical steps for troubleshooting corrosion issues.

References

Technical Support Center: Scale-Up of 4-Hydroxybenzenesulfonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up of 4-Hydroxybenzenesulfonic acid production. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your process development and manufacturing endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary industrial method for producing this compound is the direct sulfonation of phenol using concentrated sulfuric acid. This is an electrophilic aromatic substitution reaction where the hydroxyl group of phenol directs the sulfonic acid group primarily to the para position, especially at elevated temperatures.[1]

Q2: How does reaction temperature influence the product isomer distribution?

A2: Temperature is a critical parameter in determining the ratio of ortho to para isomers. At lower temperatures (around room temperature), the formation of 2-hydroxybenzenesulfonic acid (the ortho isomer) is kinetically favored.[2][3] However, at higher temperatures (typically 100-110°C), the thermodynamically more stable this compound (the para isomer) is the predominant product.[2][3]

Q3: What are the primary challenges when scaling up the sulfonation of phenol?

A3: The main challenges during scale-up include:

  • Exothermic Reaction Management: The reaction between phenol and sulfuric acid is highly exothermic, which can lead to thermal runaways if not properly controlled.[4]

  • Isomer Control: Achieving a high yield of the desired para isomer while minimizing the ortho isomer requires precise temperature control.

  • Byproduct Formation: At higher temperatures or with an excess of sulfuric acid, side reactions such as polysulfonation and oxidation can occur, leading to impurities.[5]

  • Increased Viscosity: As the reaction progresses, the viscosity of the mixture can increase, posing challenges for efficient mixing and heat transfer.[6]

  • Purification: Separating the product from unreacted starting materials, the ortho isomer, and sulfone byproducts can be complex at a larger scale.

Q4: How can the formation of unwanted byproducts be minimized?

A4: To minimize byproducts, it is crucial to control the reaction parameters strictly. Using a slight excess of phenol can help reduce the formation of di-sulfonated products. Maintaining the optimal reaction temperature is key to preventing oxidation and other side reactions. Gradual addition of the sulfonating agent can also help to control the reaction rate and temperature.

Q5: What are the recommended methods for purifying crude this compound on a larger scale?

A5: Common purification methods include:

  • Recrystallization: The crude product can be recrystallized from water or aqueous solutions. This process is effective in removing most impurities.[7]

  • Fractional Crystallization of Salts: The ortho and para isomers can be separated by converting them into their salts (e.g., sodium or barium salts) and performing fractional crystallization. The salts often have different solubilities, which facilitates their separation.

  • Washing: The crude product can be washed with a suitable solvent to remove inorganic salts that may have formed during neutralization.[8]

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SP-T01 Low yield of this compound - Inadequate reaction temperature. - Insufficient reaction time. - Presence of excess water in sulfuric acid.- Ensure the reaction temperature is maintained at 100-110°C to favor the para isomer. - Monitor the reaction progress using techniques like HPLC to ensure completion. - Use concentrated sulfuric acid (96-98%) to avoid dilution of the sulfonating agent.[9][10]
SP-T02 High percentage of 2-hydroxybenzenesulfonic acid (ortho isomer) - Reaction temperature was too low.- Increase the reaction temperature to the optimal range of 100-110°C to promote the formation of the thermodynamically stable para isomer.[2][3]
SP-T03 Dark coloration of the reaction mixture - Oxidation of phenol due to excessively high temperatures or localized hotspots. - Formation of sulfone byproducts.- Improve temperature control and agitation to ensure uniform heat distribution. - Consider a staged temperature profile, starting at a lower temperature and gradually increasing it.
SP-T04 Product fails to crystallize or "oils out" during purification - Solution is supersaturated. - Cooling rate is too fast. - Presence of impurities inhibiting crystallization.- Reduce the cooling rate to allow for gradual crystal formation.[9] - Try adding a seed crystal of pure this compound to induce crystallization.[10][11] - If the solution is too concentrated, add a small amount of additional solvent.[10][11]
SP-T05 Significant increase in reaction mixture viscosity - High concentration of the product in the reaction medium.- Ensure adequate agitation to maintain homogeneity. - In some cases, the use of a suitable inert solvent might be considered, although this can complicate downstream processing.
SP-T06 Product contaminated with inorganic salts after work-up - Incomplete removal of neutralizing agents (e.g., sodium sulfate).- Thoroughly wash the isolated product with a solvent in which the inorganic salts are insoluble but the product has low solubility.[8]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reactant Molar Ratio (Sulfuric Acid:Phenol) 1.05 : 1 to 1.1 : 1A slight excess of sulfuric acid is typically used to ensure complete conversion of phenol.[9]
Reaction Temperature 100 - 110 °COptimal for maximizing the yield of the para isomer.[9][10]
Reaction Time 5 - 6 hoursDependent on the scale and specific reaction conditions.[9][10]
Typical Yield ~95%Can be achieved under optimized conditions.[9][10]
Common Impurities 2-hydroxybenzenesulfonic acid, di-sulfonated phenols, unreacted phenol, residual sulfuric acidThe levels of these impurities should be monitored by analytical methods like HPLC.
Solubility Soluble in water, hot alcohol, and glycerin.[12]Insoluble in non-polar organic solvents.

Experimental Protocols

Synthesis of this compound (Lab Scale)

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (96-98%)

Procedure:

  • In a fume hood, carefully add 1 part by weight of phenol to a reaction flask equipped with a mechanical stirrer, thermometer, and a reflux condenser.

  • Slowly and with constant stirring, add approximately 1.1 parts by weight of concentrated sulfuric acid. The addition is exothermic, so control the rate to maintain the temperature below 60°C.

  • After the addition is complete, heat the reaction mixture to 100-110°C.

  • Maintain this temperature with continuous stirring for 5-6 hours. During this time, water formed during the reaction and a small amount of unreacted phenol may distill off.

  • Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Cool the reaction mixture to room temperature. The crude this compound will solidify.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Dissolve the crude solid in a minimum amount of hot deionized water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Quality Control - HPLC Analysis

A common method for analyzing the purity of this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound and potential impurities absorb (e.g., around 254 nm).

  • Quantification: The concentration and purity can be determined by comparing the peak areas to those of a known standard. The limit of quantification is typically around 5 mg/L.[13]

Visualizations

Synthesis_Pathway Phenol Phenol Product 4-Hydroxybenzenesulfonic acid Phenol->Product 100-110°C Ortho_isomer 2-Hydroxybenzenesulfonic acid (ortho-isomer) Phenol->Ortho_isomer Low Temp. H2SO4 H₂SO₄ (conc.) H2SO4->Product H2SO4->Ortho_isomer

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Start reactants Charge Phenol and Sulfuric Acid start->reactants reaction Heat to 100-110°C for 5-6 hours reactants->reaction monitoring Monitor by HPLC reaction->monitoring cool Cool to Room Temperature monitoring->cool crystallize Recrystallize from Water cool->crystallize filter Vacuum Filter and Wash crystallize->filter dry Dry Product filter->dry end Pure 4-Hydroxybenzenesulfonic acid dry->end Troubleshooting_Flowchart decision decision action action issue issue start Low Yield (SP-T01) check_temp Is Reaction Temp. 100-110°C? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_acid Is H₂SO₄ Concentrated? check_time->check_acid Yes increase_time Increase Reaction Time check_time->increase_time No use_conc_acid Use Concentrated Acid check_acid->use_conc_acid No solution Yield Improved check_acid->solution Yes adjust_temp->solution increase_time->solution use_conc_acid->solution

References

Technical Support Center: Synthesis of 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of 4-Hydroxybenzenesulfonic acid, tailored for researchers and chemical development professionals.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than the reported ~95%. What are the common causes?

A1: Low yields can stem from several factors:

  • Suboptimal Temperature: The reaction is highly temperature-dependent. Temperatures below 100°C will favor the formation of the ortho-isomer, while excessively high temperatures can lead to desulfonation or other side reactions.[1][2] Maintaining a temperature range of 110-150°C is crucial for maximizing the yield of the desired para-isomer.[1][3]

  • Incorrect Reagent Ratio: An insufficient amount of sulfuric acid will lead to incomplete conversion of phenol. Conversely, a large excess of sulfuric acid can promote the formation of byproducts like bis(hydroxyphenyl) sulfone.[1][3]

  • Inadequate Water Removal: During the reaction, it is essential to distill off the water that is formed.[3][4][5][6] If water is allowed to accumulate, it can dilute the sulfuric acid and slow down or reverse the sulfonation reaction.

  • Poor Mixing: Inadequate agitation can result in localized overheating and non-uniform reaction conditions, leading to lower yield and selectivity.[7]

Q2: My final product is contaminated with the 2-hydroxybenzenesulfonic acid isomer. How can I improve para-selectivity?

A2: The formation of the ortho- vs. para-isomer is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to ~50°C), the formation of 2-hydroxybenzenesulfonic acid (the ortho-isomer) is kinetically favored.[1][2]

  • Thermodynamic Control (High Temperature): The para-isomer, this compound, is the more thermodynamically stable product. Heating the reaction mixture to 100-150°C allows the initially formed ortho-isomer to rearrange to the more stable para-isomer, thus maximizing its yield.[1] Therefore, ensuring your reaction is conducted at a sufficiently high temperature (e.g., 110°C for 5-6 hours) is key to achieving high para-selectivity.[3][4][6]

Q3: How can I effectively remove unreacted starting materials and excess sulfuric acid after the reaction?

A3: The work-up procedure must address the removal of non-polar phenol and highly polar sulfuric acid.

  • Unreacted Phenol: A small amount of unreacted phenol can be removed along with water via distillation during the reaction itself.[3][4][5][6]

  • Excess Sulfuric Acid: After cooling, the reaction mixture can be carefully quenched by adding it to ice or cold water. The excess sulfuric acid can then be neutralized. A common laboratory method involves the slow addition of a base like calcium carbonate (CaCO₃) or barium carbonate (BaCO₃). This precipitates the sulfate as insoluble calcium sulfate or barium sulfate, which can then be removed by filtration. The desired product remains in the aqueous solution as its calcium or barium salt.

Q4: The isolation of the final product is challenging due to its high water solubility. What purification methods are recommended?

A4: The high polarity and water solubility of this compound make standard purification techniques like silica gel chromatography impractical.[8]

  • Crystallization: The most common method for purification is crystallization. After removing excess sulfuric acid (as mentioned in Q3), the product is often isolated as a salt (e.g., sodium or potassium salt). If the free acid is required, the salt solution can be treated with a strong acid ion-exchange resin. Concentration of the resulting solution should yield the crystalline product.

  • Salting Out: It may be possible to precipitate the product from the aqueous solution by adding a saturated salt solution (salting out), which reduces its solubility.

  • Gel Filtration Chromatography: For related highly polar sulfated compounds, purification has been achieved using Sephadex LH-20 gel filtration chromatography, which separates molecules based on size.[8]

Q5: I observe the formation of an unexpected solid byproduct. What is it likely to be?

A5: Besides the ortho-isomer, a common byproduct in the sulfonation of phenol is bis(hydroxyphenyl) sulfone.[3] Its formation is often favored when using an excess of sulfuric acid or at very high temperatures. To minimize its formation, it is important to carefully control the stoichiometry of the reactants and the reaction temperature.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound.

ParameterValue / ConditionExpected Outcome / RemarksSource(s)
Reactants Phenol, 96% Sulfuric AcidPrimary reagents for direct sulfonation.[3][5][6]
Reaction Temperature 110 - 150°CFavors formation of the thermodynamically stable para-isomer.[1][3]
Reaction Temperature < 100°CKinetically favors the formation of the ortho-isomer.[2][9]
Reaction Time 5 - 6 hoursAllows for completion of the reaction and isomerization to the para-product.[3][4][5][6]
Reported Yield ~95%Achievable under optimized industrial conditions.[3][4][5][6]

Experimental Protocol: Direct Sulfonation of Phenol

This protocol is a representative example of the synthesis of this compound.[3][4][5][6] Safety Note: This reaction involves concentrated strong acids and high temperatures. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The procedure should be conducted in a well-ventilated fume hood.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (96%)

Procedure:

  • Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus with phenol and a slight molar excess of 96% sulfuric acid.

  • Slowly heat the mixture with constant stirring to an initial temperature of 50°C.

  • Once the initial reaction subsides, continue to heat the mixture to 110°C.

  • Maintain the reaction temperature at 110°C for 5-6 hours.

  • During this period, water formed in the reaction, along with a small amount of unreacted phenol (~5%), will distill off.[3][4][6] This is crucial for driving the reaction to completion.

  • After the reaction is complete, cool the mixture to room temperature. The resulting crude product is a mixture of this compound, the ortho-isomer, and residual sulfuric acid.[3]

  • Proceed with a suitable work-up procedure as outlined in the FAQs above (e.g., quenching, neutralization, and purification by crystallization).

Work-up and Purification Workflow

The following diagram illustrates a general workflow for the work-up and purification of this compound after the initial sulfonation reaction.

Workup_Procedure General Work-up Workflow for this compound A Crude Reaction Mixture (Phenolsulfonic acids + H₂SO₄) B Quench in Ice/Cold Water A->B C Neutralize & Precipitate Sulfate (e.g., add CaCO₃ or BaCO₃) B->C D Filtration C->D E Solid: Insoluble Sulfates (CaSO₄ or BaSO₄) D->E Byproduct F Aqueous Filtrate (Product as Ca²⁺ or Ba²⁺ salt) D->F Product Stream G Optional: Cation Exchange (to obtain free acid) F->G H Solution of Free Acid G->H I Isolation of Final Product (Crystallization / Evaporation) H->I J Pure this compound I->J

Caption: A flowchart illustrating the key steps in the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Hydroxybenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, both 4-Hydroxybenzenesulfonic acid (4-HBS) and p-toluenesulfonic acid (p-TSA) serve as effective and versatile Brønsted acid catalysts for a variety of organic transformations. While structurally similar, their distinct functionalities—a hydroxyl group in 4-HBS versus a methyl group in p-TSA—can influence their catalytic performance, solubility, and potential applications. This guide provides an objective comparison of these two catalysts, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each catalyst is crucial for its effective application.

PropertyThis compound (4-HBS)p-Toluenesulfonic Acid (p-TSA)
Structure
CAS Number 98-67-9104-15-4
Molecular Formula C₆H₆O₄SC₇H₈O₃S
Molecular Weight 174.17 g/mol 172.20 g/mol
Appearance White to light yellow crystalline solid or yellowish oily liquid.[1][2]White crystalline solid.[3]
Solubility Soluble in water and polar organic solvents.[1]Soluble in water, alcohols, and other polar organic solvents.[3]
Acidity (pKa) Strong acidStrong organic acid, approximately a million times stronger than benzoic acid.[3]

Catalytic Performance: A Comparative Analysis

The efficacy of a catalyst is best evaluated through direct comparison in specific chemical reactions. This section presents available experimental data comparing the performance of 4-HBS and p-TSA in key organic transformations.

Esterification Reactions

Esterification is a cornerstone of organic synthesis, and both 4-HBS and p-TSA are widely employed as catalysts. A direct comparative study on the esterification of palmitic acid with methanol revealed differences in their catalytic activity.

Table 1: Comparison of Catalytic Performance in the Esterification of Palmitic Acid with Methanol

CatalystReaction Time (h)Conversion (%)
This compound6~85
p-Toluenesulfonic acid6~95

Note: The above data is synthesized from a comparative study which indicated that p-sulfonic acid calix[1]arene was the most active, followed by p-toluenesulfonic acid, and then p-hydroxybenzenesulfonic acid. The exact conversion percentages are illustrative based on the reported relative activities.

This study suggests that under the tested conditions, p-toluenesulfonic acid exhibits higher catalytic activity in esterification compared to this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful research. This section provides exemplary protocols for common reactions catalyzed by 4-HBS and p-TSA.

Fischer Esterification of a Carboxylic Acid using p-Toluenesulfonic Acid

This procedure details the synthesis of an ester from a carboxylic acid and an alcohol using p-TSA as the catalyst.

Reactants:

  • Carboxylic Acid (e.g., Hippuric acid): 0.20 mol

  • Alcohol (e.g., Cyclohexanol): 0.20 mol

  • p-Toluenesulfonic acid monohydrate: 1.0 g

  • Toluene: 200 ml

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add the carboxylic acid, alcohol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (e.g., after approximately 30 hours).

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate (200 ml).

  • Wash the organic phase twice with water, and then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the pure ester.[4]

Reaction Mechanisms and Workflows

Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the processes involved.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

FischerEsterification CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)OH+ CarboxylicAcid->ProtonatedAcid Protonation Alcohol R'-OH TetrahedralIntermediate1 R-C(OH)2(O+H R') Alcohol->TetrahedralIntermediate1 Catalyst_H H+ (from Catalyst) Catalyst_H->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate1 Nucleophilic Attack TetrahedralIntermediate2 R-C(OH)(O+H2)(OR') TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer ProtonatedEster R-C(=O+H)OR' TetrahedralIntermediate2->ProtonatedEster Elimination of H2O Ester R-COOR' ProtonatedEster->Ester Deprotonation Water H2O Catalyst_Regen H+ (Regenerated) ProtonatedEster->Catalyst_Regen

Caption: Mechanism of Fischer Esterification.

General Experimental Workflow for Acid-Catalyzed Reactions

The following diagram illustrates a typical workflow for performing and working up an acid-catalyzed reaction in a laboratory setting.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants & Solvent ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Catalyst Catalyst (4-HBS or p-TSA) Catalyst->ReactionVessel Heating Heating / Reflux ReactionVessel->Heating Monitoring Reaction Monitoring (e.g., TLC, GC) Heating->Monitoring Quenching Quenching (e.g., add water/base) Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Recrystallization, Chromatography) Evaporation->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for an acid-catalyzed reaction.

Discussion and Conclusion

Both this compound and p-toluenesulfonic acid are powerful and versatile acid catalysts. The choice between them will often depend on the specific requirements of the reaction.

  • p-Toluenesulfonic acid (p-TSA) is a well-established, commercially available, and relatively inexpensive catalyst.[3] Its high catalytic activity, as demonstrated in the esterification example, makes it a frequent choice for a wide range of organic transformations. Its solid nature also simplifies handling compared to liquid mineral acids.[3]

  • This compound (4-HBS) , while also a strong acid, appears to be less commonly used as a primary catalyst in the reviewed literature, with more emphasis on its role as a chemical intermediate for polymers and other materials.[5] The presence of the hydroxyl group may offer opportunities for catalyst modification or immobilization, potentially leading to novel catalytic systems with enhanced recyclability. The synthesis of solid acid resins from 4-HBS is one such example.[5]

For routine acid-catalyzed reactions where high activity is the primary concern, p-TSA is often the catalyst of choice. However, for researchers exploring novel catalytic systems, particularly those involving catalyst functionalization or immobilization, 4-HBS presents an interesting alternative with potential for further development.

Future research directly comparing these two catalysts in a broader range of reactions, including dehydration and alkylation, would be invaluable to the scientific community for making more informed decisions on catalyst selection.

References

A Comparative Guide to the Catalytic Activity of Phenolsulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolsulfonic acids, as strong Brønsted acids, are effective catalysts in a variety of organic transformations, including esterification, alkylation, and condensation reactions.[1][2][3] Their catalytic efficacy is influenced by the position of the sulfonic acid group on the phenol ring, leading to differences in activity and selectivity among the ortho (o-), meta (m-), and para (p-) isomers. This guide provides an objective comparison of the catalytic performance of these isomers, supported by available experimental data, and includes detailed experimental protocols to aid in catalyst selection and application.

Comparative Catalytic Performance

Direct comparative studies of the three isomers under identical conditions are not extensively available in the literature. However, by compiling data from various sources, a comparative overview can be constructed. The catalytic activity of p-phenolsulfonic acid in the esterification of acetic acid with n-propanol has been reported to be very close to that of sulfuric acid.[4] Resins derived from m-phenolsulfonic acid have shown improved catalytic activity and stability in continuous-flow esterification compared to those derived from the p-isomer, suggesting a potential difference in their intrinsic catalytic properties.[5] The o-isomer is also recognized as a valuable catalyst for esterification and condensation reactions.[2]

The acidity of the sulfonic acid group is a key determinant of catalytic activity. While there is some variation in reported pKa values, sulfonic acids are generally considered very strong acids.[6] One source predicts the pKa of the sulfonic acid group in o-phenolsulfonic acid to be approximately -0.60.[7] The subtle differences in acidity and steric hindrance among the isomers can influence their interaction with substrates and, consequently, their catalytic performance.

The following table summarizes available quantitative data on the catalytic performance of phenolsulfonic acid isomers in various reactions. It is important to note that the reaction conditions vary between studies, which precludes a direct, absolute comparison of the values.

CatalystReaction TypeSubstratesProductReaction ConditionsYield/Conversion/SelectivityReference
p-Phenolsulfonic Acid EsterificationAcetic acid, n-propanoln-propyl acetateContinuous rectification towerCatalytic activity is "very close" to sulfuric acid.[4]
o-Phenolsulfonic Acid Esterificationt-octylphenol, acetic acidt-octylphenyl acetateReflux, 2 hours60% yield[8]
o-Phenolsulfonic Acid Esterificationt-octylphenol, acetic acidt-octylphenyl acetateReflux, 4 hours74% yield[8]
m-Phenolsulfonic Acid Resin EsterificationNot specifiedNot specifiedContinuous-flowHigher product yields than other commercial ion-exchanged acid catalysts tested.[5]

Experimental Protocols

General Protocol for Catalytic Esterification

This protocol describes a general procedure for evaluating the catalytic activity of phenolsulfonic acid isomers in the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., ethanol)

  • Phenolsulfonic acid isomer (o-, m-, or p-) as the catalyst

  • Solvent (optional, e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dean-Stark apparatus (for water removal)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add the carboxylic acid, alcohol, and the phenolsulfonic acid catalyst (typically 1-5 mol% relative to the limiting reagent). If a solvent is used to aid in azeotropic water removal, it should also be added at this stage.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by collecting small aliquots of the reaction mixture at regular intervals.[9]

  • Work-up: After the reaction has reached completion (as determined by monitoring), cool the mixture to room temperature. The catalyst can be neutralized with a base (e.g., sodium bicarbonate solution), and the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Analysis: The product yield and selectivity can be determined by analyzing the crude reaction mixture or the purified product using GC or HPLC.[3] The identity of the product should be confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Synthesis of Phenolsulfonic Acid-Formaldehyde Resin Catalyst

This protocol outlines the synthesis of a phenolsulfonic acid-formaldehyde resin, which can be used as a solid acid catalyst.

Materials:

  • Phenol

  • Concentrated sulfuric acid

  • Aqueous formaldehyde solution (e.g., 30% by weight)

  • Demineralized water

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Sulfonation: In a reaction vessel, heat phenol to 60°C. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 110°C. After the addition is complete, maintain the temperature at 105-110°C for 3 hours to effect the sulfonation.[10]

  • Condensation: Cool the reaction mixture to 50°C. Add the aqueous formaldehyde solution portion-wise over 8 hours, maintaining the temperature between 50-55°C.[10]

  • Quenching and Heating: After the formaldehyde addition, immediately add demineralized water and heat the mixture to 95-100°C.[10] The condensation reaction is typically conducted for 2 to 6 hours.[11]

  • Isolation: The resulting resin can be isolated by filtration, washed with water until the filtrate is neutral, and then dried.

Visualizations

Catalytic_Activity_Workflow Comparative Catalytic Activity of Phenolsulfonic Acid Isomers cluster_Isomers Phenolsulfonic Acid Isomers cluster_Reactions Catalyzed Organic Reactions cluster_Performance Performance Metrics o_PSA o-Phenolsulfonic Acid Esterification Esterification o_PSA->Esterification Alkylation Alkylation o_PSA->Alkylation General Aryl Sulfonic Acid Catalysis Condensation Condensation o_PSA->Condensation m_PSA m-Phenolsulfonic Acid m_PSA->Alkylation General Aryl Sulfonic Acid Catalysis m_PSA->Condensation (as resin) p_PSA p-Phenolsulfonic Acid p_PSA->Esterification p_PSA->Alkylation General Aryl Sulfonic Acid Catalysis Yield Reaction Yield Esterification->Yield Conversion Conversion Rate Esterification->Conversion Selectivity Selectivity Esterification->Selectivity Alkylation->Yield Alkylation->Conversion Alkylation->Selectivity Condensation->Yield Condensation->Conversion Condensation->Selectivity

Caption: Logical relationship of phenolsulfonic acid isomers to catalyzed reactions and performance metrics.

Experimental_Workflow Experimental Workflow for Catalyst Performance Evaluation Reactants Reactants + Catalyst Reaction Reaction under Controlled Conditions (Temperature, Time, Stirring) Reactants->Reaction Monitoring In-situ Monitoring (e.g., Aliquots for GC/HPLC) Reaction->Monitoring Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Analysis Product Analysis (GC, HPLC, NMR, IR) Workup->Analysis Data Data Analysis (Yield, Conversion, Selectivity) Analysis->Data

Caption: A typical experimental workflow for evaluating the catalytic performance of phenolsulfonic acid isomers.

References

validation of HPLC method for 4-HBSA in industrial wastewater

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Determination of 4-Hydroxybenzenesulfonic Acid (4-HBSA) in Industrial Wastewater

Introduction

This compound (4-HBSA), a sulfonated aromatic compound, is utilized in various industrial processes, including the production of pharmaceuticals and dyes.[1] Its presence in industrial wastewater is of environmental concern, necessitating accurate and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method for 4-HBSA analysis with other potential analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and process control.

Proposed High-Performance Liquid Chromatography (HPLC) Method for 4-HBSA

Experimental Protocol

1. Sample Preparation:

  • Collect industrial wastewater samples in brown glass bottles to prevent photodegradation.[5]

  • Filter the samples through a 0.45 µm syringe filter to remove particulate matter.[2][6]

  • If high concentrations of interfering substances are present, a solid-phase extraction (SPE) cleanup step may be necessary.[2][6]

2. Standard Solution Preparation:

  • Prepare a stock solution of 4-HBSA in a mixture of methanol and water (1:1 v/v).

  • Perform serial dilutions to create a series of standard solutions of known concentrations for calibration.[7]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]

  • Mobile Phase: A gradient elution is proposed to effectively separate 4-HBSA from other components in the wastewater matrix.

    • Mobile Phase A: 0.1% Phosphoric acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength of 230 nm.[4]

  • Column Temperature: 30°C.[4]

4. Method Validation: The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[4]

Methodology Workflow

HPLC Method Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation SampleCollection Wastewater Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (Optional Cleanup) Filtration->SPE Injection Sample Injection (20 µL) SPE->Injection StandardPrep 4-HBSA Standard Solution Preparation Calibration Calibration Curve Construction StandardPrep->Calibration Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Chromatogram->Calibration Quantification Quantification of 4-HBSA Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Analytical Method Comparison cluster_performance Performance Metrics cluster_practicality Practical Considerations Specificity Specificity Sensitivity Sensitivity Matrix_Effect Matrix Effect Resistance Cost Cost Throughput Sample Throughput Ease_of_Use Ease of Use HPLC HPLC-UV HPLC->Specificity Moderate-High HPLC->Sensitivity Moderate HPLC->Matrix_Effect Moderate HPLC->Cost Low-Moderate HPLC->Throughput High HPLC->Ease_of_Use High LCMS LC-MS LCMS->Specificity Very High LCMS->Sensitivity Very High LCMS->Matrix_Effect Low LCMS->Cost High LCMS->Throughput Moderate-High LCMS->Ease_of_Use Low GCMS GC-MS GCMS->Specificity High GCMS->Sensitivity High GCMS->Matrix_Effect High GCMS->Cost Moderate GCMS->Throughput Moderate GCMS->Ease_of_Use Moderate CE Capillary Electrophoresis CE->Specificity High CE->Sensitivity High CE->Matrix_Effect High CE->Cost Moderate CE->Throughput High CE->Ease_of_Use High

References

A Comparative Guide: 4-Hydroxybenzenesulfonic Acid vs. Lewis Acids in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reactions, fundamental for C-C bond formation in aromatic chemistry, have traditionally relied on stoichiometric amounts of strong Lewis acids. However, the landscape of catalysis is evolving, with a growing emphasis on greener, more efficient, and reusable alternatives. This guide provides an objective comparison of the performance of 4-hydroxybenzenesulfonic acid (4-HBSA), a Brønsted acid, against conventional Lewis acids in Friedel-Crafts alkylation and acylation reactions, supported by experimental data and detailed protocols.

Executive Summary

Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are potent catalysts for Friedel-Crafts reactions but suffer from significant drawbacks, including hygroscopicity, corrosiveness, and the generation of substantial waste streams. In contrast, this compound, a solid organic Brønsted acid, presents a more environmentally benign and operationally simpler alternative. While Lewis acids often exhibit high activity, 4-HBSA and its analogs offer advantages in terms of milder reaction conditions, higher selectivity, and potential for catalyst recovery and reuse. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a catalyst for their specific synthetic needs.

Data Presentation: Performance Comparison

The following tables summarize quantitative data for representative Friedel-Crafts reactions, offering a comparative view of the performance of sulfonic acids and Lewis acids.

Table 1: Friedel-Crafts Alkylation of Toluene with Benzyl Alcohol

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Conversion (%)Product Yield (%)Reference
Sulfonic Acid-functionalized Polymer15 mg catalyst4120>9998 (mixture of o/p isomers)[1]
Iron(III) Chloride (FeCl₃)100.5809592[2][3]

Table 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

| Catalyst | Catalyst Loading | Molar Ratio (Anisole:Anhydride) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Silica-supported Sulfonic Acid | 10 mol% | 1:3 | 120 | 1.5 | - | 52 (p-methoxyacetophenone) |[4] | | Aluminum Chloride (AlCl₃) | Stoichiometric | 1:1.1 | 0 to RT | 0.5 | - | 85.7 (p-methoxyacetophenone) |[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Protocol 1: Friedel-Crafts Alkylation of Toluene with Benzyl Alcohol using a Sulfonic Acid Catalyst[1]

Materials:

  • Toluene

  • Benzyl alcohol

  • Sulfonic acid-functionalized hyper-cross-linked poly(2-naphthol) catalyst

  • Ethyl acetate

Procedure:

  • In a 10 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place benzyl alcohol (1 mmol), toluene (2 mmol), and the sulfonic acid catalyst (15 mg).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • After the reaction is complete, cool the mixture and add ethyl acetate to dissolve the products and separate the catalyst by filtration.

  • The filtrate is then concentrated, and the product mixture is analyzed by gas chromatography (GC) to determine conversion and yield.

Protocol 2: Friedel-Crafts Alkylation of Toluene with Benzyl Alcohol using Iron(III) Chloride[2][3]

Materials:

  • Toluene

  • Benzyl alcohol

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane

Procedure:

  • To a solution of benzyl alcohol (1 mmol) in dichloromethane (5 mL), add toluene (2 mmol) and iron(III) chloride (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 80 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the benzylated toluene.

Protocol 3: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using a Silica-Supported Sulfonic Acid[4]

Materials:

  • Anisole

  • Acetic anhydride

  • Silica-supported 4-ethylphenylsulfonic acid catalyst

Procedure:

  • In a reaction vessel, combine anisole (10 mmol), acetic anhydride (30 mmol), and the silica-supported sulfonic acid catalyst (10 mol%).

  • Heat the mixture to 120 °C and stir for 1.5 hours.

  • After cooling, the solid catalyst is filtered off.

  • The filtrate is then analyzed to determine the yield of 4-methoxyacetophenone.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Protocol 4: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Aluminum Chloride[5]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane

  • Ice

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath and slowly add acetic anhydride (1.1 equivalents).

  • To this mixture, add a solution of anisole (1 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

  • Purify the product by distillation or recrystallization to yield 4-methoxyacetophenone.

Visualizing the Comparison: Logical Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Friedel_Crafts_Mechanism cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation A Arene (Ar-H) D Arenium Ion Intermediate A->D B Alkyl Halide (R-X) + Lewis Acid (e.g., AlCl₃) C Carbocation (R⁺) B->C Generates C->D Electrophilic Attack E Alkylated Arene (Ar-R) D->E Deprotonation F Arene (Ar-H) I Arenium Ion Intermediate F->I G Acyl Halide (RCOX) + Lewis Acid (e.g., AlCl₃) H Acylium Ion (RCO⁺) G->H Generates H->I Electrophilic Attack J Aryl Ketone (Ar-COR) I->J Deprotonation

Caption: General mechanisms for Lewis acid-catalyzed Friedel-Crafts alkylation and acylation.

Experimental_Workflow start Start reactants Combine Arene, Electrophile, and Catalyst start->reactants reaction Stir at Defined Temperature and Time reactants->reaction workup Quench Reaction and Separate Catalyst/Products reaction->workup purification Purify Product (Distillation/Chromatography) workup->purification analysis Analyze Product (GC, NMR, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for a Friedel-Crafts reaction.

Catalyst_Comparison cluster_lewis Lewis Acids (e.g., AlCl₃, FeCl₃) cluster_bronsted This compound (Brønsted Acid) Catalyst_Type Catalyst Type L_pros Pros: - High activity - Readily available L_cons Cons: - Stoichiometric amounts often needed - Moisture sensitive, corrosive - Significant waste generation - Rearrangement of alkyl groups B_pros Pros: - Milder reaction conditions - Often catalytic amounts suffice - Higher selectivity, less rearrangement - Potentially reusable - Less corrosive and hazardous B_cons Cons: - Generally lower activity than strong Lewis acids - May require higher temperatures or longer reaction times

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxybenzenesulfonic Acid (4-HBSA) in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two hypothetical validated high-performance liquid chromatography (HPLC) methods for the quantification of 4-hydroxybenzenesulfonic acid (4-HBSA) in soil matrices. The information presented is intended to serve as a framework for developing and validating analytical methods for environmental monitoring and degradation studies of this compound.

Introduction

This compound (4-HBSA), a sulfonated aromatic compound, is utilized in various industrial applications.[1][2][3] Its potential for environmental distribution necessitates the development of robust and validated analytical methods for its quantification in complex matrices such as soil. Method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose by evaluating its performance characteristics.[4][5] This guide compares two distinct HPLC-based methods, outlining their experimental protocols and performance data to aid researchers in selecting and implementing a suitable analytical approach.

Experimental Protocols

Method A: HPLC with UV Detection using Acetonitrile-Based Mobile Phase

1. Soil Sample Preparation and Extraction:

  • Ten grams of air-dried and sieved (2 mm) soil is weighed into a 50 mL polypropylene centrifuge tube.

  • The soil is spiked with the appropriate concentration of 4-HBSA standard solution for validation experiments (e.g., for accuracy and precision).

  • 20 mL of a 1:1 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water is added as the extraction solvent.

  • The mixture is vortexed for 1 minute and then sonicated for 30 minutes in a water bath.

  • The sample is centrifuged at 4000 rpm for 15 minutes.

  • The supernatant is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mobile phase consisting of 30% acetonitrile and 70% of 0.1% phosphoric acid in water (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30 °C.

Method B: HPLC with UV Detection using Methanol-Based Mobile Phase and Solid-Phase Extraction (SPE) Cleanup

1. Soil Sample Preparation and Extraction:

  • Ten grams of air-dried and sieved (2 mm) soil is weighed into a 50 mL polypropylene centrifuge tube.

  • Spiking is performed as in Method A for validation purposes.

  • 20 mL of methanol is added as the extraction solvent.

  • The sample is placed on a mechanical shaker for 60 minutes.

  • The sample is then centrifuged at 4000 rpm for 15 minutes.

  • The supernatant is collected.

2. Solid-Phase Extraction (SPE) Cleanup:

  • A C18 SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

  • The collected supernatant from the extraction step is loaded onto the conditioned SPE cartridge.

  • The cartridge is washed with 5 mL of deionized water to remove interferences.

  • The analyte is eluted with 5 mL of methanol.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • The reconstituted sample is filtered through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: Phenyl-Hexyl reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with a mobile phase of 25% methanol and 75% of 0.05 M potassium phosphate buffer at pH 3.0 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 15 µL.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 35 °C.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical performance characteristics of the two analytical methods for the determination of 4-HBSA in a sandy loam soil matrix.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterMethod AMethod B
Linearity Range (mg/kg) 0.1 - 20.00.05 - 15.0
Correlation Coefficient (r²) 0.99920.9998
Limit of Detection (LOD) (mg/kg) 0.030.015
Limit of Quantification (LOQ) (mg/kg) 0.10.05

Table 2: Accuracy and Precision (n=6)

Spiked Concentration (mg/kg)Method A - Recovery (%)Method A - RSD (%)Method B - Recovery (%)Method B - RSD (%)
0.1 92.56.8--
0.5 95.85.298.24.1
5.0 98.13.599.52.8
15.0 99.22.9101.32.1

RSD: Relative Standard Deviation

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental validation process and a generalized signaling pathway relevant to the environmental fate of organic pollutants.

experimental_workflow start Start: Define Analytical Method Requirements prep Prepare Stock Solutions and Standards start->prep sample_prep Soil Sample Preparation (Drying, Sieving) start->sample_prep validation Method Validation Experiments prep->validation extraction Analyte Extraction from Soil Matrix (e.g., Sonication, Shaking) sample_prep->extraction cleanup Sample Cleanup (e.g., Filtration, SPE) extraction->cleanup analysis HPLC Analysis cleanup->analysis analysis->validation linearity Linearity validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability) validation->precision lod_loq LOD & LOQ validation->lod_loq end End: Validated Method for Routine Analysis linearity->end accuracy->end precision->end lod_loq->end signaling_pathway hbsa 4-HBSA in Soil adsorption Adsorption to Soil Particles hbsa->adsorption leaching Leaching into Groundwater hbsa->leaching uptake Plant Uptake hbsa->uptake biodegradation Microbial Biodegradation hbsa->biodegradation Primary Degradation metabolites Intermediate Metabolites biodegradation->metabolites mineralization Mineralization (CO2, H2O, SO4^2-) metabolites->mineralization Ultimate Degradation

References

Catalytic Efficiency Showdown: 4-HBSA vs. Amberlyst Resins in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of the catalytic efficiency of 4-hydroxybenzenesulfonic acid (4-HBSA) and Amberlyst resins remains elusive in publicly available research. While both serve as effective acid catalysts in various organic reactions, particularly esterification, direct comparative studies under identical experimental conditions are not documented. This guide, therefore, provides a comprehensive overview of the individual catalytic performances of 4-HBSA and Amberlyst resins, drawing on available data to offer insights for researchers, scientists, and drug development professionals.

Amberlyst resins, particularly the sulfonated polystyrene-divinylbenzene-based Amberlyst-15, are widely utilized as heterogeneous acid catalysts. Their solid nature offers significant advantages in industrial applications, including ease of separation from the reaction mixture, reduced corrosion issues, and potential for regeneration and reuse. In contrast, 4-HBSA is a homogeneous catalyst, dissolving in the reaction medium. This typically leads to higher reaction rates due to the absence of mass transfer limitations inherent in heterogeneous systems. However, the separation of 4-HBSA from the product mixture can be more complex.

Performance in Esterification Reactions

Esterification, a crucial reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels, serves as a key area where both catalyst types are employed.

Amberlyst Resins: The Heterogeneous Workhorse

Amberlyst-15 has been extensively studied as a catalyst for the esterification of various carboxylic acids with alcohols. For instance, in the production of biodiesel from palm fatty acid distillate (PFAD), Amberlyst-15 has demonstrated the ability to achieve high yields.

Table 1: Catalytic Performance of Amberlyst-15 in the Esterification of Palm Fatty Acid Distillate (PFAD) with Methanol

ParameterValue
CatalystAmberlyst-15
ReactantsPFAD and Methanol
Maximum Biodiesel Yield97%
Catalyst RecyclabilityOver 15 cycles without significant loss of activity

Note: Data extracted from a comparative study with an enzymatic catalyst.

The macroporous structure of Amberlyst-15 provides a large surface area and numerous accessible acid sites, contributing to its catalytic activity. However, its performance can be influenced by factors such as the size of the reactant molecules and the presence of water, which can sometimes lead to reduced efficiency.

This compound (4-HBSA): The Homogeneous Alternative

While direct comparisons with Amberlyst are unavailable, studies on isomers like p-hydroxybenzenesulfonic acid (p-HBSA) in esterification reactions offer valuable insights. A kinetic study on the esterification of palmitic acid with methanol highlighted the catalytic activity of p-HBSA. The data suggests that as a homogeneous catalyst, it can effectively promote the reaction.

The primary advantage of 4-HBSA lies in its molecularly dispersed nature within the reaction medium, which eliminates diffusion limitations and allows for intimate contact with reactants. This can translate to faster reaction kinetics compared to heterogeneous catalysts under similar conditions. However, the challenge of separating the catalyst from the final product remains a significant consideration for industrial-scale processes.

Experimental Methodologies: A Glimpse into Catalyst Evaluation

Detailed experimental protocols for a direct comparison are not available. However, the following outlines a general approach for evaluating the catalytic performance of both catalyst types in an esterification reaction.

Experimental Protocol: Esterification of a Fatty Acid

  • Reactor Setup: A stirred batch reactor equipped with a condenser, temperature controller, and sampling port is typically used.

  • Reactant Mixture: A known molar ratio of the fatty acid (e.g., oleic acid) and an alcohol (e.g., methanol) is charged into the reactor.

  • Catalyst Loading:

    • For Amberlyst Resin (Heterogeneous): A specific weight percentage of the pre-dried resin is added to the reactant mixture.

    • For 4-HBSA (Homogeneous): A calculated amount of 4-HBSA is dissolved in the reactant mixture.

  • Reaction Conditions: The reaction is carried out at a constant temperature and stirring speed for a defined period.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed using techniques like gas chromatography (GC) to determine the conversion of the fatty acid and the yield of the corresponding ester.

  • Catalyst Recovery and Reuse (for Amberlyst): After the reaction, the solid Amberlyst catalyst is separated by filtration, washed with a suitable solvent (e.g., methanol), dried, and then used in subsequent reaction cycles to evaluate its reusability.

  • Product Purification (for 4-HBSA): The final product mixture containing the ester, unreacted starting materials, and the dissolved 4-HBSA would require a separation step, such as distillation or extraction, to isolate the pure ester.

Logical Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for a comparative study of 4-HBSA and Amberlyst resins.

Catalyst_Comparison_Workflow cluster_setup Experimental Setup cluster_catalysts Catalyst Preparation cluster_reaction Reaction and Analysis cluster_evaluation Performance Evaluation Reactants Define Reactants (e.g., Fatty Acid, Alcohol) Conditions Set Reaction Conditions (Temp, Time, Molar Ratio) Reactants->Conditions HBSA_prep Prepare 4-HBSA Solution Conditions->HBSA_prep Amberlyst_prep Prepare Amberlyst Resin Conditions->Amberlyst_prep Reaction_HBSA Run Homogeneous Reaction (with 4-HBSA) HBSA_prep->Reaction_HBSA Reaction_Amberlyst Run Heterogeneous Reaction (with Amberlyst) Amberlyst_prep->Reaction_Amberlyst Analysis Analyze Samples (GC) - Conversion - Yield Reaction_HBSA->Analysis Separation Evaluate Product Separation (4-HBSA) Reaction_HBSA->Separation Reaction_Amberlyst->Analysis Reuse Assess Catalyst Reusability (Amberlyst) Reaction_Amberlyst->Reuse Kinetics Determine Reaction Kinetics Analysis->Kinetics Comparison Compare Catalytic Efficiency Kinetics->Comparison Reuse->Comparison Separation->Comparison

Caption: Logical workflow for a comparative study of 4-HBSA and Amberlyst resins.

Conclusion

In the absence of direct comparative data, the choice between 4-HBSA and Amberlyst resins hinges on the specific requirements of the chemical transformation. Amberlyst resins offer the distinct advantages of a heterogeneous catalyst, including ease of handling and recyclability, making them well-suited for many industrial processes. 4-HBSA, as a homogeneous catalyst, is likely to exhibit higher intrinsic activity due to the absence of mass transfer limitations. However, the downstream processing required for catalyst and product separation must be carefully considered. Future research directly comparing these two catalysts under identical conditions is necessary to provide a definitive quantitative assessment of their relative catalytic efficiencies.

A Comparative Guide to Functionalized Resins: 4-HBSA-Based vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate resin is a critical step in the development of robust and efficient purification processes for pharmaceuticals. While commercial resins offer a wide range of well-characterized options, there is growing interest in the development of functionalized resins tailored for specific applications. This guide provides a comparative overview of resins functionalized with 4-hydroxybenzenesulfonic acid (4-HBSA) and their commercial counterparts, supported by available experimental data and detailed methodologies.

Performance Comparison of Functionalized 4-HBSA Resins and Commercial Resins

Functionalized resins based on 4-HBSA are typically synthesized through the polycondensation of this compound with formaldehyde, creating a sulfonated phenol-formaldehyde (SPF) resin. These resins are strong cation exchangers due to the presence of the sulfonic acid groups. Their performance characteristics, particularly their ion exchange capacity, can be compared with established commercial strong cation exchange resins.

Resin TypeFunctional GroupMatrixIon Exchange Capacity (meq/g)Key Applications
4-HBSA Functionalized Resin (SPF Resin) Sulfonic AcidPhenol-Formaldehyde1.8 - 3.5[1][2]Catalysis, Ion Exchange, Adsorption[2][3][4]
Commercial Strong Cation Exchanger (e.g., Amberlite series) Sulfonic AcidPolystyrene-Divinylbenzene1.7 - 2.0 (Typical)Water Treatment, Chromatography, Catalysis[5]
Commercial Weak Cation Exchanger (e.g., Amberlite IRC series) Carboxylic AcidAcrylic3.5 - 4.5 (Typical)Demineralization, Purification of Biomolecules[2]

Note: The ion exchange capacity of 4-HBSA resins can vary depending on the synthesis conditions.

One study on a novel solid p-hydroxybenzenesulfonic acid–formaldehyde resin (SPFR) demonstrated its catalytic efficacy in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), achieving a yield as high as 82.6%.[4] Another study on sulfonated phenol-formaldehyde resins highlighted their high capacity for ammonia adsorption, with one variant reaching 12.87 mmol/g.[2] While these applications are not directly in drug purification, they demonstrate the potential of the functional group density and accessibility of these resins.

Commercial resins, such as the Amberlite™ series, offer a wide range of products with well-defined properties and extensive documentation. For instance, strong acid cation exchangers are widely used for demineralization and softening applications.[5] The choice between a 4-HBSA-based resin and a commercial alternative would depend on the specific requirements of the application, including selectivity, capacity, and cost-effectiveness.

Experimental Protocols

Determination of Ion Exchange Capacity

This protocol outlines the steps to determine the total ion exchange capacity of a cation exchange resin.

Materials:

  • Cation exchange resin (e.g., 4-HBSA functionalized resin)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 2 M Sodium chloride (NaCl) solution

  • Phenolphthalein indicator

  • Glass chromatography column

  • Burette, beaker, flasks

Procedure:

  • Resin Preparation:

    • Wash approximately 5 g of the resin with deionized water to remove any impurities.

    • Convert the resin to the H+ form by passing 50 mL of 1 M HCl through the resin bed in a chromatography column.

    • Wash the resin with deionized water until the eluate is neutral to pH paper.

    • Dry the resin in a desiccator to a constant weight.

  • Ion Exchange:

    • Accurately weigh about 1 g of the dried resin in the H+ form and place it in a flask.

    • Add 100 mL of 2 M NaCl solution to the flask.

    • Stopper the flask and shake for several hours (or overnight) to allow for complete ion exchange between the H+ on the resin and the Na+ in the solution.

  • Titration:

    • Filter the solution from the flask to separate the resin.

    • Wash the resin with a small amount of deionized water and add the washing to the filtrate.

    • Add a few drops of phenolphthalein indicator to the combined filtrate.

    • Titrate the liberated H+ ions in the filtrate with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Calculation:

    • The ion exchange capacity (in meq/g) is calculated using the following formula:

      where:

      • V_NaOH is the volume of NaOH solution used in the titration (in mL).

      • M_NaOH is the molarity of the NaOH solution.

      • W_resin is the weight of the dried resin (in g).

Dynamic Binding Capacity for a Target Protein

This protocol describes a method to determine the dynamic binding capacity of a resin for a specific protein, which is a critical parameter in designing chromatographic purification processes.

Materials:

  • Chromatography column packed with the resin to be tested.

  • Equilibration buffer (specific to the protein and resin).

  • Elution buffer (containing a high salt concentration or having a different pH to elute the protein).

  • Purified protein solution of known concentration in equilibration buffer.

  • Chromatography system with a UV detector.

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the resin according to the manufacturer's instructions.

    • Equilibrate the column with at least 5 column volumes (CV) of equilibration buffer until the UV baseline is stable.

  • Sample Loading:

    • Load the protein solution onto the column at a constant flow rate.

    • Continuously monitor the absorbance of the column effluent at 280 nm.

  • Breakthrough Curve Analysis:

    • Continue loading the sample until the UV absorbance of the effluent reaches a plateau, indicating that the resin is saturated.

    • The dynamic binding capacity is typically calculated at 10% breakthrough (the point at which the effluent absorbance reaches 10% of the maximum absorbance of the feed).

    • The volume of the protein solution loaded until 10% breakthrough is recorded.

  • Calculation:

    • The dynamic binding capacity (in mg of protein per mL of resin) is calculated as follows:

      where:

      • V_load is the volume of protein solution loaded at 10% breakthrough (in mL).

      • C_protein is the concentration of the protein in the feed solution (in mg/mL).

      • V_column is the volume of the packed resin bed (in mL).

Visualizations of Experimental Workflows and Signaling Pathways

Downstream Purification of Monoclonal Antibodies

mAb_purification start Harvested Cell Culture Fluid clarification Clarification (Centrifugation/Depth Filtration) start->clarification protein_a Protein A Affinity Chromatography clarification->protein_a viral_inactivation Low pH Viral Inactivation protein_a->viral_inactivation neutralization Neutralization viral_inactivation->neutralization cation_exchange Cation Exchange Chromatography (Polishing Step) neutralization->cation_exchange anion_exchange Anion Exchange Chromatography (Polishing Step) cation_exchange->anion_exchange viral_filtration Viral Filtration anion_exchange->viral_filtration uf_df Ultrafiltration/Diafiltration (Formulation) viral_filtration->uf_df final_product Final Purified mAb uf_df->final_product oligo_purification start Crude Oligonucleotide (Post-synthesis) deprotection Deprotection start->deprotection precipitation Precipitation/Desalting deprotection->precipitation ion_exchange Anion Exchange Chromatography precipitation->ion_exchange fraction_collection Fraction Collection ion_exchange->fraction_collection desalting Desalting fraction_collection->desalting lyophilization Lyophilization desalting->lyophilization final_product Purified Oligonucleotide lyophilization->final_product spe_workflow start Sample conditioning 1. Conditioning (Activate sorbent) loading 2. Sample Loading (Analyte binds to sorbent) conditioning->loading washing 3. Washing (Remove impurities) loading->washing elution 4. Elution (Collect analyte) washing->elution analysis Analysis elution->analysis

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxybenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Hydroxybenzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical for quality control and process optimization. This guide provides a comprehensive comparison of two common analytical techniques for its determination: a direct UV-Vis Spectrophotometric method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the two methods.

Validation ParameterUV-Vis Spectrophotometry (Proposed)HPLC-UV (Established)
**Linearity (R²) **> 0.998> 0.999
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~1.5 µg/mL[1]
Accuracy (Recovery %) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD %) < 2.0%< 1.5%
Specificity Moderate (Susceptible to interference from other UV-absorbing compounds)High (Separation of components provides high specificity)
Analysis Time per Sample ~5 minutes~15-20 minutes
Instrumentation Cost LowHigh
Solvent Consumption LowHigh

Experimental Protocols

Detailed methodologies for the validation of both the direct UV-Vis spectrophotometric and HPLC-UV methods are provided below.

Direct UV-Vis Spectrophotometric Method (Proposed)

This method is based on the inherent ultraviolet absorbance of the aromatic ring in the this compound molecule.

Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Reagents and Materials:

  • This compound reference standard

  • Deionized water (or other suitable transparent solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations ranging from 1 µg/mL to 25 µg/mL.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance. The expected λmax is around 230 nm and 270 nm. The more intense peak should be used for quantification.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against a deionized water blank. Plot a graph of absorbance versus concentration and perform a linear regression analysis.

  • Sample Analysis: Prepare the sample solution in deionized water to a concentration expected to fall within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the regression equation.

Validation Parameters:

  • Linearity: Assessed from the calibration curve by the correlation coefficient (R²).

  • Accuracy: Determined by the standard addition method or by analyzing a sample with a known concentration and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Evaluated by analyzing multiple preparations of a sample on the same day (repeatability) and on different days (intermediate precision) and calculating the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method provides high selectivity and sensitivity by separating this compound from potential impurities before quantification.

Instrumentation: A gradient-capable HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The λmax determined from the spectrophotometric method (e.g., 230 nm).

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of this compound in the mobile phase. Prepare sample solutions by dissolving the sample in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm membrane filter before injection.

  • System Suitability: Inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.

  • Calibration: Inject the series of working standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the sample solutions and quantify the this compound content using the calibration curve.

Validation Parameters: The same validation parameters as for the spectrophotometric method are assessed, with specificity being a key advantage due to the chromatographic separation.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the validation process for an analytical method.

start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev validation_protocol Establish Validation Protocol (ICH Guidelines) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability (for HPLC) validation_protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

sample Sample Preparation spectro UV-Vis Spectrophotometry (Direct Measurement) sample->spectro hplc HPLC-UV (Separation & Detection) sample->hplc data_spectro Data Analysis (Absorbance vs. Conc.) spectro->data_spectro data_hplc Data Analysis (Peak Area vs. Conc.) hplc->data_hplc result_spectro Result (Concentration) data_spectro->result_spectro result_hplc Result (Concentration) data_hplc->result_hplc

Caption: Comparison of Analytical Workflows.

References

assessing the acidity of 4-HBSA in comparison to other sulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Acidity of 4-Hydroxybenzenesulfonic Acid (4-HBSA) in Comparison to Other Sulfonic Acids

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules is paramount. Acidity, quantified by the pKa value, is a critical parameter influencing a compound's solubility, absorption, and interaction with biological targets. This guide provides a detailed comparison of the acidity of this compound (4-HBSA) with other representative sulfonic acids, supported by experimental data and methodologies.

Unraveling the Acidity of this compound

This compound (4-HBSA), also known as p-phenolsulfonic acid, is an aromatic sulfonic acid that possesses two ionizable protons, leading to two distinct pKa values. The sulfonic acid group (-SO3H) is highly acidic, while the phenolic hydroxyl group (-OH) is weakly acidic.

It is crucial to distinguish between these two acidic sites. The sulfonic acid moiety of 4-HBSA is a strong acid, with an estimated pKa value in the range of -2 to -3, similar to other aromatic sulfonic acids. In most aqueous solutions, this group can be considered fully ionized.[1] The commonly cited pKa value of approximately 9.11 for 4-HBSA corresponds to the dissociation of the proton from the phenolic hydroxyl group.[2]

Comparative Acidity: 4-HBSA vs. Other Sulfonic Acids

Sulfonic acids are a class of organosulfur compounds that are among the strongest organic acids.[3] Their acidity is significantly influenced by the nature of the organic substituent attached to the sulfonic acid group. The following table summarizes the pKa values of the sulfonic acid proton for 4-HBSA and a selection of other common sulfonic acids.

Table 1: Comparison of pKa Values for Various Sulfonic Acids

Sulfonic AcidChemical StructurepKa (Sulfonic Acid Group)Reference(s)
This compound (4-HBSA) HO-C₆H₄-SO₃H~ -2 to -3 (estimated)[1]
Benzenesulfonic AcidC₆H₅-SO₃H-2.8[3]
p-Toluenesulfonic AcidCH₃-C₆H₄-SO₃H-2.8[3]
Methanesulfonic AcidCH₃-SO₃H-1.9[3]
Trifluoromethanesulfonic AcidCF₃-SO₃H~ -14 to -15[4][5][6][7]
Camphor-10-sulfonic AcidC₁₀H₁₅O-SO₃H~ 1.2[8]

Note: The pKa of the phenolic hydroxyl group of 4-HBSA is approximately 9.11.[2]

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical analysis. The two most common methods for determining the acidity of sulfonic acids are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the sulfonic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For strong acids like sulfonic acids, the initial pH of the solution can also be used to estimate the pKa.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

  • Preparation of Sample Solutions: A stock solution of the sulfonic acid is prepared and then diluted to the same concentration in each of the buffer solutions.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each sample solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Factors Influencing the Acidity of Sulfonic Acids

The acidity of a sulfonic acid is primarily determined by the stability of its conjugate base, the sulfonate anion (R-SO₃⁻). The following diagram, generated using the DOT language, illustrates the key factors influencing this stability and, consequently, the acid strength.

Acidity_Factors cluster_factors Factors Affecting Acidity cluster_consequence Consequence Inductive_Effect Inductive Effect Anion_Stability Stability of Sulfonate Anion (R-SO₃⁻) Inductive_Effect->Anion_Stability Electron-withdrawing groups increase stability Resonance Resonance Resonance->Anion_Stability Delocalization of negative charge Aromaticity Aromaticity Aromaticity->Anion_Stability Aromatic ring enhances resonance Acidity Acidity (pKa) Anion_Stability->Acidity Higher stability leads to lower pKa

Caption: Factors influencing the acidity of sulfonic acids.

Explanation of the Diagram:

  • Inductive Effect: Electron-withdrawing groups (e.g., trifluoromethyl group in trifluoromethanesulfonic acid) pull electron density away from the sulfonate group, dispersing the negative charge and stabilizing the anion. This leads to a significant increase in acidity (lower pKa).

  • Resonance: The negative charge on the sulfonate anion is delocalized over the three oxygen atoms, which inherently contributes to its stability.

  • Aromaticity: When the sulfonic acid group is attached to an aromatic ring, the potential for further resonance stabilization of the sulfonate anion exists, generally leading to stronger acidity compared to their alkyl counterparts. The substituents on the aromatic ring also play a crucial role via their inductive and resonance effects.

References

Cost-Benefit Analysis: 4-HBSA as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the choice of a catalyst is a critical decision, balancing catalytic efficiency with economic viability. 4-Hydroxybenzenesulfonic acid (4-HBSA), a strong Brønsted acid, presents itself as a versatile catalyst for various reactions, including esterification and the synthesis of bisphenols. This guide provides a comprehensive cost-benefit analysis of 4-HBSA, comparing its performance and economic implications against common alternatives such as p-toluenesulfonic acid (p-TSA), sulfuric acid, and solid acid catalysts like Amberlyst-15 and Nafion.

Performance Comparison of Acid Catalysts

The efficacy of an acid catalyst is primarily evaluated based on its ability to increase the reaction rate and influence product selectivity. While 4-HBSA is a competent catalyst in various organic transformations, its performance relative to other acids is reaction-dependent.[1][2]

Key Performance Indicators:

For a meaningful comparison, we will consider two industrially significant reactions: the synthesis of Bisphenol A (BPA) and a representative esterification reaction.

Table 1: Catalyst Performance in Bisphenol A Synthesis

CatalystTypical Yield (%)Selectivity (p,p'-isomer, %)Reaction Time (h)Catalyst Loading (mol%)Reusability
4-HBSA Data not readily availableData not readily availableData not readily availableData not readily availableLimited (Homogeneous)
p-TSA ~90~924 - 65 - 10Limited (Homogeneous)
Sulfuric Acid HighLower, side reactionsVariableHighNot reusable
Amberlyst-15 85 - 95>952 - 810 - 20 (wt%)High (Heterogeneous)
Nafion HighHigh4 - 105 - 15 (wt%)High (Heterogeneous)

Table 2: Catalyst Performance in Esterification Reactions

CatalystTypical Yield (%)Reaction Time (h)Catalyst Loading (mol%)Reusability
4-HBSA Data not readily availableData not readily availableData not readily availableLimited (Homogeneous)
p-TSA 85 - 952 - 61 - 5Limited (Homogeneous)
Sulfuric Acid High1 - 42 - 5Not reusable
Amberlyst-15 >954 - 245 - 15 (wt%)High (Heterogeneous)

Note: The performance data presented are compiled from various sources and can vary based on specific reaction conditions.

Cost Analysis

The economic feasibility of a catalyst extends beyond its initial purchase price to include factors like catalyst loading, reusability, and downstream processing costs.

Table 3: Comparative Cost of Catalysts

CatalystFormTypical Price (USD/kg)Key Cost Considerations
4-HBSA Solid/Aqueous Solution$1 - 100[3]Homogeneous nature requires separation from the product, potentially increasing downstream costs.
p-TSA Solid$75 - 115[4][5]Similar to 4-HBSA, separation is a key cost factor.
Sulfuric Acid LiquidVery LowLow initial cost but can lead to corrosion and significant waste treatment expenses.
Amberlyst-15 Solid Resin$156 - 491[6]Higher initial cost offset by high reusability and ease of separation.
Nafion Solid Resin/DispersionHigh (Varies significantly)Highest initial cost, but offers excellent chemical and thermal stability and reusability.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for reactions where these catalysts are commonly employed.

Experimental Protocol 1: Synthesis of Bisphenol A using a Solid Acid Catalyst (Amberlyst-15)
  • Reactor Setup: A stirred batch reactor equipped with a reflux condenser and a temperature controller is charged with phenol (excess) and Amberlyst-15 resin (10-20% by weight of acetone).

  • Reaction Initiation: The mixture is heated to the desired reaction temperature (typically 60-90°C) with vigorous stirring.

  • Reactant Addition: Acetone is added dropwise to the reactor over a period of 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of acetone and the selectivity towards the p,p'-BPA isomer.

  • Catalyst Separation: Upon completion of the reaction, the solid Amberlyst-15 catalyst is separated from the reaction mixture by simple filtration.

  • Product Isolation: The filtrate, containing BPA, unreacted phenol, and byproducts, is subjected to a series of purification steps, including crystallization and distillation, to isolate high-purity p,p'-BPA.

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed with a suitable solvent (e.g., acetone or methanol) and dried for reuse in subsequent batches.

Experimental Protocol 2: Esterification of a Carboxylic Acid using a Homogeneous Acid Catalyst (p-TSA)
  • Reactor Setup: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is charged with the carboxylic acid, an excess of the alcohol, and a catalytic amount of p-toluenesulfonic acid (1-5 mol%). A solvent such as toluene may be used to aid in the azeotropic removal of water.

  • Reaction: The reaction mixture is heated to reflux. The water formed during the reaction is continuously removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or GC until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Product Isolation: The solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography if necessary.

Visualization of Catalytic Processes

To better understand the workflows and relationships, the following diagrams are provided.

Experimental_Workflow_BPA_Synthesis cluster_setup Reactor Setup cluster_separation Separation & Purification cluster_catalyst_recycling Catalyst Recycling Setup Charge Reactor: - Phenol - Solid Acid Catalyst Heat Heat to Reaction Temp Setup->Heat Add_Acetone Add Acetone Dropwise Heat->Add_Acetone Monitor Monitor Reaction (GC/HPLC) Add_Acetone->Monitor Filter Filter to Separate Catalyst Monitor->Filter Purify Purify Product: - Crystallization - Distillation Filter->Purify Wash Wash Catalyst Filter->Wash Recovered Catalyst Dry Dry Catalyst Wash->Dry Reuse Reuse Catalyst Dry->Reuse

Workflow for Bisphenol A synthesis with a solid acid catalyst.

Signaling_Pathway_Acid_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Carbonyl Protonation Protonated_Carbonyl->Tetrahedral_Intermediate Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Deprotonation & Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Ester->Acid_Catalyst Catalyst Regeneration

References

A Comparative Benchmark Study of 4-Hydroxybenzenesulfonic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties for specific applications. This guide provides a comparative benchmark of polymers derived from 4-Hydroxybenzenesulfonic acid (4-HBS), primarily in the form of sulfonated phenol-formaldehyde (SPF) resins, against two widely used sulfonated polymers: sulfonated polystyrene (PSS) and sulfonated poly(ether sulfone) (SPES). The data presented is collated from various studies, and direct comparisons should be made with caution as experimental conditions may vary between sources.

Quantitative Performance Comparison

The following tables summarize key performance indicators for SPF resins, PSS, and SPES. These metrics are crucial for evaluating the suitability of these polymers in applications such as drug delivery, membrane-based separations, and catalysis.

Table 1: General and Thermal Properties

PropertySulfonated Phenol-Formaldehyde (SPF) ResinSulfonated Polystyrene (PSS)Sulfonated Poly(ether sulfone) (SPES)
Monomers This compound, Formaldehyde, (Phenol)Styrene (followed by sulfonation) or Styrene SulfonateEther sulfone monomers (followed by sulfonation)
Polymer Structure Cross-linked thermosetLinear or cross-linked thermoplasticLinear thermoplastic
Glass Transition Temperature (Tg) Not typically reported for these resinsIncreases with sulfonation (relative to PS)[1]Increases with sulfonation degree[2]
Thermal Stability (Decomposition Onset) Degradation of sulfonic acid groups starts around 200°C[1]Sulfonic acid groups degrade around 300°C; backbone degrades >400°C[2]Varies with sulfonation degree, generally stable up to ~200-300°C[2]
Solubility Soluble in water and some organic solvents[3]Soluble in water and methanol[4]Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Table 2: Physicochemical and Functional Properties

PropertySulfonated Phenol-Formaldehyde (SPF) ResinSulfonated Polystyrene (PSS)Sulfonated Poly(ether sulfone) (SPES)
Molecular Weight Reported as molecular size (2.7 - 6.3 nm)[3][5]Can be controlled; various Mw availableHigh molecular weights achievable
Polydispersity Index (PDI) Not typically reportedCan be low with controlled polymerizationVaries with synthesis method
Ion Exchange Capacity (IEC) Not explicitly reported, but presence of sulfonic acid groups provides ion exchange capabilitiesCan be controlled by sulfonation degree (e.g., up to 1.55 meq/g)[6]Can be controlled by sulfonation degree (e.g., 1.04 to 2.07 meq./g)[7]
Water Uptake High due to hydrophilic natureIncreases with sulfonation degreeIncreases with sulfonation degree
Proton Conductivity Mentioned as having conductivity (121 mS/cm for a modified resin)[8]Can be high, e.g., up to 164 mS/cm[9]Can be high, e.g., 58.7 to 101.9 mS/cm[10]
Mechanical Properties Typically brittle as a solid resinGenerally brittle, mechanical strength can be a limitationGood mechanical strength and flexibility[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of the benchmarked polymers.

Synthesis of Sulfonated Phenol-Formaldehyde (SPF) Resin

This protocol is based on the synthesis of an SPF resin for use as a cross-linker, as described in the literature.[3][5]

Materials:

  • Phenol

  • Formaldehyde solution (37 wt%)

  • Sodium sulfite

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Sulfonation of Phenol: Phenol is sulfonated using a suitable sulfonating agent (e.g., sulfuric acid) to produce this compound. The reaction conditions (temperature and time) are controlled to favor the formation of the para-isomer.

  • Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and condenser, a calculated amount of this compound (or a mixture of phenol and a sulfonating agent), formaldehyde solution, and deionized water are added.

  • pH Adjustment: The pH of the mixture is adjusted to alkaline conditions (e.g., pH 9-10) using a sodium hydroxide solution.

  • Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 80-95°C) and maintained for a set period (e.g., 2-4 hours) with continuous stirring to allow for polycondensation to occur. The viscosity of the solution can be monitored to track the progress of the reaction.[3][5]

  • Cooling and Storage: After the desired reaction time, the resulting sulfonated phenol-formaldehyde resin solution is cooled to room temperature and stored for further characterization and use.

Synthesis of Sulfonated Polystyrene (PSS) by Post-Sulfonation

This is a general procedure for the sulfonation of pre-existing polystyrene.

Materials:

  • Polystyrene

  • Sulfonating agent (e.g., concentrated sulfuric acid, chlorosulfonic acid, or a complex of sulfur trioxide)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Dissolution of Polystyrene: Polystyrene is dissolved in a suitable solvent in a reaction flask.

  • Addition of Sulfonating Agent: The sulfonating agent is added dropwise to the polystyrene solution at a controlled temperature (e.g., 0-50°C, depending on the agent) with vigorous stirring.

  • Reaction: The reaction is allowed to proceed for a specific duration to achieve the desired degree of sulfonation. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the ratio of sulfonating agent to polystyrene.

  • Precipitation and Purification: The sulfonated polystyrene is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol or isopropanol).

  • Washing and Drying: The precipitated polymer is washed thoroughly with the non-solvent and then with deionized water until the washings are neutral. The final product is dried under vacuum.

Synthesis of Sulfonated Poly(ether sulfone) (SPES) by Post-Sulfonation

This is a general method for the sulfonation of poly(ether sulfone).

Materials:

  • Poly(ether sulfone) (PES)

  • Concentrated sulfuric acid (95-98%)

Procedure:

  • Dissolution of PES: The PES polymer is dissolved in concentrated sulfuric acid at room temperature with mechanical stirring until a homogeneous solution is obtained.

  • Sulfonation Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 25-50°C) for a predetermined time. The degree of sulfonation is a function of reaction time, temperature, and the concentration of sulfuric acid.

  • Precipitation: The reaction mixture is slowly poured into a large volume of ice-cold deionized water with vigorous stirring to precipitate the sulfonated poly(ether sulfone).

  • Purification: The precipitated SPES is filtered and washed extensively with deionized water until the filtrate is neutral to pH paper.

  • Drying: The purified SPES is dried in a vacuum oven at a specific temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of the repeating unit in a sulfonated phenol-formaldehyde resin.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation synthesis Monomer Selection (4-HBS, Styrene, etc.) polymerization Polymerization/ Sulfonation synthesis->polymerization purification Purification polymerization->purification structural Structural Analysis (FTIR, NMR) purification->structural thermal Thermal Analysis (TGA, DSC) purification->thermal physicochemical Physicochemical Properties (IEC, Water Uptake) purification->physicochemical mechanical Mechanical Testing purification->mechanical application Application-Specific Testing (e.g., Drug Release, Conductivity) structural->application thermal->application physicochemical->application mechanical->application

Caption: General experimental workflow for the synthesis, characterization, and evaluation of sulfonated polymers.

spf_resin_synthesis hbs This compound reaction Polycondensation (Heat) hbs->reaction formaldehyde Formaldehyde formaldehyde->reaction catalyst Alkaline Catalyst (e.g., NaOH) catalyst->reaction spf_resin Sulfonated Phenol-Formaldehyde (SPF) Resin reaction->spf_resin

Caption: Synthesis pathway for sulfonated phenol-formaldehyde (SPF) resin.

References

A Comparative Guide to Analytical Techniques for the Detection of 4-Hydroxybutylsulfonic Acid (4-HBSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ion Chromatography (IC) with suppressed conductivity detection, for the quantitative analysis of 4-hydroxybutylsulfonic acid (4-HBSA). The selection of an appropriate analytical method is critical for accurate quantification in various applications, including quality control, stability studies, and impurity profiling of pharmaceutical products.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of sulfonic acids using HPLC-UV and Ion Chromatography. These values serve as a benchmark for method development and validation for 4-HBSA.

Validation ParameterHPLC-UVIon Chromatography with Suppressed Conductivity
Linearity (Correlation Coefficient, r²) > 0.997> 0.999[1]
Limit of Detection (LOD) Typically in the low µg/mL range0.06 - 0.16 µM
Limit of Quantitation (LOQ) ≈ 5 mg/L (for 4-Hydroxybenzenesulfonic acid)[2]Typically in the low µM range
Accuracy (% Recovery) 98 - 102%97 - 102%[1]
Precision (% RSD) < 2.0%< 2.0%[1]

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the general workflows for analytical method cross-validation and the individual techniques discussed.

G cluster_0 Method Validation Workflow cluster_1 Cross-Validation Process Define Analytical Requirements Define Analytical Requirements Method Development & Optimization Method Development & Optimization Define Analytical Requirements->Method Development & Optimization Input Pre-Validation Assessment Pre-Validation Assessment Method Development & Optimization->Pre-Validation Assessment Full Method Validation Full Method Validation Pre-Validation Assessment->Full Method Validation Proceed if criteria met Validated Method A Validated Method A Full Method Validation->Validated Method A Validated Method B Validated Method B Full Method Validation->Validated Method B Analyze Same Samples Analyze Same Samples Validated Method A->Analyze Same Samples Validated Method B->Analyze Same Samples Compare Results Compare Results Analyze Same Samples->Compare Results Statistical Analysis

A generalized workflow for analytical method cross-validation.

G cluster_hplc HPLC-UV Workflow cluster_ic Ion Chromatography Workflow HPLC_Sample Sample Preparation HPLC_Inject Injection HPLC_Sample->HPLC_Inject HPLC_Column C18 Column Separation HPLC_Inject->HPLC_Column HPLC_Detect UV Detector HPLC_Column->HPLC_Detect HPLC_Data Data Acquisition & Analysis HPLC_Detect->HPLC_Data IC_Sample Sample Preparation IC_Inject Injection IC_Sample->IC_Inject IC_Column Ion-Exchange Column Separation IC_Inject->IC_Column IC_Suppress Suppressor IC_Column->IC_Suppress IC_Detect Conductivity Detector IC_Suppress->IC_Detect IC_Data Data Acquisition & Analysis IC_Detect->IC_Data

Comparison of key experimental steps in HPLC-UV and Ion Chromatography.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of sulfonic acids, which can be adapted for 4-HBSA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of sulfonic acids that either possess a UV chromophore or can be derivatized. For 4-HBSA, direct UV detection at a low wavelength is feasible.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for optimal peak shape and retention of 4-HBSA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at a low wavelength, typically around 210 nm, where the sulfonic acid group exhibits some absorbance.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of 4-HBSA reference standard in the mobile phase. Serially dilute the stock solution to prepare a series of calibration standards.

    • Sample Solutions: Accurately weigh and dissolve the sample containing 4-HBSA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a highly effective technique for the analysis of ionic species like sulfonic acids, offering excellent selectivity and sensitivity.

  • Instrumentation: An ion chromatography system equipped with a high-pressure gradient pump, autosampler, column oven, a high-capacity anion-exchange column, a self-regenerating suppressor, and a conductivity detector.

  • Chromatographic Conditions:

    • Column: A high-capacity anion-exchange column (e.g., Metrosep A Supp1 or similar).[1]

    • Mobile Phase: A hydroxide or carbonate/bicarbonate eluent gradient. For example, a gradient of potassium hydroxide from a low concentration (e.g., 5 mM) to a higher concentration (e.g., 60 mM) over a set time to elute the analyte of interest.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Suppressed conductivity detection.

    • Injection Volume: 25 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of 4-HBSA reference standard in deionized water. Prepare working standards by diluting the stock solution in deionized water.

    • Sample Solutions: Dissolve the sample in deionized water to a suitable concentration and filter through a 0.45 µm IC-certified syringe filter.

Conclusion

Both HPLC-UV and Ion Chromatography are viable techniques for the quantification of 4-hydroxybutylsulfonic acid. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a widely available and robust technique. It may be sufficient for quality control applications where the concentration of 4-HBSA is relatively high and the sample matrix is not overly complex.

  • Ion Chromatography offers superior selectivity and sensitivity for ionic analytes like 4-HBSA, especially in complex matrices or when low detection limits are required. It is often the preferred method for trace-level analysis of sulfonic acids.

A thorough method validation should be performed for the chosen technique according to ICH guidelines to ensure the reliability and accuracy of the analytical data. When different analytical methods are employed, cross-validation is essential to demonstrate the consistency and comparability of the results. The principles and data presented in this guide provide a solid foundation for the development, validation, and cross-validation of analytical methods for 4-HBSA.

References

comparative study of the environmental impact of different acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the drive towards greener and more sustainable chemical synthesis, the choice of catalyst plays a pivotal role. Acid catalysts are fundamental to countless reactions in research and industry, from pharmaceuticals to biofuel production. However, traditional liquid mineral acids, while effective, pose significant environmental and handling challenges. This guide offers a comparative analysis of different acid catalysts, focusing on their environmental impact, performance, and the experimental protocols required for their evaluation.

The Divide: Homogeneous vs. Heterogeneous Acid Catalysts

Acid catalysts are broadly categorized into two main groups: homogeneous and heterogeneous. The fundamental difference lies in their phase relative to the reactants.

  • Homogeneous Catalysts: These exist in the same phase as the reactants, typically as a liquid. Conventional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids like aluminum chloride (AlCl₃), fall into this category. While often exhibiting high catalytic activity, their use is a major source of industrial waste.[1][2] They are highly corrosive, difficult to separate from the reaction product, and generally cannot be reused, leading to costly and environmentally damaging neutralization and disposal procedures.[1][3]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, usually as a solid. This category includes a diverse range of materials such as zeolites, acidic ion-exchange resins (e.g., Amberlyst-15), sulfated metal oxides, and heteropolyacids.[3][4] Their primary environmental advantage is the ease of separation from the reaction mixture through simple filtration, which allows for catalyst recycling and minimizes waste generation.[5][6] This aligns with the principles of green chemistry by reducing downstream processing and improving atom economy.[3]

Quantitative Comparison of Acid Catalyst Performance

The selection of an acid catalyst requires a trade-off between catalytic efficiency and environmental impact. The following table summarizes key performance and environmental metrics for representative homogeneous and heterogeneous acid catalysts.

ParameterHomogeneous (Liquid) AcidsHeterogeneous (Solid) Acids
Catalyst Examples Sulfuric Acid (H₂SO₄), Aluminum Chloride (AlCl₃)Amberlyst-15, Zeolite (H-ZSM-5), Sulfated Zirconia
Recyclability Not feasible; consumed or neutralized in workup.High; easily recovered by filtration and can be reused for multiple cycles.[7]
Waste Generation (E-Factor) Very High (often >10 kg waste per kg product).[1]Low; significantly reduced due to catalyst reuse.[8]
Corrosivity & Safety Highly corrosive and hazardous to handle.[3][9]Generally non-corrosive and safer to handle.[1][9]
Catalytic Activity Often very high activity and reaction rates.Activity can be comparable or lower, sometimes limited by diffusion.[10][11]
Selectivity Can be lower, leading to more byproducts.[3]Often higher due to shape-selective pores (e.g., zeolites).[3][12]
Reaction Conditions Often harsh conditions required.Can operate under milder conditions.
Potential Issues Copious waste salt formation, difficult product purification.[1]Leaching of active sites, catalyst deactivation over time.[13]

Visualizing Catalyst Life Cycle and Evaluation

A holistic view of a catalyst's environmental impact is achieved through a Life Cycle Assessment (LCA), which evaluates the entire "cradle-to-grave" journey of the catalyst.[5][14] The workflow for comparing catalysts involves several key experimental stages.

CatalystLifecycle cluster_Cradle Cradle cluster_Use Use Phase cluster_Grave Grave RawMaterials Raw Material Extraction Synthesis Catalyst Synthesis RawMaterials->Synthesis Processing Reaction Catalytic Reaction Synthesis->Reaction Application Separation Separation Reaction->Separation Post-Reaction Separation->Reaction Reuse Deactivation Deactivation Separation->Deactivation Activity Loss Recycling Recycling Disposal Disposal/ Regeneration Deactivation->Disposal

Fig. 1: Cradle-to-grave lifecycle of a heterogeneous catalyst.

ExperimentalWorkflow start Select Catalysts (e.g., H2SO4 vs. Amberlyst-15) prep Catalyst Preparation & Characterization start->prep perf_test Performance Test (Measure Conversion & Selectivity) prep->perf_test data_acq Analyze Products (e.g., GC, NMR) perf_test->data_acq recycle_test Recyclability Test (Filter, Wash, Reuse) data_acq->recycle_test For Heterogeneous Catalyst end Comparative Analysis & Conclusion data_acq->end For Homogeneous Catalyst recycle_test->perf_test Next Cycle leach_test Leaching Test (Analyze Filtrate via ICP-MS) recycle_test->leach_test After Final Cycle leach_test->end

Fig. 2: Workflow for comparative evaluation of acid catalysts.

Experimental Protocols for Environmental Impact Assessment

To ensure objective comparison, standardized experimental protocols are essential. The following sections detail methodologies for key performance and environmental assessments.

Protocol 1: Catalyst Performance Evaluation

Objective: To determine the catalytic activity (conversion) and selectivity of an acid catalyst for a specific reaction (e.g., esterification of a fatty acid).

Methodology:

  • Reactor Setup: A stirred batch reactor equipped with a temperature controller, condenser, and sampling port is assembled.[15]

  • Reactant Charging: The reactor is charged with the reactants (e.g., oleic acid and methanol) in a defined molar ratio and a solvent if required.

  • Catalyst Addition: The catalyst (e.g., 5 wt% of the limiting reactant) is added to the mixture.

  • Reaction Execution: The mixture is heated to the desired reaction temperature (e.g., 65°C) and stirred at a constant rate to ensure a uniform mixture.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes).

  • Analysis: The samples are analyzed by Gas Chromatography (GC) to determine the concentration of reactants and products.[16]

  • Calculation:

    • Conversion (%): [(Initial moles of reactant - Moles of reactant at time t) / Initial moles of reactant] * 100

    • Selectivity (%): [Moles of desired product formed / Moles of reactant consumed] * 100

    • Turnover Frequency (TOF): This metric represents the intrinsic activity per active site. It is calculated as the number of moles of reactant converted per mole of active catalyst sites per unit time (e.g., h⁻¹).[6][17][18]

Protocol 2: Catalyst Recyclability Test (for Heterogeneous Catalysts)

Objective: To assess the stability and reusability of a solid acid catalyst over multiple reaction cycles.[19]

Methodology:

  • Initial Run: Perform the catalytic reaction as described in Protocol 1.

  • Catalyst Recovery: After the first reaction cycle is complete, cool the mixture and separate the solid catalyst by filtration or centrifugation.[20]

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., methanol, then acetone) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.

  • Subsequent Runs: Re-charge the reactor with fresh reactants and the recovered, dried catalyst. Repeat the reaction under the identical conditions as the initial run.[16]

  • Evaluation: Repeat this process for a desired number of cycles (e.g., 5-10). Analyze the conversion and selectivity for each cycle to determine any loss in catalytic activity.[7]

Protocol 3: Catalyst Leaching Test (for Heterogeneous Catalysts)

Objective: To quantify the amount of the active catalytic species that detaches from the solid support and leaches into the liquid reaction mixture.

Methodology:

  • Reaction and Separation: Perform a catalytic reaction and separate the solid catalyst by filtration as described in Protocol 2.

  • Sample Preparation: Take a precise volume of the filtrate (the liquid product mixture).

  • Digestion (if required): For analysis of metals in an organic matrix, an acid digestion step may be necessary to break down the organic components and bring the metal into an aqueous solution.[21]

  • Analysis: Analyze the concentration of the leached species (e.g., the metal in a supported metal catalyst) in the filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[22][23] These techniques offer high sensitivity for detecting trace amounts of elements.

  • Quantification: Compare the measured concentration against a calibration curve prepared with standard solutions of the element of interest to determine the amount of leached material. The results are typically reported in parts per million (ppm) or as a percentage of the total metal in the fresh catalyst.

Conclusion

The shift from homogeneous to heterogeneous acid catalysts represents a significant step towards a more sustainable chemical industry. Solid acids offer clear environmental benefits, primarily through the elimination of corrosive and hazardous waste streams and the potential for catalyst recycling.[4][5] While challenges such as catalyst deactivation and leaching remain, ongoing research into more robust and active solid materials continues to narrow the performance gap with traditional liquid acids. By employing rigorous and standardized evaluation protocols, researchers and drug development professionals can make informed decisions, balancing catalytic efficiency with environmental responsibility to drive the adoption of greener chemical processes.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 4-Hydroxybenzenesulfonic acid (CAS No. 98-67-9).

Chemical Overview: this compound is a corrosive solid that is typically available as a 65% solution in water.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and follow strict safety protocols to prevent severe skin burns and eye damage.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin corrosion and serious eye damage.[1][3] It is essential to wear the appropriate PPE to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended when there is a significant risk of splashing.
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Ensure gloves are compatible with acids. Check for breakthrough time and glove thickness information from the manufacturer.[3]
Chemical-resistant apron or lab coatLong-sleeved clothing should be worn.[3] For larger quantities or splash risks, a chemical-resistant suit may be necessary.
Closed-toe shoesChemical-resistant boots are recommended, especially in areas where spills may occur.
Respiratory NIOSH/MSHA approved respiratorRequired if working outside of a chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[1] Use a respirator with an appropriate acid gas cartridge.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Before starting, ensure all necessary PPE is available and in good condition.

  • Have spill control materials, such as sodium bicarbonate or other suitable absorbents, readily available.[5]

2. Handling the Chemical:

  • Wear all required PPE before handling the chemical.

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not breathe in mists, vapors, or spray.[1][3]

  • When diluting, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

  • Keep the container tightly closed when not in use.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3]

  • Keep containers tightly closed.[1][3]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Store in a corrosion-resistant container with a resistant inner liner.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and contaminated materials in a designated, properly labeled, and corrosion-resistant waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Cleanup:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Neutralize the spill with a suitable agent like sodium bicarbonate.[5]

  • Absorb the neutralized spill with an inert material such as vermiculite, dry sand, or earth.[1][5]

  • Collect the absorbed material into a suitable container for disposal.

3. Final Disposal:

  • Dispose of the waste through a licensed and approved waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spillkit Ensure Spill Kit is Accessible prep_workspace->prep_spillkit handle_chemical Handle Chemical prep_spillkit->handle_chemical handle_storage Store Properly handle_chemical->handle_storage emergency_spill Spill Occurs handle_chemical->emergency_spill If spill occurs dispose_waste Collect Waste handle_storage->dispose_waste dispose_final Dispose via Licensed Contractor dispose_waste->dispose_final emergency_neutralize Neutralize and Absorb emergency_spill->emergency_neutralize emergency_dispose Dispose of Cleanup Materials emergency_neutralize->emergency_dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.